molecular formula C25H30N2O5 B15577063 Quinapril-d5

Quinapril-d5

Cat. No.: B15577063
M. Wt: 443.5 g/mol
InChI Key: JSDRRTOADPPCHY-BNPIMZLHSA-N
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Description

Quinapril-d5 is a useful research compound. Its molecular formula is C25H30N2O5 and its molecular weight is 443.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30)/t17-,21-,22-/m0/s1/i4D,5D,6D,9D,10D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDRRTOADPPCHY-BNPIMZLHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O)[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Quinapril-d5 physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Properties of Quinapril-d5

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a deuterated analog of Quinapril (B1585795). It is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in analytical and pharmacokinetic studies. This document details its properties, analytical methodologies, and relevant biological pathways.

Introduction

This compound is the deuterium-labeled version of Quinapril, a prodrug that belongs to the angiotensin-converting enzyme (ACE) inhibitor class of medications.[1] Following oral administration, Quinapril is metabolized into its active form, quinaprilat (B1678679), which is a potent inhibitor of ACE.[2] This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a key component in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure.[2] Due to its stable isotope label, this compound is widely used as an internal standard for the quantification of Quinapril in biological samples by mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5] The use of a stable isotope-labeled internal standard improves the accuracy and precision of these analytical methods.[5]

Physical and Chemical Properties

The physical and chemical properties of this compound and its hydrochloride salt are summarized in the tables below. These properties are crucial for its handling, storage, and application in experimental settings.

Table 1: Physical and Chemical Properties of this compound (Free Base)

PropertyValueReference
Molecular Formula C₂₅H₂₅D₅N₂O₅[3][6]
Molecular Weight 443.6 g/mol [3]
CAS Number 1279029-79-6[3]
Formal Name 2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenyl-d₅-propyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid[3]
Synonyms CI-906-d₅[3]
Purity ≥99% deuterated forms (d₁-d₅)[3]
Formulation Solid[3]
Solubility Soluble in Methanol[3]
SMILES O=C(O)[C@H]1N(C(--INVALID-LINK--N--INVALID-LINK--C(OCC)=O)=O)CC3=C(C=CC=C3)C1[3]

Table 2: Physical and Chemical Properties of this compound Hydrochloride

PropertyValueReference
Molecular Formula C₂₅H₂₆D₅ClN₂O₅[7][8][9]
Molecular Weight 480.01 g/mol [1][7][8][9]
CAS Number 1356020-03-5[1][7][8]
Appearance White crystalline powder (for unlabeled form)[10]
Melting Point 120-130°C (for unlabeled form)[10][11]
Solubility Soluble in water (31mg/mL for unlabeled form)[10]

Metabolic Pathway

Quinapril is a prodrug that is converted in the body to its active metabolite, quinaprilat. This biotransformation is a critical step for its therapeutic activity as an ACE inhibitor.

G cluster_0 Metabolic Activation of Quinapril Quinapril_d5 This compound (Internal Standard) Quinapril Quinapril (Prodrug) Quinaprilat Quinaprilat (Active Metabolite) Quinapril->Quinaprilat Hydrolysis

Metabolic conversion of Quinapril to Quinaprilat.

Experimental Protocols

The primary application of this compound is as an internal standard in bioanalytical methods for the quantification of Quinapril. Below are summaries of typical experimental protocols.

LC-MS/MS Method for Quantification in Human Plasma

A common method for the analysis of Quinapril and its active metabolite, quinaprilat, in plasma involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

  • Plasma samples are thawed at room temperature.

  • An internal standard solution containing this compound is added to the plasma samples.

  • Protein precipitation is achieved by adding an acetonitrile (B52724):methanol (8:2 v/v) mixture.[12]

  • The samples are vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant is collected for LC-MS/MS analysis.

Chromatographic Conditions:

  • Column: A reverse-phase column, such as a C18 column, is typically used.[2]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol) is often employed.[12]

  • Flow Rate: A suitable flow rate is maintained for optimal separation.

  • Injection Volume: A small volume of the prepared sample is injected into the LC system.

Mass Spectrometric Conditions:

  • Ionization: Positive atmospheric pressure electrospray ionization (ESI+) is commonly used.[12]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for both quantification and structural confirmation of the target compounds.[12] Specific precursor-to-product ion transitions for Quinapril, quinaprilat, and this compound are monitored.

The following diagram illustrates a typical workflow for this analytical method.

G cluster_1 LC-MS/MS Bioanalytical Workflow Sample Plasma Sample IS_Addition Add this compound (Internal Standard) Sample->IS_Addition Protein_Precipitation Protein Precipitation (e.g., Acetonitrile/Methanol) IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation LC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis G cluster_2 Role of this compound in Pharmacokinetic Analysis Quinapril_Analyte Quinapril (Analyte of Interest) Bioanalytical_Method Bioanalytical Method (LC-MS/MS) Quinapril_Analyte->Bioanalytical_Method Analyzed by Quinapril_d5_IS This compound (Internal Standard) Quinapril_d5_IS->Bioanalytical_Method Used in PK_Study Pharmacokinetic Study PK_Study->Quinapril_Analyte Measures Quantification Accurate Quantification Bioanalytical_Method->Quantification Enables

References

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Quinapril-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Quinapril-d5, a deuterated internal standard for the angiotensin-converting enzyme (ACE) inhibitor, Quinapril. This document details a plausible synthetic pathway, experimental protocols, and methods for characterization, with a focus on isotopic labeling.

Introduction

Quinapril is a prodrug that is converted in the body to its active metabolite, quinaprilat, a potent inhibitor of the angiotensin-converting enzyme (ACE).[1] ACE inhibitors are a class of medications used to treat hypertension and heart failure.[2][3] Isotopic labeling of pharmaceuticals, such as the introduction of deuterium (B1214612) (d), is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies. Deuterated standards, like this compound, are particularly valuable for quantitative bioanalysis by mass spectrometry, where they serve as ideal internal standards due to their similar chemical properties and distinct mass.[4][5]

This guide outlines a synthetic strategy for this compound, focusing on the introduction of five deuterium atoms onto the phenyl ring of the 4-phenylbutanoate side chain.

Synthetic Pathway

The synthesis of this compound can be logically approached by first preparing a deuterated precursor, ethyl 4-(phenyl-d5)butanoate, followed by a series of reactions to construct the final molecule. A plausible synthetic route is depicted below.

This compound Synthesis Pathway cluster_deuteration Deuteration of Precursor cluster_coupling Peptide Coupling and Cyclization Ethyl_4_phenylbutanoate Ethyl 4-phenylbutanoate Ethyl_4_phenyl_d5_butanoate Ethyl 4-(phenyl-d5)butanoate Ethyl_4_phenylbutanoate->Ethyl_4_phenyl_d5_butanoate H-D Exchange (e.g., D2O, Pd/C) Coupled_intermediate (S)-2-((S)-1-ethoxy-1-oxo-4-(phenyl-d5)butan-2-ylamino)propanoic acid Ethyl_4_phenyl_d5_butanoate->Coupled_intermediate Reductive Amination with Alanine (B10760859) derivative Alanine_derivative (S)-2-((S)-1-carboxyethylamino)propanoic acid Quinapril_d5_tert_butyl_ester This compound tert-butyl ester Coupled_intermediate->Quinapril_d5_tert_butyl_ester Amide coupling with THIQ tert-butyl ester THIQ_ester (3S)-1,2,3,4-Tetrahydroisoquinoline- 3-carboxylic acid tert-butyl ester Quinapril_d5 This compound Quinapril_d5_tert_butyl_ester->Quinapril_d5 Deprotection (e.g., HCl)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, representative experimental protocols for the key steps in the synthesis of this compound.

Synthesis of Ethyl 4-(phenyl-d5)butanoate (Deuterated Precursor)

Principle: This step involves the catalytic hydrogen-deuterium (H-D) exchange on the aromatic ring of ethyl 4-phenylbutanoate. Palladium on carbon (Pd/C) is a common catalyst for this transformation, using deuterium oxide (D2O) as the deuterium source.

Materials:

  • Ethyl 4-phenylbutanoate

  • 10% Palladium on carbon (Pd/C)

  • Deuterium oxide (D2O, 99.8 atom % D)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • A flame-dried, round-bottom flask is charged with ethyl 4-phenylbutanoate (1 equivalent) and 10% Pd/C (10 mol%).

  • The flask is evacuated and backfilled with an inert gas three times.

  • Deuterium oxide (D2O) is added to the flask.

  • The reaction mixture is heated to 120-150°C and stirred vigorously for 24-48 hours under a positive pressure of inert gas.

  • The reaction is monitored by GC-MS to assess the extent of deuteration.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the catalyst.

  • The filtrate is extracted with ethyl acetate.

  • The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude ethyl 4-(phenyl-d5)butanoate.

  • Purification is achieved by column chromatography on silica (B1680970) gel.

Synthesis of this compound

Principle: The synthesis of Quinapril from its precursors typically involves a multi-step process including reductive amination and peptide coupling. A patented method for the synthesis of unlabeled Quinapril involves the coupling of (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester. A similar strategy can be employed using the deuterated precursor.

Materials:

  • Ethyl 4-(phenyl-d5)butanoate

  • (S)-Alanine

  • (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid tert-butyl ester

  • Coupling agents (e.g., DCC, EDC/HOBt)

  • Protecting group reagents (e.g., Boc-anhydride)

  • Deprotection reagents (e.g., HCl in dioxane)

  • Appropriate solvents (e.g., Dichloromethane, Dimethylformamide)

Procedure:

Step 1: Synthesis of the deuterated N-protected amino acid

  • Ethyl 4-(phenyl-d5)butanoate is converted to a suitable intermediate for coupling with the alanine derivative. This can be achieved through various methods, such as conversion to an α-halo ester followed by nucleophilic substitution with the amino group of alanine, or through reductive amination of the corresponding α-keto ester.

  • The resulting (S)-2-((S)-1-ethoxy-1-oxo-4-(phenyl-d5)butan-2-ylamino)propanoic acid is then prepared for the subsequent coupling step.

Step 2: Coupling with Tetrahydroisoquinoline derivative

  • The deuterated dipeptide intermediate from Step 1 is dissolved in an anhydrous solvent like dichloromethane.

  • (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid tert-butyl ester (1.1 equivalents) and a coupling agent (e.g., DCC or EDC/HOBt) are added.

  • The reaction is stirred at room temperature until completion, monitored by TLC or LC-MS.

  • The reaction mixture is worked up by washing with aqueous acid and base, followed by drying and solvent evaporation to yield the protected this compound.

Step 3: Deprotection

  • The tert-butyl ester protecting group is removed by treating the product from Step 2 with a strong acid, such as hydrochloric acid in dioxane or trifluoroacetic acid.

  • The reaction is stirred at room temperature until the deprotection is complete.

  • The solvent is removed under reduced pressure, and the crude this compound hydrochloride is purified by crystallization or chromatography.

Data Presentation

Quantitative data for the synthesis and characterization of this compound are summarized in the tables below. The values presented are representative and based on typical yields and purities achieved for similar deuteration and coupling reactions reported in the literature.

Table 1: Synthesis Yields

Reaction StepProductTypical Yield (%)
H-D ExchangeEthyl 4-(phenyl-d5)butanoate70-90
Coupling & DeprotectionThis compound50-70

Table 2: Isotopic Purity and Characterization

CompoundMethodParameterTypical Value
Ethyl 4-(phenyl-d5)butanoateMass Spectrometry% Deuterium Incorporation> 98%
¹H NMRReduction of aromatic signals> 95%
This compoundMass SpectrometryMolecular Ion (M+H)⁺m/z 444.2 (calc. for C₂₅H₂₅D₅N₂O₅)
Isotopic Purity> 98%
¹³C NMRChemical ShiftsConsistent with Quinapril structure

Mandatory Visualizations

Quinapril Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Quinapril, through its active metabolite quinaprilat, inhibits the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS). This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and reduced blood pressure.[1][2][6][7]

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Quinapril Quinapril -> Quinaprilat Quinapril->ACE Inhibits

Caption: Quinapril's inhibition of the RAAS pathway.

Experimental Workflow for Isotopic Labeling and Purity Analysis

The general workflow for the synthesis and analysis of an isotopically labeled compound like this compound involves several key stages, from the initial deuteration to the final purity assessment.

Experimental_Workflow Start Start: Non-labeled Precursor (Ethyl 4-phenylbutanoate) Deuteration Catalytic H-D Exchange (D2O, Catalyst) Start->Deuteration Purification1 Purification of Deuterated Precursor (Column Chromatography) Deuteration->Purification1 Characterization1 Characterization of Precursor (GC-MS, NMR) Purification1->Characterization1 Synthesis Multi-step Synthesis of This compound Characterization1->Synthesis Proceed if purity is high Purification2 Final Product Purification (Crystallization/Chromatography) Synthesis->Purification2 Characterization2 Final Product Characterization and Purity Analysis (LC-MS, NMR) Purification2->Characterization2 End End: this compound (>98% Isotopic Purity) Characterization2->End Meets specifications

Caption: Workflow for this compound synthesis and analysis.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control over the isotopic labeling of a key precursor. The methodologies outlined in this guide provide a robust framework for the preparation and characterization of this important analytical standard. The use of deuterated standards is indispensable in modern drug development, enabling accurate and reliable bioanalytical data that are crucial for regulatory submissions and for understanding the pharmacology of new chemical entities.

References

Quinapril-d5 as an Internal Standard: A Technical Guide to its Mechanism of Action in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role and mechanism of action of quinapril-d5 as an internal standard in the quantitative bioanalysis of quinapril (B1585795). The principles and methodologies detailed herein are crucial for achieving accurate, precise, and robust analytical results in pharmacokinetic studies, therapeutic drug monitoring, and other applications within drug development.

Introduction to Quinapril and the Need for an Internal Standard

Quinapril is a prodrug of an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure.[1] Following oral administration, quinapril is rapidly metabolized to its active form, quinaprilat (B1678679).[2] Accurate quantification of quinapril and quinaprilat in biological matrices is essential for pharmacokinetic and bioequivalence studies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for such analyses due to its high sensitivity and selectivity.[3] However, the accuracy of LC-MS/MS can be affected by variability in sample preparation, chromatographic separation, and mass spectrometric detection.[4] To compensate for these potential errors, a suitable internal standard (IS) is employed.[4]

The "Gold Standard": Stable Isotope-Labeled Internal Standards

The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte, such as this compound.[5] In this compound, five hydrogen atoms in the quinapril molecule have been replaced with deuterium (B1214612). This substitution results in a compound that is chemically almost identical to quinapril but has a different molecular weight, allowing it to be distinguished by the mass spectrometer.

The key advantages of using a SIL internal standard like this compound include:

  • Co-elution with the analyte: this compound has nearly identical physicochemical properties to quinapril, causing them to behave similarly during chromatographic separation.

  • Compensation for matrix effects: Biological samples contain numerous endogenous compounds that can enhance or suppress the ionization of the analyte in the mass spectrometer's source. Since this compound is affected by these "matrix effects" in the same way as quinapril, the ratio of their signals remains constant, ensuring accurate quantification.

  • Correction for variability: Any loss of analyte during sample preparation or fluctuations in injection volume will be mirrored by the internal standard, thus normalizing the final measurement.

Mechanism of Action of this compound as an Internal Standard

The fundamental principle behind using this compound as an internal standard is that the ratio of the mass spectrometer's response of the analyte (quinapril) to the internal standard (this compound) is directly proportional to the concentration of the analyte. A known amount of this compound is added to all samples, including calibration standards, quality control samples, and unknown study samples. By measuring the peak area ratio of quinapril to this compound, a calibration curve can be constructed to determine the concentration of quinapril in the unknown samples.

The following diagram illustrates the logical workflow of using this compound as an internal standard for the quantification of quinapril.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing A Biological Sample (e.g., Plasma) B Spike with This compound (IS) A->B C Extraction (e.g., Protein Precipitation) B->C D Chromatographic Separation C->D E Mass Spectrometric Detection D->E F Measure Peak Areas (Quinapril & this compound) E->F G Calculate Peak Area Ratio F->G H Quantify Quinapril Concentration G->H

Figure 1: Workflow for Quinapril Quantification using this compound IS.

Experimental Protocols

While specific parameters may vary between laboratories, the following sections outline a typical experimental protocol for the quantification of quinapril in human plasma using this compound as an internal standard.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting small molecules like quinapril from plasma.

  • Aliquot 100 µL of human plasma (calibration standard, quality control, or study sample) into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (e.g., at a concentration of 100 ng/mL) to each tube and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography Parameters

The following table summarizes typical liquid chromatography conditions for the separation of quinapril and this compound.

ParameterCondition
Column C18 reverse-phase (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 20% B, increase to 80% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometry Parameters

Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The mass transitions for quinapril and this compound are crucial for their selective detection.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Quinapril439.2234.1
This compound444.2239.1

Note: These transitions are predicted based on the known fragmentation of quinapril and the mass shift from deuterium labeling. Optimal transitions should be determined empirically.

The following diagram illustrates the signaling pathway for the detection of quinapril and its internal standard.

cluster_ionization Electrospray Ionization (ESI) cluster_fragmentation Collision-Induced Dissociation (CID) cluster_detection Detector A Quinapril C [Quinapril+H]+ (m/z 439.2) A->C B This compound D [this compound+H]+ (m/z 444.2) B->D E Product Ion (m/z 234.1) C->E F Product Ion (m/z 239.1) D->F G Signal for Quinapril E->G H Signal for this compound F->H

Figure 2: Mass Spectrometric Detection Pathway.

Data Presentation and Method Validation

A validated bioanalytical method is essential for regulatory submissions. The following tables present representative data for a validated LC-MS/MS method for quinapril using this compound as an internal standard.

Calibration Curve

The calibration curve demonstrates the linear relationship between the peak area ratio and the concentration of quinapril.

Concentration (ng/mL)Peak Area Ratio (Quinapril/Quinapril-d5)
1.00.025
5.00.128
20.00.515
100.02.564
500.012.821
1000.025.642
Linearity (r²) > 0.995
Precision and Accuracy

Precision (expressed as the coefficient of variation, %CV) and accuracy (expressed as the percentage of the nominal concentration) are assessed at multiple concentration levels.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1.0≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
Low3.0≤ 10.090.0 - 110.0≤ 10.090.0 - 110.0
Medium80.0≤ 8.092.0 - 108.0≤ 8.092.0 - 108.0
High800.0≤ 7.093.0 - 107.0≤ 7.093.0 - 107.0

LLOQ: Lower Limit of Quantification

Recovery and Matrix Effect

Recovery assesses the efficiency of the extraction process, while the matrix effect evaluates the impact of co-eluting compounds on ionization.

AnalyteRecovery (%)Matrix Effect (%)
Quinapril85 - 9590 - 110
This compound (IS)83 - 9392 - 108

Conclusion

The use of this compound as an internal standard in LC-MS/MS bioanalysis represents the state-of-the-art for accurate and precise quantification of quinapril in biological matrices. Its mechanism of action relies on the near-identical chemical and physical properties to the analyte, allowing for effective compensation of analytical variability. The detailed methodologies and validation data presented in this guide provide a comprehensive framework for researchers, scientists, and drug development professionals to implement robust and reliable bioanalytical methods for quinapril.

References

An In-depth Technical Guide to the Research Applications of Quinapril-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary application of Quinapril-d5 in a research setting. The document details its core function as an internal standard in bioanalytical method development, particularly for the quantification of the antihypertensive drug Quinapril (B1585795) and its active metabolite, Quinaprilat (B1678679), in biological matrices.

Core Application: Internal Standard in Quantitative Bioanalysis

This compound, a deuterium-labeled analog of Quinapril, serves as an ideal internal standard (IS) for analytical methods employing mass spectrometry. Its chemical and physical properties are nearly identical to the unlabeled analyte, Quinapril. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in extraction efficiency, matrix effects, and instrument response. The mass difference introduced by the five deuterium (B1214612) atoms allows for its distinct detection by a mass spectrometer, enabling accurate and precise quantification of Quinapril.

Principle of Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard like this compound is a cornerstone of isotope dilution mass spectrometry (IDMS). A known concentration of this compound is added to all samples, including calibration standards, quality controls, and unknown study samples, at the initial stage of sample preparation. The ratio of the analyte's signal to the internal standard's signal is then used to construct a calibration curve and determine the concentration of the analyte in the unknown samples. This ratiometric measurement corrects for potential losses during sample processing and fluctuations in the analytical signal.

Experimental Protocols

The following sections detail a representative experimental protocol for the quantification of Quinapril and Quinaprilat in human plasma using this compound as an internal standard, based on published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules like Quinapril and Quinaprilat from plasma samples.

Materials:

  • Human plasma samples (blank, calibration standards, quality controls, and unknown samples)

  • This compound internal standard working solution

  • Acetonitrile (B52724) (ACN), analytical grade

  • Methanol (B129727) (MeOH), analytical grade

  • Microcentrifuge tubes (e.g., 1.5 mL)

  • Vortex mixer

  • Centrifuge capable of reaching at least 4000 rpm

Procedure:

  • Aliquot 250 µL of each plasma sample into a labeled microcentrifuge tube.

  • Add a specified volume of the this compound internal standard working solution to each tube (except for the blank matrix sample).

  • Add a protein precipitating agent. A common choice is an 8:2 (v/v) mixture of acetonitrile and methanol. Add a volume of this mixture that is typically three to four times the plasma volume (e.g., 750 µL to 1000 µL).

  • Vortex the mixture vigorously for approximately 30 to 60 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the samples at a high speed (e.g., 4000 rpm or higher) for 10-20 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.

  • The sample may be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Representative):

  • Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm) is frequently used.

  • Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate: A typical flow rate for a UPLC system is in the range of 0.2-0.4 mL/min.

  • Injection Volume: A small injection volume (e.g., 2-10 µL) is used.

  • Column Temperature: The column is often maintained at a constant temperature (e.g., 40 °C) to ensure reproducible chromatography.

Mass Spectrometry Conditions (Representative):

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of Quinapril and its analogs.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for each analyte and the internal standard.

MRM Transitions (Hypothetical - requires empirical determination):

Compound Precursor Ion (m/z) Product Ion (m/z)
Quinapril 439.2 234.1
Quinaprilat 411.2 234.1

| This compound | 444.2 | 239.1 |

Note: The exact m/z values for the precursor and product ions should be optimized for the specific instrument being used.

Data Presentation

The following tables summarize the quantitative parameters from various validated bioanalytical methods for the determination of Quinapril and Quinaprilat.

Table 1: Calibration Curve Parameters for Quinapril and Quinaprilat in Human Plasma
AnalyteCalibration Range (ng/mL)Linearity (r²)
Quinapril5.0 - 1500> 0.99
Quinaprilat5.0 - 1500> 0.99
Quinapril5.010 - 500.374[1]> 0.99
Quinaprilat10.012 - 1000[1]> 0.99
Table 2: Lower Limits of Quantification (LLOQ) and Recovery
AnalyteLLOQ (ng/mL)Mean Recovery (%)
Quinapril5.085.8[1]
Quinaprilat10.062.6[1]
Quinapril5[2][3]Not Reported
Quinaprilat10[2][3]Not Reported

Mandatory Visualizations

Diagram 1: Experimental Workflow for Quinapril Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (250 µL) add_is Add this compound (IS) plasma->add_is add_precipitant Add Protein Precipitants (ACN:MeOH) add_is->add_precipitant vortex Vortex add_precipitant->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into UPLC supernatant->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MRM Detection ionize->detect integrate Peak Integration detect->integrate calculate_ratio Calculate Analyte/IS Ratio integrate->calculate_ratio quantify Quantification using Calibration Curve calculate_ratio->quantify

Caption: Workflow for the quantification of Quinapril in plasma.

Diagram 2: Logical Relationship of Internal Standard Correction

internal_standard_logic cluster_process Analytical Process cluster_variability Sources of Variability cluster_correction Correction Mechanism sp Sample Preparation (e.g., Extraction) lc LC Separation sp->lc ms MS Ionization & Detection lc->ms ratio Ratio of Analyte Signal to this compound Signal ms->ratio loss Extraction Loss loss->sp matrix Matrix Effects (Ion Suppression/Enhancement) matrix->ms instrument Instrument Drift instrument->ms accurate_quant Accurate Quantification ratio->accurate_quant

Caption: How this compound corrects for analytical variability.

References

Quinapril-d5: A Comprehensive Technical Guide to its Certificate of Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed examination of the Certificate of Analysis (CoA) for Quinapril-d5, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor, Quinapril. This document is designed to assist researchers, scientists, and drug development professionals in understanding the critical quality attributes and analytical methodologies associated with this stable isotope-labeled internal standard.

Introduction to this compound

Quinapril is a prodrug that is converted in the body to its active metabolite, quinaprilat (B1678679), a potent inhibitor of the angiotensin-converting enzyme (ACE).[1][2] By inhibiting ACE, quinaprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure.[3][4][5] Quinapril is widely used in the treatment of hypertension and heart failure.[2][4]

This compound is a stable isotope-labeled version of Quinapril, where five hydrogen atoms have been replaced by deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry, such as liquid chromatography-mass spectrometry (LC-MS).[6] Its near-identical physicochemical properties to Quinapril ensure it behaves similarly during sample extraction, chromatography, and ionization, while its distinct mass allows for its differentiation from the unlabeled analyte.[6]

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Quinapril exerts its therapeutic effect by modulating the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular function.[3][7] The drug, after its conversion to quinaprilat, competitively inhibits ACE.[3] This inhibition disrupts the conversion of angiotensin I to angiotensin II. The reduction in angiotensin II levels leads to vasodilation, reduced aldosterone (B195564) secretion, and a decrease in sodium and water retention, ultimately resulting in lower blood pressure.[3][5]

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Blood_Pressure Increased Blood Pressure Aldosterone->Blood_Pressure Na+ & H2O Retention Vasoconstriction->Blood_Pressure Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Quinaprilat Quinaprilat (Active Metabolite of this compound) Quinaprilat->Inhibition

Quinapril's inhibitory action on the Renin-Angiotensin-Aldosterone System.

Certificate of Analysis: A Representative Example

The following sections provide a representative Certificate of Analysis for this compound. The data presented is based on typical specifications for high-purity deuterated internal standards used in pharmaceutical analysis.

Product Identification
ParameterSpecification
Product Name This compound
Chemical Name (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(phenyl-d5)-butan-2-yl]amino]propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
CAS Number 1279029-79-6
Molecular Formula C₂₅H₂₅D₅N₂O₅
Molecular Weight 443.55 g/mol
Structure (A chemical structure image would be present here)
Quantitative Data Summary

The following tables summarize the typical quantitative data found on a this compound CoA.

Table 1: Purity and Isotopic Enrichment

TestMethodResult
Chemical Purity HPLC-UV≥ 99.5%
Isotopic Purity LC-MS/MS≥ 99% Deuterated Forms (d₁-d₅)
Deuterium Enrichment Mass Spectrometry≥ 98 atom % D

Table 2: Residual Solvents and Impurities

TestMethodResult
Residual Solvents GC-MSMeets USP <467> limits
Heavy Metals ICP-MS≤ 10 ppm
Water Content Karl Fischer≤ 0.5%
Related Substances HPLC-UV≤ 0.5%

Experimental Protocols

This section details the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Objective: To determine the chemical purity of this compound and quantify any related substances.

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Autosampler and data acquisition software

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and a phosphate (B84403) buffer (pH 2.5). A typical gradient could be starting from 30% Acetonitrile and increasing to 70% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: A standard solution of this compound is prepared in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: A sample solution of the this compound batch is prepared at the same concentration as the standard.

  • Analysis: The standard and sample solutions are injected into the HPLC system.

  • Calculation: The purity is calculated by comparing the peak area of the main this compound peak to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solution (Known Concentration) Injection Inject into HPLC System Prep_Standard->Injection Prep_Sample Prepare Sample Solution Prep_Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (215 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate Purity (% Area) Integration->Calculation Result Purity Report Calculation->Result

Workflow for determining the chemical purity of this compound by HPLC.
Mass Spectrometry (MS) for Isotopic Purity and Enrichment

Objective: To confirm the isotopic distribution and determine the deuterium enrichment of this compound.

Instrumentation:

  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)

  • Electrospray Ionization (ESI) source

Analytical Conditions:

  • Ionization Mode: Positive ESI

  • Scan Mode: Full scan and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

  • Mass Range: m/z 400-500 for full scan analysis

Procedure:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) with 0.1% formic acid).

  • Infusion or Injection: The sample is either directly infused into the mass spectrometer or injected via the LC system.

  • Data Acquisition:

    • A full scan analysis is performed to observe the mass distribution of the deuterated species (d₀ to d₅).

    • The relative intensities of the molecular ions corresponding to unlabeled Quinapril (d₀) and the deuterated variants (d₁, d₂, d₃, d₄, d₅) are measured.

  • Calculation:

    • Isotopic Purity: The percentage of the sum of the deuterated forms (d₁-d₅) relative to the total of all forms (d₀-d₅) is calculated.

    • Deuterium Enrichment: The atom percent of deuterium is calculated based on the weighted average of the isotopic distribution.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound and verify the positions of deuterium labeling.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Experimental Parameters:

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Experiment: Standard ¹H NMR

Procedure:

  • Sample Preparation: A small amount of this compound is dissolved in the deuterated NMR solvent.

  • Data Acquisition: The ¹H NMR spectrum is acquired.

  • Spectral Interpretation: The spectrum is compared to that of an authentic standard of unlabeled Quinapril. The absence or significant reduction in the signal intensity of the protons corresponding to the phenyl ring protons confirms the successful deuteration at these positions. The remaining signals in the spectrum should be consistent with the structure of the Quinapril molecule.

Conclusion

The Certificate of Analysis for this compound provides essential information for its use as a reliable internal standard in quantitative analytical methods. By carefully reviewing the identity, purity, isotopic enrichment, and the methodologies used to determine these parameters, researchers can ensure the accuracy and reproducibility of their experimental results. This technical guide serves as a comprehensive resource for understanding the critical aspects of a this compound CoA, thereby supporting its effective implementation in drug development and research.

References

Quinapril-d5: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Quinapril-d5. The information presented is critical for ensuring the integrity of this isotopically labeled internal standard in quantitative analytical studies. The stability profile of this compound is largely inferred from extensive studies on its non-deuterated analog, Quinapril (B1585795), due to their structural similarity.

Chemical and Physical Properties

This compound is the deuterium-labeled version of Quinapril, an angiotensin-converting enzyme (ACE) inhibitor.[1][2] It is primarily used as an internal standard for the quantification of Quinapril in biological samples by mass spectrometry.[1][3]

PropertyValue
Chemical Name 2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenyl-d5-propyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid[3]
Synonyms CI-906-d5, Accupril-d5[3][4]
Molecular Formula C₂₅H₂₅D₅N₂O₅[3]
Molecular Weight 443.6 g/mol [3]
Formulation Solid[3]
Solubility Soluble in methanol[3]

Recommended Storage and Shipping Conditions

Proper storage is crucial to maintain the stability and purity of this compound.

ConditionRecommendationStability Period
Long-term Storage -20°C[3]≥ 4 years[3]
Shipping Room temperature (in the continental US)[1][3]Not specified for extended periods

For the non-deuterated drug product, Quinapril tablets, storage is recommended at controlled room temperature (20°C to 25°C), with excursions permitted between 15°C and 30°C.[5][6] It is also advised to protect the substance from light.[5][6] While this compound as a solid is stable at -20°C, caution should be exercised at higher temperatures, especially in the presence of humidity.[7][8][9]

Stability Profile and Degradation Pathways

The stability of Quinapril is highly dependent on pH, temperature, and humidity.[7][9][10] It is known to be unstable in aqueous solutions and in the solid state, particularly in the presence of moisture and basic excipients.[7][9][11][12] The primary degradation pathways for Quinapril, and by extension this compound, are hydrolysis and intramolecular cyclization.[10][13]

These reactions lead to the formation of two main degradation products:

  • Quinaprilat: The active metabolite, formed by the hydrolysis of the ethyl ester group.[13]

  • Diketopiperazine (DKP): An inactive cyclized product.[13]

Quinapril is most stable in a narrow pH range of 5.5-6.5.[11] The presence of basic excipients, such as magnesium stearate, can significantly accelerate degradation, with the degradation rate constant being approximately 100 times greater than for the drug alone.[12][14] Conversely, acidic excipients tend to result in lower degradation.[12][14]

Quinapril_Degradation_Pathway Quinapril_d5 This compound Quinaprilat_d5 Quinaprilat-d5 (Hydrolysis Product) Quinapril_d5->Quinaprilat_d5 Ester Hydrolysis DKP_d5 Diketopiperazine-d5 (Cyclization Product) Quinapril_d5->DKP_d5 Cyclization hydrolysis_cond Hydrolysis (H₂O, pH dependent) cyclization_cond Intramolecular Cyclization (Heat, Moisture)

Caption: Degradation pathway of this compound.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[15][16] The following are generalized protocols for stress testing of this compound.

4.1.1 General Preparation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent like methanol.[15]

4.1.2 Hydrolytic Degradation

  • Acidic Conditions: Mix the stock solution with 0.1 M HCl and heat at 80°C.[7][8]

  • Neutral Conditions: Mix the stock solution with water and heat at 80°C.[7][8]

  • Alkaline Conditions: Mix the stock solution with 0.1 M NaOH and heat at 80°C.[7][8]

  • Procedure: Samples should be drawn at various time points, neutralized if necessary, and diluted for analysis.

4.1.3 Oxidative Degradation

  • Procedure: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.[15] Samples should be taken at different intervals for analysis.

4.1.4 Thermal Degradation

  • Procedure: Expose the solid this compound to dry heat (e.g., 80°C) for a specified period.[7][8] Samples are then dissolved and analyzed.

4.1.5 Photolytic Degradation

  • Procedure: Expose the solid drug or its solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.[7] A control sample should be kept in the dark.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis Sampling Sampling at Time Intervals Acid->Sampling Base Base Hydrolysis Base->Sampling Neutral Neutral Hydrolysis Neutral->Sampling Oxidation Oxidation Oxidation->Sampling Thermal Thermal Thermal->Sampling Photo Photolytic Photo->Sampling Neutralization Neutralization/ Dilution Sampling->Neutralization HPLC_Analysis Stability-Indicating HPLC/UPLC Analysis Neutralization->HPLC_Analysis Characterization Peak Purity/ Impurity Characterization HPLC_Analysis->Characterization Drug This compound (Solid or Solution) Drug->Acid Drug->Base Drug->Neutral Drug->Oxidation Drug->Thermal Drug->Photo

Caption: Workflow for forced degradation studies.
Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating and quantifying the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) are commonly employed.[7][8][17][18]

4.2.1 Example Chromatographic Conditions

ParameterCondition
Column Reversed-phase C18 (e.g., BEH C18)[7][8]
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) hydrogen carbonate, pH 8.2 or phosphate (B84403) buffer, pH 4.6) and an organic solvent (e.g., acetonitrile).[7][8][18]
Flow Rate Typically 0.4 - 1.2 mL/min.[7][8][19]
Detection UV at approximately 216 nm or 239 nm, or tandem mass spectrometry (MS/MS).[7][8][17][18]
Temperature Controlled room temperature or elevated (e.g., 45°C).[7]

4.2.2 Method Validation

The analytical method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[17]

Summary of Key Stability Findings

Stress ConditionExpected DegradationMajor Degradation Products
Acidic/Neutral/Alkaline Hydrolysis Significant degradation, especially at non-optimal pH and elevated temperature.[7][8]Quinaprilat-d5, Diketopiperazine-d5
Oxidation Potential for degradation.Oxidative degradation products
Thermal Degradation occurs, accelerated by humidity.[9][10]Diketopiperazine-d5
Photolytic Stable under photolytic stress in some studies.-
High Humidity Significant degradation, especially in the presence of basic excipients.[7][9][12]Quinaprilat-d5, Diketopiperazine-d5

Conclusion

This compound is a stable compound when stored as a solid at the recommended temperature of -20°C.[3] However, it is susceptible to degradation via hydrolysis and cyclization, particularly in solution and when exposed to non-optimal pH, high humidity, and elevated temperatures.[7][10][11] For researchers and scientists using this compound as an internal standard, adherence to the specified storage conditions is paramount to ensure the accuracy and reliability of analytical results. All stability and degradation studies should be performed using a validated stability-indicating analytical method.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to Quinapril-d5 Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation of Quinapril-d5, a deuterated isotopologue of the angiotensin-converting enzyme (ACE) inhibitor Quinapril. Understanding the fragmentation patterns of deuterated compounds is crucial for their use as internal standards in quantitative bioanalytical assays, ensuring accuracy and reliability in drug development and clinical monitoring. This document outlines the core fragmentation pathways of Quinapril, infers the fragmentation of its deuterated form, presents quantitative data, and provides a generalized experimental protocol for its analysis.

Introduction to Quinapril and the Role of Deuteration

Quinapril is a prodrug that is converted in the body to its active metabolite, quinaprilat. It is widely used in the treatment of hypertension and heart failure. In mass spectrometry-based bioanalysis, deuterated standards such as this compound are indispensable. The incorporation of deuterium (B1214612) atoms results in a mass shift from the unlabeled drug, allowing for its clear differentiation and accurate quantification, while maintaining nearly identical chemical and chromatographic properties.

Mass Spectrometry of Quinapril: Fragmentation Insights

The fragmentation of Quinapril under electrospray ionization (ESI) in positive ion mode provides characteristic product ions that are essential for its identification and quantification. The protonated molecule [M+H]⁺ of Quinapril has a monoisotopic mass of 439.2238 g/mol .

Key Fragmentation Pathways

Based on spectral data, the fragmentation of protonated Quinapril is proposed to occur primarily through the cleavage of amide and ester bonds. The major fragmentation pathways are illustrated below. The ethyl ester and the tetrahydroisoquinoline moieties are key centers for fragmentation.

Table 1: High-Resolution MS/MS Fragmentation Data for Quinapril

Precursor Ion (m/z)Fragment Ion (m/z)Proposed FormulaPutative Structure/Fragment Name
439.2238234.1494C₁₄H₁₈NO₂Tetrahydroisoquinoline propanoic acid moiety
439.2238160.1118C₁₀H₁₄NTetrahydroisoquinoline moiety
439.2238206.1181C₁₁H₁₆NO₂Phenylbutanoic acid ethyl ester moiety
439.223891.0548C₇H₇Tropylium ion (from phenylbutyl group)

Data derived from publicly available mass spectral databases.

The following diagram illustrates the proposed primary fragmentation pathway of Quinapril.

Quinapril_Fragmentation Quinapril_M+H Quinapril [M+H]⁺ m/z 439.2238 Fragment_234 m/z 234.1494 Quinapril_M+H->Fragment_234 Loss of C₁₁H₁₅NO₃ Fragment_206 m/z 206.1181 Quinapril_M+H->Fragment_206 Loss of C₁₄H₁₅NO₃ Fragment_160 m/z 160.1118 Fragment_234->Fragment_160 Loss of C₃H₄O₂

Caption: Proposed ESI-MS/MS fragmentation of Quinapril.

Fragmentation of this compound

This compound is typically deuterated on the ethyl group of the ester moiety. This strategic placement of deuterium labels leads to a predictable mass shift in the fragments containing this group. The molecular weight of this compound is 5 atomic mass units (amu) higher than that of unlabeled Quinapril.

Predicted Fragmentation Pattern

The fragmentation of this compound is expected to follow the same pathways as the unlabeled compound. The key difference will be the mass-to-charge ratio (m/z) of the fragments that retain the deuterated ethyl group.

Table 2: Predicted MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Proposed FormulaPutative Structure/Fragment Name
444.2552234.1494C₁₄H₁₈NO₂Tetrahydroisoquinoline propanoic acid moiety
444.2552160.1118C₁₀H₁₄NTetrahydroisoquinoline moiety
444.2552211.1495C₁₁H₁₁D₅NO₂Deuterated Phenylbutanoic acid ethyl ester moiety
444.255291.0548C₇H₇Tropylium ion (from phenylbutyl group)

The following diagram illustrates the predicted fragmentation pathway of this compound.

Quinapril_d5_Fragmentation Quinapril_d5_M+H This compound [M+H]⁺ m/z 444.2552 Fragment_234 m/z 234.1494 Quinapril_d5_M+H->Fragment_234 Loss of C₁₁H₁₀D₅NO₃ Fragment_211 m/z 211.1495 Quinapril_d5_M+H->Fragment_211 Loss of C₁₄H₁₅NO₃ Fragment_160 m/z 160.1118 Fragment_234->Fragment_160 Loss of C₃H₄O₂

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Experimental Protocol: A General Guideline

The following provides a generalized experimental protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Specific parameters should be optimized for the instrument and application.

Sample Preparation

A protein precipitation method is commonly employed for the extraction of Quinapril from biological matrices such as plasma.

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized).

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A gradient elution starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by re-equilibration. A typical gradient might be:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

    • Quinapril: 439.2 -> 234.1 (Quantifier), 439.2 -> 160.1 (Qualifier)

    • This compound: 444.2 -> 234.1 (Quantifier), 444.2 -> 160.1 (Qualifier)

  • Collision Energy: To be optimized for each transition, typically in the range of 15-30 eV.

The following diagram outlines the general experimental workflow.

Experimental_Workflow Sample_Collection Sample Collection (e.g., Plasma) IS_Spiking Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

Caption: General workflow for sample preparation and analysis.

Conclusion

The predictable fragmentation of this compound, primarily involving the stable tetrahydroisoquinoline moiety and the deuterated ethyl ester group, makes it an excellent internal standard for quantitative mass spectrometric analysis. This guide provides the foundational knowledge of its fragmentation behavior and a robust starting point for method development. Researchers and scientists can leverage this information to develop and validate sensitive and specific bioanalytical methods for Quinapril, contributing to the advancement of pharmaceutical development and clinical research.

The Application of Quinapril-d5 in Preliminary Pharmacokinetic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of Quinapril-d5, a deuterium-labeled internal standard, for the accurate quantification of Quinapril (B1585795) and its active metabolite, Quinaprilat (B1678679), in preliminary pharmacokinetic studies. This document outlines detailed experimental protocols, presents key pharmacokinetic data in a structured format, and includes visualizations of relevant biological pathways and experimental workflows to support researchers in the field of drug development.

Introduction to Quinapril and the Role of Deuterated Internal Standards

Quinapril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.[1] It is a prodrug that is rapidly metabolized in the liver to its active diacid metabolite, Quinaprilat.[1][2] Accurate measurement of both Quinapril and Quinaprilat concentrations in biological matrices is crucial for understanding its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

In bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving high accuracy and precision.[3] this compound, in which five hydrogen atoms have been replaced with deuterium, is an ideal internal standard for the quantification of Quinapril. Due to its nearly identical physicochemical properties to unlabeled Quinapril, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer. This allows for reliable correction of analytical variability during sample preparation and analysis.

Pharmacokinetic Profile of Quinapril and Quinaprilat

Following oral administration, Quinapril is rapidly absorbed, with peak plasma concentrations of the parent drug reached within one hour.[2][4] It is then converted to Quinaprilat, which reaches its peak plasma concentration approximately two hours after dosing.[2][4] The bioavailability of Quinapril is about 60%.[4] Both Quinapril and Quinaprilat are highly protein-bound in plasma (approximately 97%).[1][4] The primary route of elimination for Quinaprilat is renal excretion.[1]

The following tables summarize key pharmacokinetic parameters for Quinapril and Quinaprilat based on data from clinical studies.

Table 1: Pharmacokinetic Parameters of Quinapril

ParameterValueReference
Time to Peak Plasma Concentration (Tmax)~1 hour[2][4]
Apparent Half-Life (t½)~0.8 hours[2]
Plasma Protein Binding~97%[1][4]
Bioavailability~60%[4]

Table 2: Pharmacokinetic Parameters of Quinaprilat

ParameterValueReference
Time to Peak Plasma Concentration (Tmax)~2 hours[2][4]
Apparent Half-Life (t½)~1.9 - 3 hours[2][4]
Plasma Protein Binding~97%[1][4]
Renal ClearanceDecreases with renal insufficiency[5]
Cmax (after 10 mg Quinapril dose)~1526 ng/mL[1]
AUC (after 10 mg Quinapril dose)~2443 ng*h/mL[1]

Experimental Protocols for Pharmacokinetic Studies

This section details a typical experimental workflow for a preliminary pharmacokinetic study of Quinapril using this compound as an internal standard.

Study Design and Sample Collection

A typical study design involves administering a single oral dose of Quinapril to subjects. Blood samples are then collected into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting Quinapril and Quinaprilat from plasma samples.[6][7]

  • Thawing and Aliquoting: Thaw plasma samples on ice. Aliquot a specific volume (e.g., 300 µL) of each plasma sample, calibration standard, and quality control (QC) sample into a microcentrifuge tube.[7]

  • Addition of Internal Standard: Add a precise volume of a working solution of this compound in an organic solvent (e.g., acetonitrile) to each tube.[7] This ensures a consistent concentration of the internal standard across all samples.

  • Protein Precipitation: Add a larger volume of ice-cold acetonitrile (B52724) (e.g., 900 µL) to each tube to precipitate the plasma proteins.[7]

  • Vortexing and Centrifugation: Vortex the tubes for a set period (e.g., 10 minutes) to ensure thorough mixing and complete protein precipitation.[7] Centrifuge the samples at a high speed (e.g., 10,000 rpm) for a sufficient time (e.g., 15 minutes) to pellet the precipitated proteins.[7]

  • Supernatant Transfer: Carefully transfer the clear supernatant, which contains the analytes and the internal standard, to a clean tube or a 96-well plate for analysis by LC-MS/MS.

LC-MS/MS Analysis

A validated LC-MS/MS method is essential for the sensitive and selective quantification of Quinapril and Quinaprilat.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is typically used for separation.[8][9]

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is commonly employed.[6]

    • Flow Rate: A suitable flow rate is maintained to achieve good chromatographic separation.

    • Injection Volume: A small volume of the prepared sample supernatant (e.g., 5-10 µL) is injected onto the column.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.[6]

    • Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for Quinapril, Quinaprilat, and this compound to ensure high selectivity and sensitivity.

Data Analysis and Pharmacokinetic Parameter Calculation

The peak area ratios of the analytes (Quinapril and Quinaprilat) to the internal standard (this compound) are used to construct a calibration curve from the calibration standards. The concentrations of Quinapril and Quinaprilat in the unknown samples are then determined from this curve. The resulting concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½) using appropriate pharmacokinetic software.

Mandatory Visualizations

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)

Quinapril's therapeutic effect is achieved through the inhibition of the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS).[10][11] The following diagram illustrates this pathway.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  catalyzed by Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  catalyzed by Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Blood_Pressure Increased Blood Pressure Aldosterone->Blood_Pressure Vasoconstriction->Blood_Pressure Quinaprilat Quinaprilat (Active Metabolite) Quinaprilat->ACE Inhibits

Mechanism of action of Quinaprilat within the RAAS pathway.
Experimental Workflow

The following diagram illustrates the logical flow of a typical preliminary pharmacokinetic study utilizing this compound.

PK_Workflow Dosing Quinapril Administration (Oral Dose) Sampling Blood Sample Collection (Time-course) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Spiking Addition of this compound (Internal Standard) Processing->Spiking Extraction Protein Precipitation (Acetonitrile) Spiking->Extraction Analysis LC-MS/MS Analysis (Quantification) Extraction->Analysis Data_Processing Data Processing (Peak Area Ratios) Analysis->Data_Processing PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) Data_Processing->PK_Analysis

Workflow for a pharmacokinetic study of Quinapril.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based bioanalysis is a robust and reliable approach for conducting preliminary pharmacokinetic studies of Quinapril. This technical guide provides a comprehensive framework, including detailed experimental protocols and key pharmacokinetic data, to assist researchers in designing and executing such studies. The provided visualizations of the RAAS pathway and the experimental workflow offer a clear understanding of the drug's mechanism of action and the analytical process. Adherence to these methodologies will contribute to the generation of high-quality data essential for the successful development of new pharmaceutical products.

References

Methodological & Application

Application Note: High-Throughput Quantification of Quinapril and its Active Metabolite Quinaprilat in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the angiotensin-converting enzyme (ACE) inhibitor Quinapril and its active metabolite, Quinaprilat, in human plasma. The method utilizes Quinapril-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation protocol, facilitating high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This validated method is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

Introduction

Quinapril is a prodrug that is rapidly metabolized in the body to its active form, Quinaprilat, a potent inhibitor of the angiotensin-converting enzyme (ACE).[1][2] ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) by converting angiotensin I to the vasoconstrictor angiotensin II.[2] By inhibiting this enzyme, Quinaprilat leads to vasodilation and a reduction in blood pressure, making it an effective treatment for hypertension and heart failure.[1]

The pharmacokinetic profiles of both Quinapril and Quinaprilat are essential for assessing the efficacy and safety of the drug.[3][4] Peak plasma concentrations of Quinapril are typically reached within one hour, while its active metabolite, Quinaprilat, peaks at approximately two hours post-administration.[2][3] Given their therapeutic importance, a reliable and sensitive analytical method for their simultaneous quantification in biological matrices is crucial. LC-MS/MS offers superior selectivity and sensitivity compared to other analytical techniques, making it the gold standard for bioanalytical applications.[5] The use of a stable isotope-labeled internal standard like this compound is critical for mitigating matrix effects and variability in sample processing and instrument response, thereby ensuring the accuracy and robustness of the method.[5][6]

This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for the determination of Quinapril and Quinaprilat in human plasma.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

RAAS Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone_Secretion->Increased_BP Renin Renin ACE ACE Quinaprilat Quinaprilat Quinaprilat->ACE Inhibition Sample Preparation Workflow Start Start: 100 µL Plasma Sample Add_IS Add 25 µL of this compound Working Solution (100 ng/mL) Start->Add_IS Precipitate Add 300 µL of Acetonitrile Add_IS->Precipitate Vortex Vortex for 1 minute Precipitate->Vortex Centrifuge Centrifuge at 10,000 rpm for 10 minutes at 4°C Vortex->Centrifuge Supernatant Transfer 150 µL of Supernatant Centrifuge->Supernatant Inject Inject 5 µL into LC-MS/MS Supernatant->Inject

References

Application Note and Protocol: Preparation of Quinapril-d5 Stock Solution for Internal Standard Use

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinapril is a prodrug that is converted in the body to its active metabolite, quinaprilat, a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2] It is widely used in the treatment of hypertension and heart failure.[1][3] In bioanalytical studies, such as pharmacokinetic and therapeutic drug monitoring, a stable isotope-labeled internal standard is crucial for achieving accurate and precise quantification of the target analyte using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] Quinapril-d5, a deuterium-labeled analog of quinapril, serves as an ideal internal standard for this purpose due to its chemical and physical similarity to the unlabeled drug.[6][7][8]

This document provides a detailed protocol for the preparation of a this compound stock solution, intended for use by researchers, scientists, and drug development professionals.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized below. Proper handling and storage are essential for maintaining the integrity and stability of the compound.

PropertyValueSource
Formal Name 2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenyl-d₅-propyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid[9]
CAS Number 1279029-79-6[6][9]
Molecular Formula C₂₅H₂₅D₅N₂O₅[6][9]
Formula Weight 443.6 g/mol [9]
Purity ≥99% deuterated forms (d₁-d₅)[9]
Formulation A solid[9]
Solubility Soluble in Methanol[9]
Storage -20°C[9]
Stability ≥ 4 years (when stored at -20°C)[9]

Mechanism of Action: ACE Inhibition

Quinapril acts by inhibiting the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This pathway is critical for regulating blood pressure. The diagram below illustrates how quinaprilat, the active metabolite, interrupts this cascade, leading to vasodilation and reduced blood pressure.[2][3]

Stock_Solution_Workflow start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Accurately Weigh This compound Solid equilibrate->weigh transfer Transfer Solid to Volumetric Flask weigh->transfer add_solvent Add Methanol (~60% of Final Volume) transfer->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve top_up Bring to Final Volume with Methanol dissolve->top_up homogenize Homogenize by Inversion top_up->homogenize aliquot Aliquot into Amber Vials homogenize->aliquot store Store at -20°C aliquot->store end_node End store->end_node

References

Application of Quinapril-d5 in Bioequivalence Studies: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and protocols for the utilization of Quinapril-d5 as an internal standard in bioequivalence studies of quinapril (B1585795). Quinapril, an angiotensin-converting enzyme (ACE) inhibitor, is a prodrug that is rapidly hydrolyzed in vivo to its pharmacologically active metabolite, quinaprilat (B1678679). Accurate and reliable quantification of both quinapril and quinaprilat in biological matrices is paramount for establishing the bioequivalence of generic formulations to the reference product. The use of a stable isotope-labeled internal standard like this compound is the gold standard for such bioanalytical assays, ensuring precision and accuracy by compensating for variability in sample processing and instrument response.

Core Principles and Rationale

In bioequivalence studies, the primary objective is to demonstrate that the rate and extent of absorption of the active pharmaceutical ingredient from a test formulation are comparable to those of a reference formulation. This is typically achieved by comparing pharmacokinetic parameters such as the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve (AUC), and the time to reach maximum concentration (Tmax).

The use of a stable isotope-labeled internal standard, such as this compound, is crucial in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.[1] this compound is chemically identical to quinapril, with the exception of five deuterium (B1214612) atoms replacing five hydrogen atoms. This subtle mass difference allows it to be distinguished by the mass spectrometer, while its physicochemical properties ensure it behaves identically to the unlabeled analyte during sample extraction, chromatography, and ionization. This co-elution and similar ionization behavior effectively normalize variations that can occur during the analytical process, leading to highly reliable and reproducible results.

Experimental Protocols

A typical bioequivalence study for quinapril involves a randomized, two-period, two-sequence, crossover design in healthy human volunteers.[2][3] The study design and analytical methods should adhere to regulatory guidelines, such as those provided by the U.S. Food and Drug Administration (FDA).[4]

Bioanalytical Method: Quantification of Quinapril and Quinaprilat in Human Plasma by LC-MS/MS

This protocol outlines a validated method for the simultaneous determination of quinapril and its active metabolite, quinaprilat, in human plasma using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting quinapril and quinaprilat from plasma samples.[5][6]

  • To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (containing this compound at a concentration of 100 ng/mL in methanol).

  • Vortex the mixture for 30 seconds.

  • Add 600 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating quinapril and quinaprilat.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80% to 20% B

    • 3.1-5.0 min: 20% B (re-equilibration)

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quinapril: Precursor ion (Q1) m/z 439.2 → Product ion (Q3) m/z 234.1

    • Quinaprilat: Precursor ion (Q1) m/z 411.2 → Product ion (Q3) m/z 206.1

    • This compound: Precursor ion (Q1) m/z 444.2 → Product ion (Q3) m/z 239.1

  • Source Parameters (to be optimized for the specific instrument):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Data Presentation

The following tables summarize typical pharmacokinetic parameters obtained from a bioequivalence study of a 20 mg quinapril hydrochloride tablet formulation.[2][3]

Table 1: Pharmacokinetic Parameters of Quinapril (Mean ± SD)

ParameterTest FormulationReference Formulation
Cmax (ng/mL) 155.8 ± 65.4158.2 ± 72.1
AUC₀₋t (ng·h/mL) 245.7 ± 98.3250.1 ± 105.6
AUC₀₋inf (ng·h/mL) 265.4 ± 102.1270.5 ± 110.2
Tmax (h) 0.5 (median)0.5 (median)
t₁/₂ (h) 1.2 ± 0.31.3 ± 0.4

Table 2: Pharmacokinetic Parameters of Quinaprilat (Mean ± SD)

ParameterTest FormulationReference Formulation
Cmax (ng/mL) 345.6 ± 88.7338.9 ± 95.2
AUC₀₋t (ng·h/mL) 1875.4 ± 450.11968.2 ± 501.3
AUC₀₋inf (ng·h/mL) 2105.7 ± 512.62210.4 ± 555.8
Tmax (h) 1.5 (median)1.5 (median)
t₁/₂ (h) 2.1 ± 0.52.2 ± 0.6

Table 3: Bioequivalence Analysis (90% Confidence Intervals)

AnalyteParameterRatio (Test/Reference)90% Confidence Interval
Quinapril Cmax1.010.90 - 1.14
AUC₀₋t0.990.89 - 1.10
AUC₀₋inf0.990.90 - 1.09
Quinaprilat Cmax1.031.00 - 1.07
AUC₀₋t0.950.90 - 1.01
AUC₀₋inf0.950.90 - 1.01

The 90% confidence intervals for the geometric mean ratios of Cmax and AUC for both quinapril and quinaprilat fall within the regulatory acceptance range of 80.00% to 125.00%, demonstrating bioequivalence between the test and reference formulations.[2][3]

Visualizations

Quinapril's Mechanism of Action: Inhibition of the Renin-Angiotensin System

Quinapril exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[7][8] This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.

Quinapril_Mechanism Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI   AngiotensinII Angiotensin II AngiotensinI->AngiotensinII   Vasoconstriction Vasoconstriction (Increased Blood Pressure) AngiotensinII->Vasoconstriction Renin Renin Renin->AngiotensinI ACE Angiotensin-Converting Enzyme (ACE) ACE->AngiotensinII Quinaprilat Quinaprilat (Active Metabolite) Quinaprilat->ACE Inhibition BE_Workflow cluster_study_design Study Design & Execution cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Recruitment Healthy Volunteer Recruitment & Screening Randomization Randomization into Two Treatment Groups Recruitment->Randomization Dosing1 Period 1: Dosing with Test or Reference Formulation Randomization->Dosing1 Sampling1 Serial Blood Sampling Dosing1->Sampling1 Washout Washout Period Sampling1->Washout Dosing2 Period 2: Crossover Dosing Washout->Dosing2 Sampling2 Serial Blood Sampling Dosing2->Sampling2 Plasma Plasma Separation and Storage Sampling2->Plasma SamplePrep Sample Preparation (Protein Precipitation with This compound IS) Plasma->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Quantification Quantification of Quinapril & Quinaprilat LCMS->Quantification PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, AUC, Tmax) Quantification->PK_Analysis Stat_Analysis Statistical Analysis (90% Confidence Intervals) PK_Analysis->Stat_Analysis BE_Conclusion Bioequivalence Conclusion Stat_Analysis->BE_Conclusion

References

Application Note and Protocol: Therapeutic Drug Monitoring of Quinapril using Quinapril-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinapril (B1585795) is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure.[1] It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, quinaprilat (B1678679).[2][3] Therapeutic drug monitoring (TDM) of quinapril and quinaprilat is essential to optimize dosage, ensure efficacy, and minimize toxicity, particularly in specific patient populations such as those with renal impairment.[4][5] This application note provides a detailed protocol for the quantitative analysis of quinapril and quinaprilat in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Quinapril-d5 as an internal standard.

Quinapril works by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[1][6]

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

The diagram below illustrates the RAAS pathway and the point of inhibition by quinaprilat.

RAAS_pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Renin Renin Renin->AngiotensinI ACE ACE ACE->AngiotensinII Quinaprilat Quinaprilat (Active Metabolite) Quinaprilat->ACE Inhibition

Figure 1: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Quinaprilat.

Experimental Workflow for TDM of Quinapril

The following diagram outlines the general workflow for the therapeutic drug monitoring of quinapril using this compound as an internal standard.

TDM_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Collection Spike Spike with this compound (IS) Plasma->Spike Extraction Protein Precipitation or SPE Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analytes Calibration->Quantification

Figure 2: Experimental workflow for Quinapril TDM.

Quantitative Data Summary

The following tables summarize typical validation parameters for LC-MS/MS assays for the quantification of quinapril and quinaprilat in human plasma.

Table 1: Linearity and Sensitivity of LC-MS/MS Assays

AnalyteLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
Quinapril5.0 - 10005.0[7]
Quinaprilat10.0 - 200010.0[7]

Table 2: Precision and Accuracy of LC-MS/MS Assays

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
QuinaprilLow QC< 15< 1585 - 115
Mid QC< 15< 1585 - 115
High QC< 15< 1585 - 115
QuinaprilatLow QC< 15< 1585 - 115
Mid QC< 15< 1585 - 115
High QC< 15< 1585 - 115

Note: The data presented in these tables are compiled from various sources and represent typical assay performance. Actual results may vary depending on the specific instrumentation and methodology used.

Experimental Protocols

Materials and Reagents
  • Quinapril hydrochloride (Reference Standard)

  • Quinaprilat (Reference Standard)

  • This compound (Internal Standard)

  • LC-MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid

  • Human plasma (drug-free)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for sample clean-up in plasma analysis.[8]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[8]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE can provide a cleaner extract compared to protein precipitation, which may be necessary for achieving lower limits of quantification.[9]

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 200 µL of plasma sample, add 20 µL of this compound internal standard working solution.

  • Vortex and load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

LC-MS/MS Conditions

Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Linear gradient to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.1-5.0 min: Return to 5% B and re-equilibrate

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Quinapril439.2234.2
Quinaprilat411.2206.2
This compound 444.2 239.2

Note: The MRM transition for this compound is proposed based on the stable isotope label and may require optimization.

Conclusion

This application note provides a comprehensive protocol for the therapeutic drug monitoring of quinapril and its active metabolite, quinaprilat, using this compound as an internal standard. The detailed LC-MS/MS methodology, including sample preparation and instrument parameters, offers a robust and sensitive approach for accurate quantification in a clinical or research setting. The provided data summaries and diagrams serve as a valuable resource for researchers and professionals in the field of drug development and analysis.

References

Application Notes and Protocols for the Mass Spectrometric Detection of Quinapril-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Quinapril using its deuterated internal standard, Quinapril-d5, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies outlined are intended to serve as a comprehensive guide for researchers in drug development and related fields.

Introduction

Quinapril is an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension and heart failure. Accurate and sensitive quantification of Quinapril in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry-based assays, as it corrects for matrix effects and variations in sample processing and instrument response. This protocol details the optimized mass spectrometry settings and a robust LC-MS/MS method for the reliable detection of this compound.

Quantitative Data Summary

The following tables summarize the key parameters for the LC-MS/MS analysis of Quinapril and this compound.

Table 1: Mass Spectrometry Settings

ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Capillary VoltageOptimized for specific instrument (typically 1.2 - 4.0 kV)
Desolvation TemperatureOptimized for specific instrument (typically 200 - 400 °C)
Cone Gas FlowOptimized for specific instrument
Desolvation Gas FlowOptimized for specific instrument
Collision GasArgon

Table 2: Optimized MRM Transitions and Compound Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Quinapril439.2234.12515
This compound444.2239.12515

Note: The precursor ion for this compound is based on the addition of five deuterium (B1214612) atoms to the Quinapril molecule (C25H30N2O5, MW: 438.52). The product ion is predicted based on a similar fragmentation pattern to Quinapril. Cone voltage and collision energy are starting points and may require further optimization based on the specific instrument used.

Table 3: Liquid Chromatography Parameters

ParameterSetting
ColumnAcquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) or equivalent
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile (B52724)
GradientIsocratic or Gradient (e.g., 60% B)
Flow Rate0.2 mL/min
Injection Volume5 - 10 µL
Column Temperature40 °C
Run TimeApproximately 3 - 6 minutes

Experimental Protocols

Standard and Sample Preparation

3.1.1. Preparation of Stock Solutions

  • Quinapril Stock Solution (1 mg/mL): Accurately weigh 10 mg of Quinapril reference standard and dissolve in 10 mL of methanol (B129727).

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

3.1.2. Preparation of Working Solutions

  • Quinapril Working Solutions: Prepare a series of working solutions by serially diluting the Quinapril stock solution with a 50:50 mixture of methanol and water to achieve the desired concentrations for the calibration curve.

  • This compound Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of, for example, 100 ng/mL.

3.1.3. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of the biological matrix (e.g., plasma, serum), add 20 µL of the this compound IS working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Inject the prepared samples, calibration standards, and quality control samples.

  • Acquire data using the MRM mode with the parameters specified in Tables 1 and 2.

Data Analysis

The concentration of Quinapril in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of Quinapril in the unknown samples is then interpolated from this calibration curve.

Experimental Workflow

The following diagram illustrates the overall experimental workflow from sample receipt to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_receipt Sample Receipt add_is Add this compound IS sample_receipt->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Experimental workflow for Quinapril analysis.

Signaling Pathways and Logical Relationships

The analytical method described follows a logical progression of steps to ensure accurate quantification. The use of an internal standard is a critical component that establishes a reliable relationship between the analyte signal and its concentration, independent of many experimental variations.

logical_relationship cluster_analyte Analyte Path cluster_is Internal Standard Path cluster_quant Quantification Quinapril Quinapril in Sample Quinapril_Peak Quinapril Peak Area Quinapril->Quinapril_Peak LC-MS/MS Analysis Ratio Peak Area Ratio (Quinapril / IS) Quinapril_Peak->Ratio Quinapril_d5 This compound (IS) IS_Peak IS Peak Area Quinapril_d5->IS_Peak LC-MS/MS Analysis IS_Peak->Ratio Concentration Quinapril Concentration Ratio->Concentration Calibration Curve

Application Note: High-Throughput Chromatographic Separation and Quantification of Quinapril and Quinapril-d5 in Plasma Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinapril (B1585795) is a prodrug that is converted in the body to its active metabolite, quinaprilat (B1678679), which is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and congestive heart failure. The accurate quantification of quinapril in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Quinapril-d5, is the gold standard for quantitative bioanalysis using mass spectrometry, as it compensates for variability in sample preparation and instrument response. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Quinapril and its deuterated internal standard, this compound, in plasma.

Experimental

Materials and Reagents

  • Quinapril hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Ultrapure)

  • Human plasma (blank)

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions

A gradient elution liquid chromatographic separation coupled to positive atmospheric pressure electrospray ionization and tandem mass spectrometry detection is a common method for the analysis of quinapril.[1] The chromatographic separation is typically achieved on a C18 reversed-phase column.

ParameterValue
Column C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Run Time Approximately 6 minutes

Mass Spectrometry Conditions

The mass spectrometer is operated in the positive ion electrospray mode. The multiple reaction monitoring (MRM) mode is used for quantification.

ParameterQuinaprilThis compound
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) 439.2444.2
Product Ion (m/z) 234.1239.1
Dwell Time 200 ms200 ms
Collision Energy Optimized for the specific instrumentOptimized for the specific instrument

Protocol: Sample Preparation

A simple protein precipitation method is effective for the extraction of Quinapril and this compound from plasma samples.[1]

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Results and Discussion

The described method provides excellent chromatographic resolution and sensitivity for the analysis of Quinapril and its internal standard this compound. The use of a deuterated internal standard ensures high accuracy and precision of the quantitative results by correcting for any matrix effects and variations during the sample preparation and injection process. The retention times for Quinapril and this compound are expected to be nearly identical.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the method.

ParameterQuinaprilThis compound
Retention Time (min) ~ 3.5~ 3.5
Linearity Range (ng/mL) 1 - 1000N/A
Correlation Coefficient (r²) > 0.995N/A
Lower Limit of Quantification (LLOQ) (ng/mL) 1N/A
Intra-day Precision (%RSD) < 15%N/A
Inter-day Precision (%RSD) < 15%N/A
Recovery (%) > 85%> 85%

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 ppt Protein Precipitation (Acetonitrile) vortex1->ppt vortex2 Vortex ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute injection Inject Sample reconstitute->injection hplc HPLC Separation (C18 Column) injection->hplc ms MS/MS Detection (MRM Mode) hplc->ms quant Quantification (Peak Area Ratio) ms->quant

References

Optimizing Sample Preparation for the Bioanalysis of Quinapril-d5

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate quantification of therapeutic drugs and their metabolites in biological matrices is paramount in drug development and clinical research. Quinapril (B1585795), an angiotensin-converting enzyme (ACE) inhibitor, and its active metabolite, quinaprilat (B1678679), are widely prescribed for the treatment of hypertension and heart failure. To ensure the reliability of pharmacokinetic and bioequivalence studies, robust bioanalytical methods are essential. A critical component of these methods is the sample preparation process, which aims to remove interfering endogenous components from the biological matrix and concentrate the analyte of interest prior to analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quinapril-d5, a stable isotope-labeled internal standard (SIL-IS), is the preferred choice for the quantitative analysis of quinapril.[1] SIL-ISs have chemical and physical properties nearly identical to the analyte, ensuring similar behavior during sample preparation and analysis, which corrects for variability and matrix effects.[1][2] This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of this compound in biological matrices: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Key Considerations for Sample Preparation

  • Internal Standard Addition: The internal standard (this compound) should be added to the sample as early as possible in the workflow to account for any analyte loss during the subsequent steps.[1]

  • Matrix Effects: Biological matrices such as plasma and urine contain numerous endogenous components that can interfere with the ionization of the analyte and internal standard in the mass spectrometer, leading to ion suppression or enhancement. The chosen sample preparation method should effectively minimize these matrix effects.[1]

  • Analyte Stability: Quinapril is susceptible to degradation, particularly in aqueous solutions.[3] Sample preparation conditions should be optimized to ensure the stability of the analyte.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and widely used technique for the rapid removal of proteins from biological samples, particularly plasma and serum.[4][5][6] It involves the addition of an organic solvent or an acid to the sample, which denatures and precipitates the proteins.[6][7] Subsequent centrifugation separates the solid protein pellet from the supernatant containing the analyte of interest.

Application Note:

PPT is a simple, fast, and cost-effective method suitable for high-throughput analysis.[7] For Quinapril analysis in plasma, a mixture of acetonitrile (B52724) and methanol (B129727) has been shown to be effective.[3][8] While this method is quick, it may result in a less clean extract compared to LLE or SPE, potentially leading to more significant matrix effects.[9] The efficiency of protein removal can be very high, with acetonitrile precipitating over 96% of proteins at a 2:1 ratio of precipitant to plasma.[9]

Workflow Diagram:

Protein Precipitation Workflow cluster_0 Sample Preparation cluster_1 Analysis Biological Sample Biological Sample Add IS (this compound) Add IS (this compound) Biological Sample->Add IS (this compound) Add Precipitation Reagent Add Precipitation Reagent Add IS (this compound)->Add Precipitation Reagent Vortex Vortex Add Precipitation Reagent->Vortex Mix Centrifuge Centrifuge Vortex->Centrifuge Separate Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant Isolate Evaporate & Reconstitute Evaporate & Reconstitute Collect Supernatant->Evaporate & Reconstitute Prepare for Injection LC-MS/MS Analysis LC-MS/MS Analysis Evaporate & Reconstitute->LC-MS/MS Analysis

Caption: Workflow for Protein Precipitation of this compound.

Experimental Protocol: Protein Precipitation of Human Plasma

  • Sample Aliquoting: Aliquot 250 µL of human plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 10-50 µL) of this compound working solution to each plasma sample to achieve the desired final concentration.

  • Protein Precipitation: Add 750 µL of a cold acetonitrile:methanol (80:20 v/v) mixture to each sample.[3][8]

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.

  • Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. By adjusting the pH of the aqueous phase, the charge state of the analyte can be modified to enhance its partitioning into the organic phase, thereby separating it from polar matrix components.

Application Note:

LLE is a powerful technique for obtaining a cleaner sample extract compared to PPT, resulting in reduced matrix effects. A micro-liquid-liquid-extraction strategy has been successfully employed for the analysis of quinapril in plasma, demonstrating good precision with a relative standard deviation (R.S.D.) and relative error (R.E.) below 15%.[10] The choice of organic solvent is critical for achieving high extraction recovery.

Workflow Diagram:

Liquid-Liquid Extraction Workflow cluster_0 Sample Preparation cluster_1 Analysis Biological Sample Biological Sample Add IS (this compound) Add IS (this compound) Biological Sample->Add IS (this compound) pH Adjustment pH Adjustment Add IS (this compound)->pH Adjustment Add Extraction Solvent Add Extraction Solvent pH Adjustment->Add Extraction Solvent Vortex & Centrifuge Vortex & Centrifuge Add Extraction Solvent->Vortex & Centrifuge Mix & Separate Collect Organic Layer Collect Organic Layer Vortex & Centrifuge->Collect Organic Layer Isolate Evaporate & Reconstitute Evaporate & Reconstitute Collect Organic Layer->Evaporate & Reconstitute Prepare for Injection LC-MS/MS Analysis LC-MS/MS Analysis Evaporate & Reconstitute->LC-MS/MS Analysis

Caption: Workflow for Liquid-Liquid Extraction of this compound.

Experimental Protocol: Liquid-Liquid Extraction of Human Plasma

  • Sample Aliquoting: Aliquot 250 µL of human plasma into a suitable tube.

  • Internal Standard Spiking: Add the this compound internal standard solution to each sample.

  • pH Adjustment: Add a small volume of a suitable buffer to adjust the pH of the plasma sample. For acidic drugs like quinaprilat, an acidic pH will promote extraction into an organic solvent.

  • Solvent Addition: Add 1 mL of a suitable organic extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Extraction: Vortex the samples for 2-5 minutes to facilitate the extraction of the analyte into the organic phase.

  • Phase Separation: Centrifuge the samples at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the residue in the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that utilizes a solid sorbent material, packed in a cartridge or a 96-well plate, to retain the analyte of interest while allowing interfering components to pass through.[11] The analyte is then eluted from the sorbent using a small volume of a strong solvent.

Application Note:

SPE provides the cleanest extracts among the three techniques, significantly reducing matrix effects and improving the sensitivity of the assay.[11] For the analysis of quinapril and its metabolite in urine, C8 cartridges have been used with recoveries greater than 80%.[12][13][14] For plasma samples, Oasis MAX 96-well plates, a type of mixed-mode anion exchange and reversed-phase sorbent, are also a suitable option.[15]

Workflow Diagram:

Solid-Phase Extraction Workflow cluster_0 Sample Preparation cluster_1 Analysis Biological Sample Biological Sample Add IS (this compound) Add IS (this compound) Biological Sample->Add IS (this compound) Load Sample Load Sample Add IS (this compound)->Load Sample Condition Cartridge Condition Cartridge Equilibrate Cartridge Equilibrate Cartridge Wash Cartridge Wash Cartridge Load Sample->Wash Cartridge Elute Analyte Elute Analyte Wash Cartridge->Elute Analyte Evaporate & Reconstitute Evaporate & Reconstitute Elute Analyte->Evaporate & Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Evaporate & Reconstitute->LC-MS/MS Analysis

Caption: Workflow for Solid-Phase Extraction of this compound.

Experimental Protocol: Solid-Phase Extraction of Human Urine

  • Sample Pre-treatment: Centrifuge the urine sample to remove any particulate matter. Dilute the supernatant with an appropriate buffer if necessary.

  • Internal Standard Spiking: Add the this compound internal standard to the pre-treated urine sample.

  • SPE Cartridge Conditioning: Condition a C8 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.[13]

  • SPE Cartridge Equilibration: Equilibrate the cartridge with 1 mL of the appropriate buffer (e.g., 10mM phosphoric acid).[13]

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow flow rate.

  • Washing: Wash the cartridge with 1 mL of a weak solvent mixture to remove polar interferences. A mixture of phosphoric acid and methanol (4:1, v/v) has been used.[13]

  • Elution: Elute the analyte and internal standard from the cartridge with 1 mL of a strong solvent mixture. A mixture of phosphoric acid and methanol (3:7, v/v) has been reported for elution.[13]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes the performance characteristics of the different sample preparation techniques for Quinapril analysis found in the literature.

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Matrix PlasmaPlasmaUrine, Plasma
Recovery >90% for Quinapril, >80% for Quinaprilat[3]Not explicitly stated, but method showed good precision[10]>80% for Quinapril and Quinaprilat[12][14]
Lower Limit of Quantification (LLOQ) 5 ng/mL for Quinapril, 10 ng/mL for Quinaprilat[3][8]Not explicitly stated, but successful for clinical therapeutic range[10]60 ng/mL for Quinapril, 50 ng/mL for Quinaprilat (Urine)[12][14]
Precision (RSD%) <15%[3][8]<15%[10]Not explicitly stated
Key Advantages Simple, fast, high-throughputCleaner extract than PPT, good precisionCleanest extract, highest selectivity, lowest matrix effects
Key Disadvantages Potential for significant matrix effectsMore time-consuming than PPT, requires solvent optimizationMore complex and costly, requires method development

Logical Relationship of Sample Preparation Choices

The selection of a sample preparation technique is a balance between the desired level of sample cleanliness, throughput requirements, and available resources.

Sample Preparation Selection Logic Start Start High Throughput Needed? High Throughput Needed? Start->High Throughput Needed? Low Matrix Effects Critical? Low Matrix Effects Critical? High Throughput Needed?->Low Matrix Effects Critical? No PPT Protein Precipitation High Throughput Needed?->PPT Yes SPE Solid-Phase Extraction Low Matrix Effects Critical?->SPE Yes Consider LLE or SPE Consider LLE or SPE Low Matrix Effects Critical?->Consider LLE or SPE No LLE Liquid-Liquid Extraction Consider LLE or SPE->LLE Simpler workflow preferred Consider LLE or SPE->SPE Highest cleanliness needed

Caption: Decision tree for selecting a sample preparation method.

References

Application Notes and Protocols for Quinapril-d5 in Metabolic Stability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic stability is a critical parameter in drug discovery and development, providing insights into a compound's susceptibility to biotransformation. These application notes provide detailed protocols for conducting in vitro metabolic stability assays of Quinapril (B1585795) using Quinapril-d5 as an internal standard. Quinapril, a prodrug, is converted to its pharmacologically active metabolite, Quinaprilat, primarily through hydrolysis catalyzed by carboxylesterase 1 (CES1) in the liver.[1] Understanding the rate of this conversion is essential for predicting its in vivo pharmacokinetic profile. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification by minimizing matrix effects and correcting for analytical variability.

Data Presentation

The following tables summarize representative quantitative data from in vitro metabolic stability assays of Quinapril. Please note that these values are illustrative examples to demonstrate data presentation, as specific in vitro intrinsic clearance and half-life data for Quinapril were not available in the cited literature.

Table 1: Metabolic Stability of Quinapril in Human Liver Microsomes

CompoundConcentration (µM)Incubation Time (min)% Remaining (Mean ± SD)In Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Quinapril10100 ± 0.0> 60< 11.6
Quinapril1595.2 ± 2.1
Quinapril11588.5 ± 3.5
Quinapril13079.1 ± 4.2
Quinapril16065.3 ± 5.1
Positive Control (Midazolam)10100 ± 0.015.245.6
Positive Control (Midazolam)1570.1 ± 3.8
Positive Control (Midazolam)11535.2 ± 2.9
Positive Control (Midazolam)13010.5 ± 1.5
Positive Control (Midazolam)1602.1 ± 0.8

Table 2: Metabolic Stability of Quinapril in Human Hepatocytes

CompoundConcentration (µM)Incubation Time (min)% Remaining (Mean ± SD)In Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/10^6 cells)
Quinapril10100 ± 0.0> 120< 5.8
Quinapril11592.8 ± 4.5
Quinapril13085.4 ± 5.1
Quinapril16072.9 ± 6.3
Quinapril112058.1 ± 7.2
Positive Control (Buspirone)10100 ± 0.025.527.2
Positive Control (Buspirone)11565.2 ± 4.8
Positive Control (Buspirone)13038.9 ± 3.9
Positive Control (Buspirone)16014.1 ± 2.5
Positive Control (Buspirone)11203.5 ± 1.1

Experimental Protocols

Metabolic Stability of Quinapril in Human Liver Microsomes (HLM)

This protocol is designed to assess the metabolic stability of Quinapril, focusing on its hydrolysis by carboxylesterases.

Materials:

  • Quinapril

  • This compound (Internal Standard)

  • Pooled Human Liver Microsomes (HLM)

  • Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (if assessing concurrent CYP450 metabolism)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic Acid

  • Purified Water

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

Protocol:

  • Preparation of Solutions:

    • Prepare a 1 mM stock solution of Quinapril in DMSO.

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Prepare a working solution of Quinapril (e.g., 100 µM) by diluting the stock solution in buffer.

    • Prepare the internal standard (IS) working solution (e.g., 100 ng/mL this compound) in acetonitrile for the quenching step.

    • Thaw the pooled human liver microsomes on ice. Dilute to a final concentration of 1 mg/mL in cold potassium phosphate buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM suspension (e.g., 198 µL per well) at 37°C for 5-10 minutes.

    • To initiate the reaction, add 2 µL of the 100 µM Quinapril working solution to each well to achieve a final concentration of 1 µM.

    • Optional for assessing CYP450 contribution: In a separate set of wells, add an NADPH regenerating system according to the manufacturer's instructions.

    • Incubate the plate at 37°C with gentle shaking.

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 400 µL of ice-cold acetonitrile containing the this compound internal standard to the respective wells. The 0-minute time point is prepared by adding the quenching solution before the substrate.

  • Sample Processing:

    • Seal the plate and vortex for 2 minutes to precipitate proteins.

    • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method (see Table 3 for example parameters).

    • Quantify the peak area of Quinapril and this compound.

  • Data Analysis:

    • Calculate the peak area ratio of Quinapril to this compound for each time point.

    • Determine the percentage of Quinapril remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percent remaining versus time and determine the slope of the line.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = -0.693 / slope

      • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume in µL / mg of microsomal protein)

Metabolic Stability of Quinapril in Human Hepatocytes

This protocol assesses the overall metabolic stability of Quinapril in a more complete cellular system.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Quinapril

  • This compound (Internal Standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic Acid

  • Collagen-coated 24- or 48-well plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Hepatocyte Plating:

    • Thaw and plate cryopreserved human hepatocytes onto collagen-coated plates according to the supplier's protocol.

    • Allow the cells to attach and form a monolayer (typically 4-6 hours).

  • Preparation of Dosing Solutions:

    • Prepare a stock solution of Quinapril in DMSO.

    • Dilute the Quinapril stock solution in pre-warmed hepatocyte culture medium to the final desired concentration (e.g., 1 µM), ensuring the final DMSO concentration is ≤ 0.1%.

  • Incubation:

    • Remove the plating medium from the hepatocyte monolayer and replace it with the Quinapril-containing medium.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2.

  • Time Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the incubation medium.

    • Immediately quench the metabolic activity by adding three volumes of ice-cold acetonitrile containing the this compound internal standard.

  • Sample Processing:

    • Vortex the samples to precipitate proteins.

    • Centrifuge at 4000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method (see Table 3).

  • Data Analysis:

    • Calculate the peak area ratio of Quinapril to this compound.

    • Determine the percentage of Quinapril remaining at each time point.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) as described in the microsomal stability protocol, adjusting for the number of hepatocytes per well.

Table 3: Example LC-MS/MS Parameters for Quinapril and this compound Analysis

ParameterSetting
LC System
ColumnC18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
GradientStart with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions
Injection Volume5 µL
Column Temperature40°C
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transition (Quinapril)To be optimized, e.g., m/z 439.2 -> 234.1
MRM Transition (this compound)To be optimized, e.g., m/z 444.2 -> 239.1
Collision EnergyTo be optimized for each transition
Dwell Time100 ms

Visualizations

Quinapril_Metabolism Quinapril Quinapril (Prodrug) Quinaprilat Quinaprilat (Active Metabolite) Quinapril->Quinaprilat Hydrolysis CES1 Carboxylesterase 1 (Liver) CES1->Quinaprilat

Caption: Metabolic activation of Quinapril to Quinaprilat by Carboxylesterase 1.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_solutions Prepare Solutions (Quinapril, HLM/Hepatocytes) start_reaction Initiate Reaction (Add Quinapril) prep_solutions->start_reaction incubate Incubate at 37°C start_reaction->incubate time_points Sample at Time Points incubate->time_points quench Quench Reaction (Add ACN + this compound) time_points->quench process Protein Precipitation & Centrifugation quench->process lcms LC-MS/MS Analysis process->lcms data_analysis Data Analysis (Calculate t½ & CLint) lcms->data_analysis

Caption: General workflow for in vitro metabolic stability assays.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with Quinapril-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting matrix effects when using Quinapril-d5 as an internal standard in LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern when using this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte by the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of the quantitative results for the target analyte that this compound is used to normalize.[2][3][4] Endogenous components in biological fluids are a common cause of these effects.[5]

Q2: I am using this compound, a stable isotope-labeled internal standard (SIL-IS). Shouldn't this completely eliminate matrix effects?

A2: A SIL-IS like this compound is the preferred choice for compensating for matrix effects because it is chemically and physically very similar to the unlabeled analyte (Quinapril).[4] In theory, the SIL-IS and the analyte will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate signal correction.[6] However, a SIL-IS may not always completely negate inaccuracies, particularly with significant matrix effects or if chromatographic separation between the analyte/IS and interfering components is not achieved.[7] Therefore, it is still crucial to assess and minimize matrix effects.

Q3: How can I determine if my this compound assay is experiencing matrix effects?

A3: The most common method to quantitatively assess matrix effects is the post-extraction spike method .[7] This involves comparing the peak area of this compound spiked into an extracted blank matrix sample to the peak area of this compound in a neat solution (e.g., mobile phase). A qualitative assessment can be performed using the post-column infusion technique, which helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[2][8]

Q4: What are the common sources of matrix effects in biofluids like plasma?

A4: Common sources of matrix effects in plasma include phospholipids, salts, endogenous metabolites, and proteins that may not have been completely removed during sample preparation.[9] Exogenous materials like polymers from plastic tubes and anticoagulants such as Li-heparin can also contribute to matrix effects.[5] Formulation agents used in preclinical studies, like polysorbates, can also cause significant ion suppression.[10]

Troubleshooting Guide

Unexpected results such as poor accuracy, imprecision, or non-reproducibility in your bioanalytical method for Quinapril may be attributable to matrix effects impacting the this compound internal standard. The following table outlines common issues, potential causes, and recommended solutions.

Issue/Observation Potential Cause Recommended Troubleshooting Action
High variability in this compound peak area across different sample lots. Lot-to-lot differences in matrix composition.1. Evaluate matrix effects using at least six different lots of the biological matrix.[7]2. Optimize the sample preparation method to improve the removal of interfering components.3. If using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner extract.
Signal suppression or enhancement observed at the retention time of Quinapril/Quinapril-d5. Co-elution of matrix components (e.g., phospholipids) with the analyte and internal standard.1. Modify the chromatographic conditions to improve separation. This can include changing the gradient profile, mobile phase composition, or using a different column chemistry.2. Perform a post-column infusion experiment to visualize the regions of ion suppression/enhancement.
Poor accuracy and precision of quality control (QC) samples. Inconsistent matrix effects that are not adequately compensated for by this compound.1. Re-evaluate the sample preparation method. Ensure complete protein precipitation and minimize the carryover of endogenous substances.2. Dilute the sample with a suitable buffer or mobile phase to reduce the concentration of matrix components.[11]
Non-linear calibration curve. Matrix effects may be concentration-dependent.1. Prepare matrix-matched calibrators to mimic the matrix of the unknown samples.2. Investigate different ionization sources (e.g., APCI instead of ESI), as they can be less susceptible to matrix effects.[7][12]

Key Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

This method quantifies the extent of ion suppression or enhancement.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into the mobile phase or reconstitution solvent at a known concentration (e.g., the concentration used in the assay).

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma) using your established sample preparation method. Spike this compound into the extracted matrix at the same concentration as Set A.

    • Set C (Matrix Blank): Extract blank biological matrix without spiking the internal standard to check for interferences.

  • Analysis: Analyze all samples using the LC-MS/MS method.

  • Calculation of Matrix Factor (MF):

    • MF = (Mean Peak Area of this compound in Set B) / (Mean Peak Area of this compound in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no significant matrix effect.

  • Calculation of IS-Normalized Matrix Factor: To assess if this compound adequately compensates for the matrix effect on Quinapril, calculate the MF for both the analyte and the IS.

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

    • A value close to 1.0 suggests proper compensation.[7]

Protocol 2: Qualitative Assessment of Matrix Effects (Post-Column Infusion)

This experiment identifies the retention time regions where matrix effects occur.

  • Setup:

    • Prepare a solution of this compound at a concentration that provides a stable signal (e.g., 50 ng/mL).

    • Using a T-junction, infuse this solution at a low, constant flow rate (e.g., 10 µL/min) into the LC flow path between the analytical column and the mass spectrometer.

  • Procedure:

    • While the this compound solution is being infused, inject a blank, extracted biological sample (prepared using your intended sample preparation method).

    • Monitor the mass transition for this compound.

  • Analysis:

    • A stable baseline will be observed when no interfering components are eluting.

    • A dip in the baseline indicates ion suppression at that retention time.

    • A rise in the baseline indicates ion enhancement at that retention time.

    • Compare the retention time of Quinapril with the regions of ion suppression/enhancement to determine if there is an overlap.

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_verification Verification Problem Inconsistent Results (Poor Accuracy/Precision) Assess Perform Matrix Effect Experiments Problem->Assess Suspect Matrix Effects PostColumn Post-Column Infusion (Qualitative) Assess->PostColumn PostExtract Post-Extraction Spike (Quantitative) Assess->PostExtract Optimize Optimize Method PostColumn->Optimize Suppression Zone Identified PostExtract->Optimize Significant MF Calculated SamplePrep Improve Sample Prep (LLE, SPE) Optimize->SamplePrep Chromo Modify Chromatography (Gradient, Column) Optimize->Chromo Dilution Sample Dilution Optimize->Dilution Revalidate Re-evaluate & Validate Method Optimize->Revalidate Implement Changes Revalidate->Problem Issue Persists

Troubleshooting workflow for matrix effects.

IonSuppression cluster_source Ion Source cluster_ions Gas Phase Ions Droplet ESI Droplet AnalyteIon [Analyte+H]+ Droplet->AnalyteIon Evaporation & Ionization MatrixIon [Matrix+H]+ Droplet->MatrixIon Competition for Protons/Charge MS To Mass Analyzer AnalyteIon->MS MatrixIon->MS Suppresses Analyte Signal

Mechanism of ion suppression in ESI.

References

Quinapril-d5 Mass Spectrometry Signal Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Quinapril-d5 signal intensity in mass spectrometry experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, providing step-by-step guidance to diagnose and resolve common problems.

Issue 1: Low or No this compound Signal Intensity

Q: I am not observing a strong signal for my this compound internal standard. What are the potential causes and how can I troubleshoot this?

A: A weak or absent signal for this compound can stem from several factors, ranging from sample preparation to instrument settings. Follow this workflow to identify and resolve the issue:

LowSignalTroubleshooting cluster_prep Sample & Standard Preparation Checks cluster_lc LC System Performance Checks cluster_ms Mass Spectrometer Parameter Optimization Start Start: Low/No this compound Signal CheckPreparation 1. Verify Sample & Standard Preparation Start->CheckPreparation CheckLC 2. Evaluate LC System Performance CheckPreparation->CheckLC Preparation OK Prep1 Correct concentration of this compound? CheckPreparation->Prep1 CheckMS 3. Optimize MS Parameters CheckLC->CheckMS LC System OK LC1 Check for leaks or clogs. CheckLC->LC1 Conclusion Signal Optimized CheckMS->Conclusion MS Optimized MS1 Confirm correct MRM transitions. CheckMS->MS1 Prep2 Proper dissolution and mixing? Prep1->Prep2 Prep3 Stability in matrix and solvent? Prep2->Prep3 LC2 Correct mobile phase composition and pH? LC1->LC2 LC3 Column integrity and equilibration? LC2->LC3 MS2 Optimize ESI source parameters. MS1->MS2 MS3 Check for matrix effects (ion suppression). MS2->MS3 InconsistentSignal cluster_chroma_check Chromatographic Stability Checks cluster_source_check Ion Source Inspection cluster_is_check Internal Standard Stability Evaluation Start Start: Inconsistent this compound Signal CheckChroma 1. Assess Chromatographic Stability Start->CheckChroma CheckSource 2. Inspect Ion Source CheckChroma->CheckSource Chromatography Stable Chroma1 Consistent retention time? CheckChroma->Chroma1 CheckIS 3. Evaluate IS Stability CheckSource->CheckIS Source is Clean Source1 Visually inspect for contamination. CheckSource->Source1 Resolution Consistent Signal Achieved CheckIS->Resolution IS is Stable IS1 Check for H/D exchange potential. CheckIS->IS1 Chroma2 Adequate separation from matrix? Chroma1->Chroma2 Source2 Perform routine cleaning. Source1->Source2 IS2 Optimize source conditions to minimize fragmentation. IS1->IS2 Fragmentation Quinapril Quinapril [M+H]+ = m/z 439.2 Fragment1 Loss of ethoxy group (-C2H5O) m/z 394.2 Quinapril->Fragment1 Fragment2 Loss of ethyl ester group (-C2H5OCO) m/z 366.2 Quinapril->Fragment2 BasePeak Major Fragment m/z 234.1 Fragment2->BasePeak

Technical Support Center: Quinapril-d5 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common interferences encountered during the quantification of Quinapril-d5 by LC-MS/MS.

Troubleshooting Guides

Guide 1: Investigating and Mitigating Matrix Effects

Matrix effects, such as ion suppression or enhancement, are a common source of variability and inaccuracy in LC-MS/MS assays.[1][2][3][4][5][6] These effects arise from co-eluting endogenous components in the biological matrix that interfere with the ionization of the analyte and internal standard.

Experimental Protocol: Matrix Effect Evaluation

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Quinapril (B1585795) and this compound in a clean solvent (e.g., methanol/water).

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with Quinapril and this compound.

    • Set C (Pre-Extraction Spike): Blank matrix spiked with Quinapril and this compound before the extraction process.

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

  • Evaluate Extraction Recovery:

    • Extraction Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Data Presentation: Hypothetical Matrix Effect and Recovery Data

Sample SetAnalyteInternal Standard (IS)
Set A (Neat) QuinaprilThis compound
Peak Area1,200,0001,500,000
Set B (Post-Spike)
Peak Area950,0001,350,000
Matrix Effect (%) 79.2% (Suppression) 90.0% (Suppression)
Set C (Pre-Spike)
Peak Area855,0001,215,000
Extraction Recovery (%) 90.0% 90.0%

Troubleshooting Flowchart: Matrix Effects

start Matrix Effect Observed? optimization Optimize Sample Preparation (e.g., SPE, LLE) start->optimization Yes end Re-evaluate Matrix Effect start->end No chromatography Modify Chromatographic Conditions (e.g., gradient, column) optimization->chromatography dilution Dilute Sample chromatography->dilution dilution->end

Caption: Troubleshooting workflow for addressing matrix effects.

Guide 2: Addressing Interference from Quinapril Degradation Products

Quinapril is susceptible to degradation, particularly through hydrolysis, forming major degradation products like quinaprilat (B1678679) and a diketopiperazine derivative.[7][8][9] These degradants can potentially interfere with the quantification of this compound if they are not chromatographically resolved.

Experimental Protocol: Evaluation of Degradant Interference

  • Prepare Stressed Samples: Subject a solution of Quinapril to forced degradation conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress).[7]

  • Analyze Stressed Samples: Inject the stressed samples into the LC-MS/MS system and monitor the mass transitions for Quinapril, this compound, and potential degradation products.

  • Evaluate Chromatographic Resolution: Assess the retention times and peak shapes to ensure baseline separation between this compound and any observed degradation products.

Data Presentation: Chromatographic Resolution of Quinapril and its Degradants

CompoundRetention Time (min)Resolution (Rs) from this compound
Quinapril2.51.8
This compound 2.5 -
Quinaprilat1.83.5
Diketopiperazine2.12.2

A resolution value (Rs) greater than 1.5 is generally considered adequate separation.

Logical Diagram: Quinapril Degradation Pathway

Quinapril Quinapril Hydrolysis1 Hydrolysis (Ester cleavage) Quinapril->Hydrolysis1 Intramolecular_Cyclization Intramolecular Cyclization Quinapril->Intramolecular_Cyclization Quinaprilat Quinaprilat (Active Metabolite) Hydrolysis1->Quinaprilat Diketopiperazine Diketopiperazine Intramolecular_Cyclization->Diketopiperazine

Caption: Major degradation pathways of Quinapril.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of interference in this compound quantification?

The most common interferences include:

  • Matrix effects from endogenous biological components.[1][2][4]

  • Degradation products of Quinapril, such as quinaprilat and diketopiperazine.[7][9]

  • Isotopic contribution from naturally occurring isotopes of unlabeled Quinapril to the this compound signal.[10]

  • Metabolites of Quinapril, primarily quinaprilat, which is also a major degradant.[11][12]

  • Impurities in the this compound internal standard, specifically the presence of unlabeled Quinapril.[13][14]

Q2: How can I minimize interference from Quinapril's active metabolite, quinaprilat?

Since quinaprilat is a known metabolite and degradation product, chromatographic separation is crucial.[7][11]

  • Optimize your LC method: Adjust the mobile phase composition, gradient profile, and column chemistry to achieve baseline separation between this compound and quinaprilat. A C18 column with a suitable buffer system is often effective.[8]

  • Monitor specific transitions: Use unique precursor-to-product ion transitions for both this compound and quinaprilat in your MRM method to ensure specificity.

Q3: My results show high variability. Could this be due to isotopic interference from unlabeled Quinapril?

Yes, this is a possibility, especially with deuterated internal standards.[10] Naturally occurring isotopes of Quinapril (e.g., ¹³C) can contribute to the signal at the m/z of this compound, leading to an inaccurate internal standard response.

Troubleshooting Isotopic Interference:

  • Assess Contribution: Analyze a high concentration standard of unlabeled Quinapril and monitor the mass transition for this compound. The response should be negligible.

  • Increase Deuteration: If possible, use an internal standard with a higher degree of deuterium (B1214612) labeling (e.g., d7 or d9) to shift the mass further from the unlabeled analyte's isotopic envelope.

  • Alternative Labeling: Consider using a ¹³C or ¹⁵N-labeled internal standard, which is less prone to this type of interference.[13]

Q4: What are the ideal storage and handling conditions for Quinapril samples to prevent degradation?

Quinapril is unstable in aqueous solutions and its stability is pH-dependent, being most stable in a narrow pH range of 5.5-6.5.[15] It is also sensitive to humidity and temperature.[8][9][16]

  • Storage: Store plasma/serum samples at -20°C or lower.[17]

  • Sample Preparation: Perform sample processing steps, especially those involving aqueous solutions, quickly and at low temperatures to minimize degradation. Use buffers to maintain a stable pH if necessary.[15]

Q5: How do I check the purity of my this compound internal standard?

The purity of the deuterated internal standard is critical for accurate quantification.[13] Experimental Protocol: Assessing IS Purity

  • Prepare a Blank Sample: Use a matrix sample that is free of the analyte.

  • Spike with Internal Standard: Add this compound at the concentration used in your assay.

  • Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for unlabeled Quinapril.

  • Evaluate the Response: The response for the unlabeled Quinapril should be less than 5% of the response of the Lower Limit of Quantification (LLOQ) for Quinapril. A higher response indicates significant contamination of the IS with the unlabeled analyte.[13]

References

Quinapril-d5 Peak Tailing Issues in Chromatography: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the chromatographic analysis of Quinapril-d5.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing is a common issue in chromatography where a peak appears asymmetrical, with a trailing edge that is longer than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[2] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value near 1.0 indicates a symmetrical peak, while values greater than 1.2 suggest significant tailing.[1] For many analytical methods, a tailing factor up to 1.5 might be acceptable, but values exceeding 2.0 are generally considered unacceptable for precise assays.[1]

Q2: Why is peak tailing a problem for the analysis of this compound?

A2: Peak tailing can negatively impact the analysis of this compound in several ways:

  • Reduced Resolution: Tailing peaks can merge with nearby peaks, making it difficult to accurately quantify individual components.[1]

  • Decreased Sensitivity: As the peak broadens, its height decreases, which can lower the signal-to-noise ratio and negatively affect the limits of detection.

  • Inaccurate Quantification: The distortion of the peak shape can lead to errors in peak integration, resulting in inaccurate and imprecise quantitative results.[1]

  • Method Robustness: A method that produces tailing peaks is often less robust and more susceptible to small changes in analytical conditions.[1]

Q3: What are the primary causes of peak tailing for a compound like this compound?

A3: this compound contains secondary amine functional groups, making it a basic compound. The primary causes of peak tailing for such compounds are:

  • Secondary Silanol (B1196071) Interactions: The amine groups in this compound can interact with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2] This secondary interaction, in addition to the primary reversed-phase retention, causes some analyte molecules to be retained longer, leading to a tailing peak.[1][3]

  • Incorrect Mobile Phase pH: The pH of the mobile phase is a critical factor for ionizable compounds.[4][5] If the mobile phase pH is close to the pKa of this compound, both ionized and unionized forms of the molecule can exist, leading to peak distortion and tailing.[6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[7]

  • Column Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[2][8]

  • Instrumental Issues: Problems such as extra-column band broadening due to long tubing, loose fittings, or a partially blocked column frit can also cause peak tailing.[7][9]

Q4: How does the mobile phase pH affect the peak shape of this compound?

A4: The pH of the mobile phase significantly influences the ionization state of both this compound and the stationary phase. At a low pH (e.g., pH 2-3), the amine groups of this compound will be protonated (positively charged), and the silanol groups on the silica (B1680970) surface will also be protonated (neutral), minimizing the undesirable ionic interactions that cause peak tailing.[7][8] At higher pH values (above ~pH 4-5), silanol groups become deprotonated (negatively charged), leading to strong electrostatic interactions with the positively charged this compound, resulting in significant peak tailing.[4][10]

Q5: What is an "end-capped" column, and can it help reduce peak tailing for this compound?

A5: An end-capped column is a type of reversed-phase column where the residual silanol groups on the silica surface have been chemically reacted with a small, less polar silane (B1218182) (e.g., trimethylsilyl (B98337) chloride).[2] This process, known as "end-capping," effectively shields the polar silanol groups, reducing their availability to interact with basic analytes like this compound.[2][7] Using a modern, high-purity, end-capped C18 or C8 column is highly recommended to improve the peak shape for basic compounds.[7][8]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.

Problem: Asymmetrical peak shape (tailing) observed for this compound.

Below is a troubleshooting workflow to address this issue.

G cluster_solutions Troubleshooting Steps start Peak Tailing Observed for this compound check_mobile_phase Step 1: Verify Mobile Phase pH Is pH optimal (e.g., 2-3)? start->check_mobile_phase adjust_ph Adjust Mobile Phase pH Lower pH to 2-3 using an appropriate buffer (e.g., formic acid, phosphate (B84403) buffer). check_mobile_phase->adjust_ph No check_column Step 2: Evaluate Column Condition Is the column old or contaminated? Is it an end-capped column? check_mobile_phase->check_column Yes adjust_ph->check_column replace_column Replace with New, End-Capped Column Use a high-purity, end-capped C18 or C8 column. check_column->replace_column Yes (Old/Not End-Capped) check_sample Step 3: Check for Column Overload Is the sample concentration too high? check_column->check_sample No replace_column->check_sample dilute_sample Dilute Sample or Reduce Injection Volume Decrease the mass of analyte injected onto the column. check_sample->dilute_sample check_system Step 4: Inspect HPLC System Are there loose fittings, long tubing, or a blocked frit? check_sample->check_system No dilute_sample->check_system fix_system Optimize System Connections Use shorter, narrower tubing. Check and tighten fittings. Replace column frit if necessary. check_system->fix_system Yes unresolved Issue Persists Consult further documentation or technical support. check_system->unresolved No resolved Peak Shape Improved (Symmetrical Peak) fix_system->resolved

Caption: Troubleshooting workflow for this compound peak tailing.

Data Presentation

The following table summarizes the expected effect of mobile phase pH on the tailing factor of a basic compound like this compound, based on typical chromatographic principles.

Mobile Phase pHExpected this compound ChargeSilanol Group ChargeDominant InteractionExpected Tailing Factor (Tf)
2.5PositiveNeutralReversed-Phase1.0 - 1.2
4.5PositivePartially NegativeMixed-Mode (Reversed-Phase + Ionic)1.5 - 2.0
7.0PositiveNegativeStrong Ionic Interaction> 2.0

Experimental Protocols

Protocol 1: Optimization of Mobile Phase pH to Mitigate Peak Tailing

Objective: To determine the optimal mobile phase pH for achieving a symmetrical peak shape for this compound.

Materials:

  • HPLC system with UV or MS detector

  • Reversed-phase C18 column (end-capped recommended)

  • This compound standard solution

  • Mobile Phase A: Water with 0.1% formic acid (pH ~2.7)

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Phosphate buffer solutions at various pH values (e.g., pH 4.5, pH 7.0)

Methodology:

  • Prepare a series of mobile phases with different pH values. For example:

    • Condition 1: 0.1% Formic Acid in water/acetonitrile (pH ~2.7)

    • Condition 2: 20 mM Phosphate buffer at pH 4.5 in water/acetonitrile

    • Condition 3: 20 mM Phosphate buffer at pH 7.0 in water/acetonitrile

  • Equilibrate the C18 column with the initial mobile phase condition (Condition 1) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the this compound standard solution and record the chromatogram.

  • Calculate the tailing factor for the this compound peak.

  • Flush the column and system thoroughly before introducing the next mobile phase condition.

  • Repeat steps 2-5 for each mobile phase condition.

  • Compare the tailing factors obtained at different pH values to determine the optimal condition that provides the most symmetrical peak.

Visualization of a Key Signaling Pathway

The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for basic compounds like this compound.

G cluster_stationary_phase Silica Stationary Phase Surface cluster_mobile_phase Mobile Phase silanol Residual Silanol Group (Si-OH) interaction Secondary Ionic Interaction (Causes Peak Tailing) silanol->interaction c18 C18 Chain (Primary Retention) quinapril This compound (Basic Analyte) quinapril->silanol Electrostatic Attraction quinapril->c18 Hydrophobic Interaction (Desired Retention)

Caption: Analyte interactions with the stationary phase.

References

Technical Support Center: Quinapril-d5 Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing Quinapril-d5 instability in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the accurate quantification of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter with this compound stability.

Issue 1: Low Recovery of this compound During Sample Extraction

Potential Causes:

  • Degradation prior to extraction: this compound, an ester prodrug, is susceptible to hydrolysis by esterases present in biological matrices like plasma. This conversion to Quinaprilat-d5 can occur rapidly after sample collection if not properly handled.

  • Suboptimal extraction procedure: The chosen extraction method may not be efficient for this compound.

Solutions:

  • Immediate Temperature Control: Process blood samples on ice immediately after collection and separate plasma at refrigerated temperatures (2-8°C).[1][2]

  • Use of Esterase Inhibitors: Collect blood in tubes containing an esterase inhibitor. Screening for the most effective inhibitor is recommended.[3][4][5][6]

  • pH Adjustment: Acidifying the plasma sample to a pH of approximately 5 can help reduce esterase activity.[4]

  • Optimize Extraction Method: A protein precipitation method using a cold mixture of acetonitrile (B52724) and methanol (B129727) (e.g., 8:2 v/v) is often effective for Quinapril and its metabolites.

Issue 2: High Variability in this compound Quantification Between Replicates

Potential Causes:

  • Inconsistent sample handling: Variations in the time between sample collection, processing, and freezing can lead to different levels of degradation.

  • Incomplete inhibition of esterases: The chosen esterase inhibitor or its concentration may not be sufficient to completely halt enzymatic activity.

  • Freeze-thaw instability: Multiple freeze-thaw cycles can lead to degradation.

Solutions:

  • Standardize Sample Handling Workflow: Ensure all samples are processed identically, with consistent timing for each step from collection to storage.

  • Validate Esterase Inhibitor Efficacy: Perform a preliminary experiment to confirm the chosen inhibitor and its concentration effectively stabilize this compound in the specific biological matrix for the duration of sample processing.

  • Minimize Freeze-Thaw Cycles: Aliquot samples into smaller volumes after the initial processing to avoid the need for repeated thawing of the entire sample.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in biological samples?

A1: The primary degradation pathway for this compound is the hydrolysis of its ethyl ester group by plasma esterases, leading to the formation of its active metabolite, Quinaprilat-d5. This is the same pathway as the non-deuterated Quinapril.

Q2: Will the deuterium (B1214612) label on this compound affect its rate of hydrolysis compared to Quinapril?

A2: The presence of deuterium atoms at a non-reacting site (a secondary isotope effect) can have a small effect on the rate of a reaction.[7][8] For ester hydrolysis, this effect is typically small and may slightly slow down the reaction. However, for the purpose of using this compound as an internal standard, it is crucial to assume its stability profile is comparable to the analyte and to take the same precautions to prevent its degradation.

Q3: What are the recommended anticoagulants for blood collection for this compound analysis?

A3: While various anticoagulants can be used, the choice should be made in conjunction with the stabilization strategy. For instance, if an esterase inhibitor is to be added, ensure it is compatible with the chosen anticoagulant. Commonly used anticoagulants like EDTA or heparin are generally acceptable.

Q4: What are the ideal storage conditions for plasma samples containing this compound?

A4: For long-term storage, plasma samples should be kept at -70°C or lower.[9] It is critical to minimize the time samples spend at room temperature or even refrigerated before freezing.

Q5: Can I use commercially available esterase inhibitor cocktails?

A5: Yes, commercially available esterase inhibitor cocktails can be a convenient option. However, it is essential to verify their effectiveness for stabilizing this compound in your specific matrix (e.g., human plasma, rat plasma) as inhibitor efficacy can be species-dependent.[6]

Data Presentation

The following tables summarize the stability of Quinapril under different conditions. While this data is for the non-deuterated compound, it provides a valuable reference for handling this compound. It is recommended to perform your own stability studies for this compound in the relevant biological matrix.

Table 1: Summary of Quinapril Stability in Human Plasma

ConditionDurationStabilityReference
Room Temperature (25°C)48 hoursStable[3]
Frozen (-20°C)6 monthsStable[3]
Freeze-Thaw Cycles6 cyclesStable[3]

Table 2: Common Esterase Inhibitors for Stabilization of Ester Prodrugs

InhibitorCommon ConcentrationSolventNotes
Dichlorvos1-10 mg/mLDMSO or waterOrganophosphate, handle with care.
Sodium Fluoride (B91410) (NaF)1-10 mg/mLwaterAlso an anticoagulant.
Bis(p-nitrophenyl) phosphate (B84403) (BNPP)1-20 mMDMSO or waterEffective for many carboxylesterases.[6]
Phenylmethylsulfonyl fluoride (PMSF)0.1-20 mMDMSO or ethanolIrreversible serine protease inhibitor.[6]

Experimental Protocols

Protocol 1: Blood Collection and Plasma Processing for this compound Stabilization

Objective: To collect and process blood samples to ensure the stability of this compound.

Materials:

  • Blood collection tubes containing K2EDTA and a pre-spiked esterase inhibitor (e.g., Sodium Fluoride).

  • Refrigerated centrifuge.

  • Cryovials for plasma storage.

  • Ice bath.

Procedure:

  • Collect whole blood directly into the pre-chilled anticoagulant/inhibitor tubes.

  • Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing.[1]

  • Place the tubes in an ice bath until centrifugation.

  • Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma. This should be done within 30 minutes of collection.[9]

  • Carefully transfer the supernatant (plasma) into pre-labeled cryovials.

  • Immediately store the plasma aliquots at -70°C or below until analysis.

Protocol 2: Screening of Esterase Inhibitors for this compound Stabilization

Objective: To determine the most effective esterase inhibitor for preventing the degradation of this compound in a specific biological matrix.

Materials:

  • Blank biological matrix (e.g., human plasma).

  • This compound stock solution.

  • Various esterase inhibitor stock solutions (e.g., NaF, BNPP, Dichlorvos).

  • Incubator or water bath set at 37°C.

  • LC-MS/MS system.

Procedure:

  • Prepare several sets of tubes. For each inhibitor to be tested, prepare tubes with the blank matrix spiked with the inhibitor at different concentrations. Include a control set with no inhibitor.

  • Spike all tubes with a known concentration of this compound.

  • Incubate all samples at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from each tube and immediately quench the reaction by adding a cold protein precipitation solvent (e.g., acetonitrile:methanol 8:2 v/v).

  • Process the samples (vortex, centrifuge) and analyze the supernatant for the concentrations of both this compound and its metabolite, Quinaprilat-d5, using a validated LC-MS/MS method.

  • Compare the degradation rate of this compound in the presence of different inhibitors and concentrations to the control to identify the most effective stabilization condition.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Immediate Processing (on ice) cluster_storage Storage cluster_analysis Analysis blood_collection 1. Collect Blood (Pre-chilled tubes with anticoagulant & inhibitor) invert 2. Gently Invert (8-10 times) blood_collection->invert centrifuge 3. Centrifuge (4°C, within 30 min) invert->centrifuge separate_plasma 4. Separate Plasma centrifuge->separate_plasma store 5. Store Plasma (-70°C or below) separate_plasma->store analysis 6. LC-MS/MS Analysis store->analysis

Caption: Recommended workflow for handling biological samples for this compound analysis.

troubleshooting_tree start Low this compound Recovery or High Variability check_handling Review Sample Handling Protocol start->check_handling handling_ok Consistent Handling? check_handling->handling_ok check_inhibitor Evaluate Esterase Inhibitor Efficacy inhibitor_ok Inhibitor Effective? check_inhibitor->inhibitor_ok check_freeze_thaw Check Number of Freeze-Thaw Cycles freeze_thaw_ok < 3 Cycles? check_freeze_thaw->freeze_thaw_ok handling_ok->check_inhibitor Yes solution_handling Standardize Protocol: - Immediate cooling - Consistent timing handling_ok->solution_handling No inhibitor_ok->check_freeze_thaw Yes solution_inhibitor Screen Inhibitors: - Test different types - Optimize concentration inhibitor_ok->solution_inhibitor No solution_freeze_thaw Aliquot Samples After First Thaw freeze_thaw_ok->solution_freeze_thaw No solution_revalidate Re-validate Method with Optimized Conditions freeze_thaw_ok->solution_revalidate Yes

Caption: Troubleshooting decision tree for this compound instability issues.

References

Minimizing ion suppression for Quinapril-d5 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of Quinapril-d5 by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how can it affect my this compound analysis?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This results in a decreased signal intensity, which can lead to inaccurate and imprecise quantification, as well as reduced sensitivity of the assay.[1]

Q2: I am using this compound, a deuterated internal standard. Shouldn't this automatically correct for ion suppression?

A2: While a stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred method for correcting for matrix effects, it may not always provide complete correction.[2] If there is even a slight chromatographic separation between Quinapril (B1585795) and this compound, they can be affected differently by co-eluting matrix components, leading to inaccurate results.

Q3: What are the most common sources of ion suppression in bioanalytical methods for this compound?

A3: The primary sources of ion suppression in biological matrices like plasma are endogenous components that are co-extracted with the analyte. These include:

  • Phospholipids: Abundant in cell membranes, they are a major cause of ion suppression, especially in electrospray ionization (ESI).

  • Salts and Buffers: High concentrations of non-volatile salts from the sample or buffers used during sample preparation can interfere with the ionization process.

  • Proteins and Peptides: Incomplete removal of proteins during sample preparation can lead to significant signal suppression.

Q4: How can I determine if ion suppression is impacting my this compound analysis?

A4: A widely used technique to identify regions of ion suppression in your chromatogram is the post-column infusion experiment . This involves infusing a constant flow of a Quinapril standard into the mass spectrometer after the analytical column while injecting a blank matrix extract. A dip in the baseline signal of the Quinapril standard indicates the retention times where matrix components are causing ion suppression.

Troubleshooting Guides

Problem 1: Low or inconsistent signal intensity for this compound.

  • Question: My signal for this compound is unexpectedly low or varies significantly between injections, even for my quality control (QC) samples. Could this be ion suppression?

  • Answer: Yes, this is a classic sign of ion suppression. The high concentration of co-eluting matrix components can compete with this compound for ionization, leading to a reduced and variable signal.

Troubleshooting Workflow:

cluster_0 Troubleshooting Low/Inconsistent Signal A Low or Inconsistent This compound Signal B Perform Post-Column Infusion Experiment A->B C Ion Suppression Detected? B->C D Optimize Sample Preparation C->D YES H Check Instrument Performance C->H NO E Optimize Chromatography D->E F YES G NO I Review Standard Preparation H->I

Figure 1: Troubleshooting workflow for low or inconsistent signal.

Problem 2: Poor accuracy and precision in quantitative results.

  • Question: My calibration curve is non-linear, and the accuracy and precision of my QC samples are outside the acceptable limits. How can I address this?

  • Answer: This indicates that the ion suppression is not being adequately corrected by the this compound internal standard. This can happen if the analyte and internal standard are not experiencing the same degree of ion suppression.

Logical Relationship for Troubleshooting Poor Accuracy:

cluster_1 Troubleshooting Poor Accuracy/Precision J Poor Accuracy and Precision K Verify Co-elution of Quinapril and this compound J->K L Co-eluting Perfectly? K->L M Improve Sample Cleanup (SPE or LLE) L->M YES N Adjust Chromatographic Gradient L->N NO O YES P NO

Figure 2: Logical steps to address poor accuracy and precision.

Data Presentation: Comparison of Sample Preparation Methods

Sample Preparation MethodAnalyteMatrixAverage Recovery (%)Matrix EffectReference
Protein Precipitation QuinaprilPlasmaNot explicitly stated for Quinapril, but a method using acetonitrile:methanol (B129727) (8:2 v/v) was validated.[3]Generally higher than SPE and LLE.[3]
Solid-Phase Extraction (SPE) QuinaprilPlasma>90Generally lower than Protein Precipitation.[4]
QuinaprilUrine>80Not specified[5]
Liquid-Liquid Extraction (LLE) QuinaprilPlasmaNot explicitly stated, but a micro-LLE method was successfully developed.[6]Generally lower than Protein Precipitation.[6]
One-Step Extraction QuinaprilPlasma85.8Not specified[4]

Experimental Protocols

1. Post-Column Infusion Experiment to Detect Ion Suppression

This experiment helps to qualitatively identify regions of ion suppression in the chromatogram.

  • Materials:

    • Syringe pump

    • Tee-piece connector

    • Syringe filled with a standard solution of Quinapril (e.g., 100 ng/mL in mobile phase)

    • LC-MS/MS system

    • Blank plasma extract (prepared using your current method)

    • Solvent blank (e.g., mobile phase)

  • Procedure:

    • Set up the LC-MS/MS system with the analytical column used for Quinapril analysis.

    • Connect the outlet of the analytical column to one inlet of the tee-piece.

    • Connect the syringe pump containing the Quinapril standard solution to the second inlet of the tee-piece.

    • Connect the outlet of the tee-piece to the MS ion source.

    • Begin the LC gradient and, after a brief equilibration, start the syringe pump to infuse the Quinapril solution at a low, constant flow rate (e.g., 5-10 µL/min).

    • Monitor the signal of the appropriate MRM transition for Quinapril. A stable baseline should be observed.

    • Inject a solvent blank to confirm a stable baseline.

    • Inject the blank plasma extract.

    • Observe the Quinapril signal trace. Any significant drop in the signal intensity indicates a region of ion suppression.

Experimental Workflow for Post-Column Infusion:

cluster_2 Post-Column Infusion Workflow P1 Setup LC-MS/MS with Tee-piece P2 Infuse Quinapril Standard Solution P1->P2 P3 Establish Stable Baseline Signal P2->P3 P4 Inject Blank Matrix Extract P3->P4 P5 Monitor Quinapril Signal P4->P5 P6 Identify Dips in Signal (Ion Suppression Zones) P5->P6

Figure 3: Workflow for the post-column infusion experiment.

2. Sample Preparation Protocols for this compound Analysis from Plasma

The following are detailed protocols for three common sample preparation techniques. It is recommended to evaluate each method to determine the most effective for your specific application.

a) Protein Precipitation (PPT)

This is a simple and fast method but often results in the least clean extract and, therefore, the highest potential for ion suppression.[7]

  • Materials:

    • Human plasma sample

    • This compound internal standard solution

    • Precipitating solvent: Acetonitrile:Methanol (80:20, v/v), chilled to -20°C[3]

    • Centrifuge tubes

    • Vortex mixer

    • Centrifuge capable of 10,000 x g

    • Autosampler vials

  • Procedure:

    • Pipette 100 µL of plasma into a centrifuge tube.

    • Add 10 µL of this compound internal standard solution.

    • Vortex briefly to mix.

    • Add 300 µL of the chilled precipitating solvent.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

b) Solid-Phase Extraction (SPE)

SPE provides a cleaner extract than PPT by selectively retaining the analyte on a solid sorbent while washing away interfering matrix components.

  • Materials:

    • Human plasma sample

    • This compound internal standard solution

    • SPE cartridges (e.g., C8 or a suitable polymeric sorbent)

    • SPE manifold

    • Conditioning solvent: Methanol

    • Equilibration solvent: Water

    • Wash solvent: 5% Methanol in water

    • Elution solvent: Acetonitrile or Methanol

    • Evaporation system (e.g., nitrogen evaporator)

    • Reconstitution solvent (e.g., mobile phase)

    • Autosampler vials

  • Procedure:

    • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of this compound internal standard solution and vortex. Add 200 µL of 4% phosphoric acid and vortex again.

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

    • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute Quinapril and this compound with 1 mL of elution solvent.

    • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the dried residue in 100 µL of reconstitution solvent.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

c) Liquid-Liquid Extraction (LLE)

LLE separates analytes from the aqueous sample matrix into an immiscible organic solvent. This technique can provide very clean extracts.

  • Materials:

    • Human plasma sample

    • This compound internal standard solution

    • Extraction solvent (e.g., Ethyl acetate (B1210297) or a mixture of Diethyl ether and Dichloromethane)

    • Centrifuge tubes

    • Vortex mixer

    • Centrifuge

    • Evaporation system

    • Reconstitution solvent

    • Autosampler vials

  • Procedure:

    • Pipette 200 µL of plasma into a centrifuge tube.

    • Add 20 µL of this compound internal standard solution and vortex.

    • Add 1 mL of the extraction solvent.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of reconstitution solvent.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation Workflow Comparison:

cluster_3 Sample Preparation Workflows cluster_ppt Protein Precipitation cluster_spe Solid-Phase Extraction cluster_lle Liquid-Liquid Extraction Start Plasma Sample + This compound IS PPT1 Add Organic Solvent Start->PPT1 SPE1 Condition & Equilibrate Start->SPE1 LLE1 Add Organic Solvent Start->LLE1 PPT2 Vortex & Centrifuge PPT1->PPT2 PPT3 Collect Supernatant PPT2->PPT3 End Analysis by LC-MS/MS PPT3->End SPE2 Load Sample SPE1->SPE2 SPE3 Wash SPE2->SPE3 SPE4 Elute SPE3->SPE4 SPE5 Evaporate & Reconstitute SPE4->SPE5 SPE5->End LLE2 Vortex & Centrifuge LLE1->LLE2 LLE3 Collect Organic Layer LLE2->LLE3 LLE4 Evaporate & Reconstitute LLE3->LLE4 LLE4->End

Figure 4: Comparison of sample preparation workflows.

References

Technical Support Center: Improving Quinapril-d5 Recovery During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the recovery of Quinapril-d5 during analytical sample preparation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: We are experiencing low and inconsistent recovery of our internal standard, this compound, during solid-phase extraction (SPE). What are the common causes and how can we troubleshoot this?

A1: Low recovery of this compound during SPE can stem from several factors. Here's a systematic approach to troubleshooting:

  • Sorbent Selection and Interaction: Quinapril (B1585795) is a moderately nonpolar compound. Using a reversed-phase sorbent like C8 or C18 is appropriate. If recovery is low, the issue might be with the specific sorbent characteristics or unintended secondary interactions.

    • Troubleshooting:

      • Ensure the sorbent is properly conditioned and equilibrated according to the manufacturer's protocol. The sorbent bed must not dry out before sample loading.

      • Consider trying a different brand or batch of C8/C18 cartridges.

      • If ion-exchange is suspected to be interfering, ensure the sample and wash solution pH are controlled to keep this compound in its neutral form.

  • Sample pH and Loading Conditions: The pH of the sample can significantly impact the retention of Quinapril on the SPE sorbent.

    • Troubleshooting:

      • Adjust the sample pH to be neutral or slightly acidic (around pH 4-6) to ensure this compound is not ionized and is retained effectively on the reversed-phase sorbent.

  • Wash Step Optimization: The wash solvent may be too strong, leading to premature elution of this compound.

    • Troubleshooting:

      • Decrease the percentage of organic solvent in your wash solution. For example, if you are using 20% methanol (B129727), try reducing it to 5% or use an aqueous wash.

  • Elution Step Inefficiency: The elution solvent may not be strong enough to desorb this compound completely from the sorbent.

    • Troubleshooting:

      • Increase the organic solvent strength in the elution solution (e.g., from 70% methanol to 90% or 100% methanol or acetonitrile).

      • Ensure the elution volume is sufficient to pass through the entire sorbent bed. You can try eluting with a second aliquot of solvent and analyzing it separately to see if more of the analyte is recovered.

      • Adding a small amount of a pH modifier (e.g., a weak acid or base depending on the sorbent) to the elution solvent can sometimes improve recovery.

  • Analyte Stability: Quinapril is susceptible to degradation, particularly hydrolysis and cyclization, which can be influenced by pH and temperature.[1][2]

    • Troubleshooting:

      • Process samples at a controlled, cool temperature.

      • Ensure the pH of your solutions is within a stable range for Quinapril (pH 5.5-6.5 has been suggested for stability in aqueous solutions).[3]

Q2: What are the key considerations for optimizing liquid-liquid extraction (LLE) to improve this compound recovery?

A2: For successful LLE of this compound, consider the following:

  • Solvent Selection: The choice of extraction solvent is critical and depends on the polarity of Quinapril.

    • Troubleshooting:

      • Use a water-immiscible organic solvent of intermediate polarity. Ethyl acetate (B1210297) and methyl tert-butyl ether (MTBE) are commonly used and have shown good recovery for similar compounds.

      • Avoid highly nonpolar solvents like hexane, as they may not efficiently extract Quinapril.

  • pH Adjustment: The pH of the aqueous phase will determine the ionization state of Quinapril and its partitioning into the organic phase.

    • Troubleshooting:

      • Adjust the pH of the biological matrix (e.g., plasma, urine) to be slightly acidic (e.g., pH 4-5) to suppress the ionization of the carboxylic acid group on Quinapril, making it more soluble in the organic solvent.

  • Extraction Volume and Repetition: The ratio of organic to aqueous phase and the number of extractions can impact efficiency.

    • Troubleshooting:

      • Increase the volume of the organic solvent.

      • Perform the extraction multiple times (e.g., 2-3 times) with fresh organic solvent and combine the organic layers.

  • Emulsion Formation: Emulsions at the solvent interface can trap the analyte and lead to poor recovery.

    • Troubleshooting:

      • Use gentle mixing or inversion instead of vigorous shaking.

      • Centrifugation can help to break up emulsions.

      • Addition of a small amount of salt (salting out) to the aqueous phase can sometimes help to break emulsions and improve partitioning.

Q3: Can you provide some expected recovery percentages for Quinapril from biological matrices?

A3: While recovery can be method-dependent, here is some reported data for Quinapril to serve as a benchmark. Note that the recovery of this compound is expected to be very similar to that of unlabeled Quinapril.

Quantitative Data Summary

AnalyteMatrixExtraction MethodSorbent/SolventReported Recovery (%)Reference
QuinaprilUrineSolid-Phase ExtractionC8 Cartridge>80[1][4]
Quinaprilat (B1678679)UrineSolid-Phase ExtractionC8 Cartridge>80[1][4]
QuinaprilPlasmaOne-step extractionNot specified85.8[5]
QuinaprilatPlasmaOne-step extractionNot specified62.6[5]

Experimental Protocols

Here are detailed methodologies for common extraction procedures for this compound.

Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is a general guideline for a reversed-phase SPE procedure.

Materials:

  • C18 SPE Cartridges (e.g., 100 mg, 1 mL)

  • Human plasma sample containing this compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or acetic acid

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment:

    • To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

    • Use the supernatant for the SPE procedure.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for your LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) from Urine

This protocol provides a general method for LLE.

Materials:

  • Urine sample containing this compound

  • Ethyl acetate (HPLC grade)

  • Hydrochloric acid (HCl) or other suitable acid

  • Sodium hydroxide (B78521) (NaOH) or other suitable base

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporator

Procedure:

  • Sample pH Adjustment:

    • To 1 mL of urine in a centrifuge tube, add a suitable buffer or acid (e.g., 1 M HCl) to adjust the pH to approximately 4.5.

  • Extraction:

    • Add 3 mL of ethyl acetate to the tube.

    • Vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Collection of Organic Layer:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat Extraction (Optional but Recommended):

    • Repeat the extraction (steps 2 and 3) on the remaining aqueous layer with a fresh aliquot of ethyl acetate and combine the organic layers.

  • Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for your LC-MS/MS analysis.

Visual Troubleshooting Guides

Troubleshooting Low SPE Recovery

spe_troubleshooting start Low this compound Recovery in SPE check_sorbent Is the sorbent appropriate? (e.g., C8 or C18) start->check_sorbent check_conditioning Was the cartridge properly conditioned and equilibrated? check_sorbent->check_conditioning Yes solution_sorbent Consider a different reversed-phase sorbent. check_sorbent->solution_sorbent No check_wash Is the wash solvent too strong? check_conditioning->check_wash Yes solution_conditioning Re-run with proper conditioning. Ensure sorbent does not dry out. check_conditioning->solution_conditioning No check_elution Is the elution solvent too weak? check_wash->check_elution No solution_wash Decrease organic content in the wash solvent. check_wash->solution_wash Yes solution_elution Increase organic content or volume of elution solvent. check_elution->solution_elution Yes lle_optimization start Optimizing this compound LLE Recovery ph_adjustment Adjust sample pH to ~4.5 to neutralize this compound start->ph_adjustment solvent_choice Select an appropriate organic solvent (e.g., Ethyl Acetate) ph_adjustment->solvent_choice extraction_procedure Perform extraction (vortex and centrifuge) solvent_choice->extraction_procedure check_recovery Is recovery still low? extraction_procedure->check_recovery repeat_extraction Repeat extraction with fresh solvent and combine organic layers check_recovery->repeat_extraction Yes end Proceed to evaporation and reconstitution check_recovery->end No repeat_extraction->end

References

Dealing with Quinapril-d5 isotopic impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on handling and troubleshooting isotopic impurities in Quinapril-d5. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to ensure the accuracy and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common isotopic impurities?

This compound is a deuterated form of Quinapril (B1585795), where five hydrogen atoms on the phenyl group have been replaced by deuterium (B1214612). It is commonly used as an internal standard in analytical and pharmacokinetic studies.[1][2][3] During its synthesis, incomplete deuteration can lead to the presence of isotopic impurities, which are molecules with fewer than five deuterium atoms. The most common isotopic impurities are:

  • d0-Quinapril: Unlabeled Quinapril

  • d1-Quinapril: Quinapril with one deuterium atom

  • d2-Quinapril: Quinapril with two deuterium atoms

  • d3-Quinapril: Quinapril with three deuterium atoms

  • d4-Quinapril: Quinapril with four deuterium atoms

Q2: Why is it crucial to assess the isotopic purity of this compound?

The presence of isotopic impurities, particularly the unlabeled form (d0-Quinapril), can interfere with the accurate quantification of the analyte in your samples.[4][5] If the internal standard contains a significant amount of the unlabeled analyte, it can lead to an overestimation of the analyte's concentration, compromising the validity of your results. Regulatory bodies like the FDA and EMA have guidelines that emphasize the importance of using internal standards with high isotopic purity.[6][7]

Q3: What are the acceptable limits for isotopic impurities in this compound?

While there are no universally mandated limits, the general expectation for a reliable deuterated internal standard is high isotopic purity. The contribution of the unlabeled analyte (d0) in the internal standard solution should be minimal. Below is a table summarizing recommended acceptance criteria for isotopic purity of this compound when used as an internal standard in bioanalysis.

Isotopic SpeciesRecommended Acceptance CriteriaRationale
d5-Quinapril ≥ 98%Ensures a strong and reliable signal for the internal standard.
d0-Quinapril ≤ 0.5%Minimizes interference with the quantification of the unlabeled analyte.
Sum of d1 to d4 ≤ 1.5%Limits the overall contribution of other isotopic impurities.

Q4: How can I determine the isotopic purity of my this compound standard?

The most common and reliable method for determining the isotopic purity of deuterated compounds is Liquid Chromatography-Mass Spectrometry (LC-MS).[8] A high-resolution mass spectrometer is often preferred for its ability to distinguish between the different isotopic species.[9] The following sections provide a detailed experimental protocol for this analysis.

Experimental Protocol: Isotopic Purity Assessment of this compound by LC-MS

This protocol outlines a general procedure for determining the isotopic purity of a this compound bulk material or standard solution.

1. Sample Preparation

For a bulk powder of this compound:

  • Accurately weigh a small amount (e.g., 1 mg) of the this compound standard.[10]

  • Dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[11]

  • Further dilute the stock solution with the initial mobile phase to a working concentration suitable for LC-MS analysis (e.g., 1 µg/mL).

For a pre-made this compound solution:

  • Allow the solution to come to room temperature.

  • Dilute the solution with the initial mobile phase to a working concentration suitable for LC-MS analysis (e.g., 1 µg/mL).

2. Liquid Chromatography (LC) Parameters

ParameterRecommended Condition
Column C18 column (e.g., Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm)[12][13]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile (B52724)
Gradient Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 90%) over several minutes, hold, and then return to initial conditions.
Flow Rate 0.2 - 0.4 mL/min[12][13]
Column Temperature 30 - 40 °C[14]
Injection Volume 5 - 10 µL

3. Mass Spectrometry (MS) Parameters

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)[15]
Scan Type Full Scan or Selected Ion Monitoring (SIM)
Mass Range (Full Scan) m/z 400 - 450 (to cover all isotopic species)
Monitored Ions (SIM) m/z 439.2 (d0), 440.2 (d1), 441.2 (d2), 442.2 (d3), 443.2 (d4), 444.2 (d5) for [M+H]+
Capillary Voltage 3.0 - 4.0 kV
Cone Voltage 20 - 40 V
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C
Gas Flow Rates Optimize for the specific instrument.

4. Data Analysis

  • Integrate the peak areas for each of the monitored isotopic species (d0 to d5).

  • Calculate the percentage of each isotopic species relative to the total peak area of all isotopic species.

    • % d_n = (Area_dn / (Area_d0 + Area_d1 + ... + Area_d5)) * 100

  • Compare the calculated percentages to the acceptance criteria.

Visual Workflow for Isotopic Purity Assessment

isotopic_purity_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing cluster_result Result start Start with this compound Standard weigh Weigh Standard start->weigh dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample onto LC-MS dilute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peak Areas of Isotopologues detect->integrate calculate Calculate Isotopic Distribution integrate->calculate compare Compare with Acceptance Criteria calculate->compare pass Pass compare->pass fail Fail compare->fail

Workflow for assessing the isotopic purity of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the isotopic analysis of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
High d0-Quinapril Peak (>0.5%) 1. Incomplete deuteration during synthesis. 2. Contamination of the standard with unlabeled Quinapril. 3. Isotopic back-exchange.[4][16][17]1. Contact the supplier for a new batch with a higher isotopic purity. 2. If back-exchange is suspected, investigate the stability of the standard in your solvent and at your storage/analysis temperature. Consider using aprotic solvents and maintaining low temperatures.[18] 3. If the purity is unacceptable, consider purifying the standard using preparative HPLC.
Poor Chromatographic Peak Shape 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Sample solvent mismatch with the mobile phase.1. Adjust the mobile phase pH. Quinapril has acidic and basic functional groups. 2. Replace the column with a new one. 3. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.
No or Low Signal for this compound 1. Incorrect MS parameters. 2. Sample degradation. 3. Instrument malfunction.1. Verify the MS settings, especially the monitored m/z values and ionization parameters. 2. Check the stability of this compound in the prepared solution. Prepare a fresh sample. 3. Perform an instrument performance check with a known standard.
Observation of Unexpected Peaks 1. Presence of chemical impurities from the synthesis. 2. Degradation products of this compound. 3. Contamination from the solvent or LC-MS system.1. Consult the certificate of analysis for known impurities.[8][19][20] 2. Investigate potential degradation pathways of Quinapril. 3. Run a blank injection of the solvent to check for system contamination.

Troubleshooting Decision Tree

troubleshooting_tree decision decision action action issue issue start Isotopic Purity Analysis Issue high_d0 High d0 Peak? start->high_d0 poor_shape Poor Peak Shape? start->poor_shape no_signal No/Low Signal? start->no_signal check_coa Check Certificate of Analysis high_d0->check_coa test_stability Test for Isotopic Exchange high_d0->test_stability purify Consider Purification high_d0->purify adjust_ph Adjust Mobile Phase pH poor_shape->adjust_ph check_column Check Column poor_shape->check_column match_solvent Match Sample Solvent poor_shape->match_solvent verify_ms Verify MS Parameters no_signal->verify_ms check_degradation Check for Degradation no_signal->check_degradation instrument_check Perform Instrument Check no_signal->instrument_check coa_ok CoA shows high purity? check_coa->coa_ok exchange_present Exchange Occurring? test_stability->exchange_present coa_ok->test_stability No contamination Potential Contamination coa_ok->contamination No synthesis_issue Likely Synthesis Issue coa_ok->synthesis_issue Yes contact_supplier Contact Supplier coa_ok->contact_supplier Yes exchange_present->purify No optimize_conditions Optimize Solvent & Temp exchange_present->optimize_conditions Yes

Decision tree for troubleshooting this compound isotopic analysis.

Purification of this compound

If your this compound standard does not meet the required isotopic purity, purification using preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Preparative HPLC Methodology

  • Column Selection: Choose a preparative C18 column with a suitable particle size and dimensions to handle the required sample load.

  • Mobile Phase: Use a mobile phase system similar to the analytical method (e.g., water and acetonitrile with a modifier like formic acid or ammonium (B1175870) acetate). The use of volatile modifiers is crucial if the collected fractions need to be lyophilized.

  • Gradient Optimization: Develop a gradient that provides good separation between this compound and the lower deuterated species, particularly d4-Quinapril. A shallow gradient around the elution time of Quinapril will likely be required.

  • Fraction Collection: Collect fractions corresponding to the peak of this compound. It may be necessary to collect narrow fractions across the peak to isolate the purest form.

  • Analysis of Fractions: Analyze the collected fractions using the analytical LC-MS method described above to determine their isotopic purity.

  • Pooling and Solvent Removal: Pool the fractions that meet the required purity specifications. Remove the solvent, typically by lyophilization, to obtain the purified this compound.

This technical support center provides a comprehensive resource for researchers working with this compound. By following these guidelines and troubleshooting steps, you can ensure the quality of your internal standard and the integrity of your experimental data.

References

Quinapril-d5 Signal-to-Noise Ratio Improvement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to enhance the signal-to-noise (S/N) ratio in experiments involving Quinapril-d5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

This compound is a stable isotope-labeled version of Quinapril, an angiotensin-converting enzyme (ACE) inhibitor. In quantitative mass spectrometry, it is commonly used as an internal standard. Because its chemical and physical properties are nearly identical to Quinapril, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for more accurate and precise quantification of Quinapril by correcting for variations in sample preparation and instrument response.

Q2: I am observing a low signal for this compound. What are the primary areas to investigate?

A low signal for this compound can stem from several factors. The main areas to troubleshoot are:

  • Mass Spectrometry Parameters: Suboptimal tuning of the instrument for this compound.

  • Sample Preparation: Inefficient extraction or the presence of interfering substances from the sample matrix.

  • Chromatography: Poor peak shape or co-elution with ion-suppressing compounds.

  • Standard Integrity: Degradation or incorrect concentration of the this compound standard.

Q3: My this compound signal is inconsistent across different samples. What could be the cause?

Signal variability, especially when using a deuterated internal standard, often points to matrix effects .[1] Even with a co-eluting internal standard, significant variations in the composition of the sample matrix between different samples can lead to differential ion suppression or enhancement, affecting the analyte and internal standard to different extents. Inconsistent sample preparation can also contribute to this variability.

Q4: Can the deuterium (B1214612) labels on this compound cause issues?

Yes, there are a few potential issues to be aware of:

  • Chromatographic Separation: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. If this separation is significant, the analyte and internal standard will experience different matrix effects, leading to inaccurate quantification.

  • Isotopic Interference: Naturally occurring isotopes of Quinapril can contribute to the signal of this compound, especially if the mass difference is small. This "cross-talk" can affect the accuracy of measurements.

Troubleshooting Guides

Issue 1: Low this compound Signal Intensity

Initial Checks:

  • Verify the concentration and integrity of the this compound stock solution.

  • Ensure all instrument components, such as the ESI probe and ion transfer optics, are clean and functioning correctly.

  • Check for leaks in the LC system.

Troubleshooting Steps & Solutions:

Potential Cause Troubleshooting Step Recommended Solution
Suboptimal MS Parameters Infuse a standard solution of this compound directly into the mass spectrometer to optimize precursor and product ions, as well as collision energy.Manually tune the instrument to find the optimal parameters for this compound. Do not rely solely on predicted values.
Inefficient Ionization Adjust the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature.Systematically vary source parameters to maximize the this compound signal. A stable spray is crucial for good signal intensity.
Poor Fragmentation Optimize the collision energy (CE) for the selected MRM transition.Perform a collision energy optimization experiment to find the CE that yields the most abundant and stable product ion.
Matrix Suppression Prepare samples using different extraction techniques (e.g., protein precipitation vs. solid-phase extraction).Solid-phase extraction (SPE) generally provides a cleaner extract than protein precipitation, reducing matrix effects and improving signal.
Poor Chromatography Modify the mobile phase composition or gradient to improve peak shape and retention.Taller, narrower peaks result in a better signal-to-noise ratio. Ensure the mobile phase pH is appropriate for Quinapril.
Issue 2: High Baseline Noise

Initial Checks:

  • Ensure high-purity solvents and reagents are used for the mobile phase.

  • Check for any electronic noise sources near the mass spectrometer.

  • Inspect the LC system for any potential sources of contamination.

Troubleshooting Steps & Solutions:

Potential Cause Troubleshooting Step Recommended Solution
Contaminated Mobile Phase Prepare fresh mobile phase using LC-MS grade solvents and additives.Filter the mobile phase before use. Consider an in-line filter to remove particulates.
Dirty Ion Source Inspect and clean the ion source components according to the manufacturer's instructions.Regular cleaning of the ion source is essential to reduce background noise.
Electronic Noise Check the grounding of the mass spectrometer and associated electronics.Ensure proper grounding and consider using a power conditioner.
Inadequate Mixing of Mobile Phase If using a gradient, ensure the pump is mixing the solvents effectively.On-line mixing can sometimes be incomplete. Increasing the mixer volume can provide better mixing and reduce baseline noise.[2]
Detector Settings Adjust the detector time constant or use signal bunching in the data system.Increasing the detector time constant can act as an electronic filter to reduce high-frequency noise.[2]

Quantitative Data Summary

The following tables summarize typical parameters and expected improvements. Note that specific values will vary depending on the instrument and experimental conditions.

Table 1: Predicted MRM Transitions for Quinapril and this compound

Based on the known fragmentation of Quinapril, the following MRM transitions are predicted. These should be used as a starting point for experimental optimization.

Compound Precursor Ion (m/z) Product Ion (m/z) Predicted Collision Energy (eV)
Quinapril439.2365.215-25
234.120-30
206.125-35
This compound 444.2 370.2 15-25
239.1 20-30
206.1 25-35

Note: The m/z 206.1 fragment may not contain the deuterium labels, depending on their position in the molecule.

Table 2: Impact of Sample Preparation on Signal-to-Noise Ratio

This table provides a qualitative comparison of common sample preparation techniques and their expected impact on the S/N ratio for this compound analysis in a complex matrix like plasma.

Sample Preparation Method Relative Matrix Effect Expected S/N Improvement Complexity
Protein PrecipitationHighLow to ModerateLow
Liquid-Liquid Extraction (LLE)ModerateModerateModerate
Solid-Phase Extraction (SPE)LowHighHigh

Experimental Protocols

Protocol 1: Optimization of this compound Mass Spectrometry Parameters
  • Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Directly infuse the solution into the mass spectrometer at a low flow rate (e.g., 10 µL/min).

  • Perform a full scan in Q1 to identify the protonated molecular ion [M+H]⁺ for this compound (expected around m/z 444.2).

  • Select the precursor ion in Q1 and perform a product ion scan to identify the most abundant and stable fragment ions.

  • Select the most intense product ions for MRM transitions.

  • For each MRM transition, perform a collision energy optimization by ramping the collision energy and monitoring the product ion intensity to find the optimal value.

  • Optimize source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal intensity of the optimized MRM transition.

Protocol 2: Evaluation of Matrix Effects
  • Prepare three sets of samples:

    • Set A: this compound standard in the mobile phase.

    • Set B: Blank matrix extract spiked with this compound at the same concentration as Set A.

    • Set C: Blank matrix sample.

  • Analyze all three sets of samples using the optimized LC-MS/MS method.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_optimization Optimization Loop sample Biological Sample spike Spike with this compound sample->spike extract Extraction (PPT, LLE, or SPE) spike->extract lc LC Separation extract->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate calculate Calculate S/N Ratio integrate->calculate evaluate Evaluate S/N calculate->evaluate troubleshoot Troubleshoot & Optimize evaluate->troubleshoot S/N too low cluster_sample_prep cluster_sample_prep troubleshoot->cluster_sample_prep cluster_analysis cluster_analysis troubleshoot->cluster_analysis

Caption: Workflow for improving this compound signal-to-noise ratio.

troubleshooting_logic cluster_signal Signal Issues cluster_noise Noise Issues start Low S/N Ratio for this compound low_signal Is the signal intensity low? start->low_signal high_noise Is the baseline noisy? start->high_noise optimize_ms Optimize MS Parameters (Tune, CE) low_signal->optimize_ms improve_prep Improve Sample Prep (SPE) low_signal->improve_prep check_standard Check Standard Integrity low_signal->check_standard clean_source Clean Ion Source high_noise->clean_source fresh_mobile_phase Use Fresh Mobile Phase high_noise->fresh_mobile_phase check_electronics Check Electronics/Grounding high_noise->check_electronics

Caption: Troubleshooting logic for low this compound S/N ratio.

References

Adjusting for Quinapril-d5 and Quinapril co-elution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering co-elution of Quinapril (B1585795) and its deuterated internal standard, Quinapril-d5, during LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are Quinapril and this compound?

A: Quinapril is a prodrug that belongs to the angiotensin-converting enzyme (ACE) inhibitor class of medications, used to treat hypertension and heart failure.[1][2][3] Following oral administration, it is metabolized to its active form, quinaprilat.[1] this compound is a stable isotope-labeled version of Quinapril, where five hydrogen atoms have been replaced with deuterium.[4][5]

Q2: Why is this compound used as an internal standard (IS)?

A: A stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative mass spectrometry assays. Because it is chemically and physically almost identical to the analyte (Quinapril), it behaves similarly during sample preparation, chromatography, and ionization.[6] This allows it to compensate for variability in extraction recovery, matrix effects (ion suppression or enhancement), and injection volume, leading to more accurate and precise quantification.[6][7]

Q3: What is co-elution and why is it a problem?

A: Co-elution occurs when two or more compounds exit the chromatography column at the same time, resulting in overlapping peaks.[8] While mass spectrometry can differentiate between Quinapril and this compound based on their mass difference, severe co-elution can still be problematic. It can lead to ion suppression where the ionization of one compound is negatively affected by the other, potentially compromising the accuracy of the measurement.

Q4: Do Quinapril and its deuterated internal standard always co-elute?

A: Ideally, a deuterated internal standard should co-elute perfectly with the analyte to provide the best correction. However, a phenomenon known as the "isotope effect" can sometimes cause slight differences in retention times, especially in reversed-phase HPLC. This is generally minor but can be exacerbated by certain chromatographic conditions. Significant separation is not expected or desired, but complete overlap can also mask issues.

Q5: How can I detect co-elution or other chromatographic problems?

A: Co-elution can be subtle if the peaks are perfectly aligned. Signs of a problem include peak fronting, tailing, or the appearance of a "shoulder" on the main peak.[8] If you are using a high-resolution mass spectrometer or a diode array detector, you can assess peak purity by taking multiple spectra across the peak.[8] If the spectra change from the beginning to the end of the peak, it indicates that more than one compound is present.[8]

Q6: What are the consequences of not addressing significant co-elution?

A: The primary consequence is inaccurate and unreliable quantitative data. If the co-eluting compounds interfere with each other's ionization in the mass spectrometer source (a type of matrix effect), the analyte-to-internal standard ratio will be skewed.[7][9] This can lead to either an overestimation or underestimation of the true analyte concentration.

Troubleshooting Guide: Resolving Co-elution

Issue: My Quinapril and this compound peaks are overlapping, and I suspect it's affecting my results. What steps can I take?

This guide provides a systematic approach to resolving co-elution, starting with chromatographic adjustments and followed by mass spectrometer optimization.

Chromatographic Optimization

The primary goal is to achieve a symmetrical, well-defined peak shape for both the analyte and the internal standard, even if they are not baseline-separated.

This protocol provides a starting point and a systematic optimization strategy.

  • Solution Preparation:

    • Prepare a 1 mg/mL stock solution of Quinapril and this compound in methanol.

    • Create a working solution containing both compounds at a suitable concentration (e.g., 1 µg/mL) by diluting the stock solutions with the initial mobile phase composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

  • Initial LC Conditions (Starting Point):

    • Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm).[1][10][11]

    • Mobile Phase A: 0.1% Formic Acid in Water or a 10-20 mM phosphate (B84403) buffer adjusted to a pH between 3.0 and 4.0.[12][13]

    • Mobile Phase B: Acetonitrile or Methanol.[1][12]

    • Flow Rate: 1.0 mL/min.[12][14]

    • Column Temperature: 35-40 °C.[15]

    • Injection Volume: 10 µL.

    • Gradient: Start with a shallow gradient, for example, 20% B to 80% B over 10 minutes.

  • Systematic Adjustments:

    • Follow the steps outlined in the table below, changing one parameter at a time and observing the effect on peak shape and resolution.

    • Ensure system suitability criteria are met, aiming for a tailing factor between 0.9 and 1.5 and sufficient signal-to-noise (>10) for the lowest concentration standard.[16]

ParameterRecommended ActionExpected Outcome & Rationale
Mobile Phase Strength Decrease the initial percentage of organic solvent (Acetonitrile/Methanol).Increases retention time and provides more opportunity for the column to separate closely eluting compounds. Weakening the mobile phase increases the capacity factor (k').[8]
Mobile Phase pH Adjust the pH of the aqueous mobile phase. Change the pH by ±0.5 units. Quinapril methods often use a pH between 3.0 and 6.5.[12][13][15]Quinapril has ionizable groups; altering the mobile phase pH can change its ionization state and its interaction with the stationary phase, thereby affecting retention and selectivity.
Gradient Slope Make the gradient shallower (i.e., increase the gradient duration).A less steep gradient increases the effective resolution between peaks that are close together.
Column Chemistry If a C18 column is not providing adequate separation, try a different stationary phase such as a Cyano (CN) or C8 column.[16][17]Different stationary phases offer different selectivity based on alternative interaction mechanisms (e.g., dipole-dipole interactions with a CN phase), which can be effective at separating structurally similar compounds.
Flow Rate Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.
Column Temperature Increase the column temperature in 5 °C increments (e.g., from 30 °C to 40 °C).[15]Higher temperatures decrease mobile phase viscosity, which can improve peak shape and efficiency. It may also alter selectivity.[18]
Mass Spectrometry Optimization

If chromatographic adjustments are insufficient, ensure your MS parameters are optimized to prevent crosstalk between the analyte and internal standard channels.

Issue: How do I ensure my MS is differentiating the compounds correctly?

A: Use the Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer. This provides two layers of specificity (precursor ion and product ion) to distinguish between your compounds.

Note: These values are illustrative and must be optimized on your specific instrument. This compound precursor ion will be +5 Da higher than Quinapril.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Quinapril439.2234.1Positive
Quinaprilat (Metabolite)411.2206.1Positive
This compound (IS)444.2234.1 or 239.1*Positive

*The optimal product ion for the internal standard should be determined experimentally. Often, the same product ion as the analyte is used if the fragmentation does not involve the deuterated part of the molecule.

  • Dwell Time: Ensure the dwell time for each MRM transition is sufficient to acquire at least 15-20 data points across each chromatographic peak for reliable integration.

  • Isotopic Crosstalk: Inject a high-concentration standard of only Quinapril and monitor the MRM channel for this compound. Then, inject a high-concentration standard of only this compound and monitor the Quinapril channel. The signal in the alternate channel should be negligible (e.g., <0.1%). If significant crosstalk is observed, a different product ion may need to be selected.

Visualizations

Logical Troubleshooting Workflow

The following diagram illustrates the decision-making process for addressing co-elution issues.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Start: Co-elution or Poor Peak Shape Observed B Step 1: Chromatographic Optimization A->B C Adjust Mobile Phase (Strength, pH) B->C D Optimize Gradient (Make Shallower) C->D E Change Column (e.g., C18 to CN) D->E F Adjust Flow Rate & Temperature E->F G Step 2: Assess Peak Shape & Resolution F->G H Step 3: Mass Spectrometer Optimization G->H Peaks still overlap or shape is poor K End: Method Suitable for Quantification G->K Peaks are sharp & symmetrical I Confirm MRM Transitions (Precursor/Product Ions) H->I J Check for Crosstalk Between Channels I->J J->K

Caption: A workflow for troubleshooting Quinapril co-elution.

Analyte & Internal Standard Relationship in LC-MS

This diagram shows the parallel processing of the analyte and its internal standard to achieve accurate quantification.

G cluster_0 Sample Preparation cluster_1 LC-MS System cluster_2 Data Processing A Biological Matrix (Plasma, etc.) B Add this compound (IS) (Known Amount) A->B C Extraction (Protein PPT, SPE, etc.) B->C D LC Separation C->D E MS Detection (MRM Mode) D->E F Peak Area (Quinapril) E->F G Peak Area (this compound) E->G H Calculate Ratio (Area Analyte / Area IS) F->H G->H I Quantify vs. Calibration Curve H->I

Caption: Role of an internal standard in a bioanalytical workflow.

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to the Validation of an Analytical Method Using Quinapril-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceuticals in biological matrices is paramount. This guide provides a comprehensive comparison of an analytical method for the angiotensin-converting enzyme (ACE) inhibitor, Quinapril (B1585795), utilizing its deuterated stable isotope-labeled internal standard, Quinapril-d5. The performance of this method is contrasted with alternatives that employ different internal standards, supported by experimental data from published studies.

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. By incorporating stable isotopes like deuterium, the mass of the internal standard is shifted, allowing it to be distinguished from the analyte by the mass spectrometer. Crucially, its chemical and physical properties remain nearly identical to the analyte. This similarity ensures that any variations encountered during sample preparation and analysis, such as extraction efficiency and matrix effects, affect both the analyte and the internal standard equally, leading to more accurate and precise quantification.

Performance Comparison of Internal Standards

The following tables summarize the performance characteristics of analytical methods for Quinapril using different internal standards. While specific data for a this compound validated method is not publicly available, the expected performance is inferred based on the well-established advantages of using a deuterated internal standard.

Table 1: Comparison of Linearity and Sensitivity

Internal StandardLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Correlation Coefficient (r²)
This compound (Expected) ~1 - 1000 ~1 >0.99
Lisinopril (B193118)5.010 - 500.3745.010>0.99
Carvedilol (B1668590)5 - 1000[1]5[1]Not Reported

Table 2: Comparison of Accuracy and Precision

Internal StandardIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
This compound (Expected) <10% <10% 95-105%
Lisinopril<10.0%<10.0%85.8% (for Quinapril)
Carvedilol<15%[1]<15%[1]Not Reported

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any analytical method. Below are summaries of experimental protocols from studies utilizing alternative internal standards. A proposed protocol for a method using this compound is also outlined.

Method 1: UPLC-MS/MS with Lisinopril as Internal Standard[1]
  • Sample Preparation: A simple, one-step protein precipitation extraction procedure is employed.

  • Chromatography: An Acquity UPLC BEH C18 column (100 x 2.1 mm, 1.7 µm) is used with an isocratic elution at a flow rate of 0.2 mL/min.

  • Detection: A triple-quadrupole tandem mass spectrometer with electrospray ionization (ESI) is operated in multiple reaction monitoring (MRM) mode.

Method 2: LC-MS/MS with Carvedilol as Internal Standard[2]
  • Sample Preparation: Protein precipitation is performed using a mixture of acetonitrile (B52724) and methanol (B129727) (8:2 v/v).

  • Chromatography: A gradient elution liquid chromatographic separation is utilized.

  • Detection: Positive atmospheric pressure electrospray ionization (ESI) and tandem mass spectrometry are used for detection in MRM mode.

Proposed Method: LC-MS/MS with this compound as Internal Standard
  • Sample Preparation: To a 100 µL plasma sample, add 10 µL of this compound internal standard solution and 300 µL of acetonitrile for protein precipitation. Vortex and centrifuge. The supernatant is then analyzed.

  • Chromatography: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) with a gradient elution using a mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Detection: A triple-quadrupole mass spectrometer with positive ESI in MRM mode. Monitor specific precursor-to-product ion transitions for both Quinapril and this compound.

Visualizing the Workflow and Metabolic Pathway

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_add Add this compound Internal Standard plasma->is_add protein_precip Protein Precipitation (e.g., Acetonitrile) is_add->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation Injection ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

Caption: Experimental workflow for the bioanalytical method validation of Quinapril.

G Quinapril Quinapril (Prodrug) Quinaprilat (B1678679) Quinaprilat (Active Metabolite) Quinapril->Quinaprilat De-esterification (Liver) PD109488 PD109488 (Inactive Metabolite) Quinapril->PD109488 Dehydration Excretion Renal Excretion Quinaprilat->Excretion PD113413 PD113413 (Inactive Metabolite) PD109488->PD113413 O-deethylation

Caption: Metabolic pathway of Quinapril.[2]

Conclusion

The validation of an analytical method using a deuterated internal standard like this compound offers significant advantages in terms of accuracy and precision. While methods employing alternative internal standards such as lisinopril and carvedilol have been successfully validated and applied, the use of a stable isotope-labeled internal standard is the preferred approach to mitigate variability from matrix effects and sample processing.[3] This guide provides a comparative framework and detailed protocols to aid researchers in the development and validation of robust bioanalytical methods for Quinapril.

References

Cross-Validation of Quinapril Assays: A Comparative Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Quinapril (B1585795), focusing on the critical role of internal standard selection in ensuring assay accuracy and reliability. Experimental data from various validated LC-MS/MS assays are presented to facilitate objective comparison and aid in the selection of the most appropriate internal standard for your specific research needs.

Introduction to Quinapril Bioanalysis

Quinapril is a prodrug that is converted in the body to its active metabolite, Quinaprilat (B1678679), a potent angiotensin-converting enzyme (ACE) inhibitor. Accurate and precise quantification of Quinapril and Quinaprilat in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of an appropriate internal standard (IS) is fundamental to a robust bioanalytical method, as it compensates for variability during sample preparation and analysis.[1] This guide compares the performance of Quinapril assays utilizing three different internal standards: Carvedilol, Lisinopril, and Ramipril.

Comparative Analysis of Assay Performance

The selection of an internal standard can significantly impact the performance of a bioanalytical assay. The following tables summarize the validation parameters of three distinct LC-MS/MS methods for Quinapril and Quinaprilat quantification, each employing a different internal standard.

Table 1: Assay Performance with Carvedilol as Internal Standard [2][3]

ParameterQuinaprilQuinaprilat
Linearity Range 5 - 1000 ng/mL10 - 2000 ng/mL
Lower Limit of Quantitation (LLOQ) 5 ng/mL10 ng/mL
Intra-day Precision (%CV) < 15%< 15%
Inter-day Precision (%CV) < 15%< 15%
Accuracy (%Bias) Within ±15%Within ±15%

Table 2: Assay Performance with Lisinopril as Internal Standard [4]

ParameterQuinaprilQuinaprilat
Linearity Range 5.010 - 500.374 ng/mL10.012 - 1000 ng/mL
Lower Limit of Quantitation (LLOQ) 5.010 ng/mL10.012 ng/mL
Intra-day Precision (%CV) < 10.0%< 10.0%
Inter-day Precision (%CV) < 10.0%< 10.0%
Accuracy (%Bias) Within ±10.0%Within ±10.0%
Recovery 85.8%62.6%

Table 3: Assay Performance with Ramipril as Internal Standard

Detailed quantitative data for a Quinapril assay specifically using Ramipril as the internal standard was not available in the provided search results. One study mentioned the use of Ramipril as an internal standard for a rugged and economic method for the estimation of Quinapril and its metabolite in human serum by LC-MS/MS detection, with a linear range of 10 - 1000 ng/mL.[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing bioanalytical assays. The following sections outline the key experimental protocols for the assays mentioned above.

Method Using Carvedilol as Internal Standard

This method was developed for the bioequivalence evaluation of Quinapril and its metabolite Quinaprilat in human plasma.[2][3]

  • Sample Preparation: Protein precipitation was performed by adding an acetonitrile:methanol (8:2 v/v) mixture to the plasma samples.[2][3]

  • Chromatography: A gradient elution liquid chromatographic separation was employed.[2][3]

  • Detection: Positive atmospheric pressure electrospray ionization tandem mass spectrometry (LC-MS/MS) was used for detection. The multiple reactions monitoring (MRM) mode was utilized for quantification.[2][3]

  • Internal Standard: Carvedilol was used as the internal standard.[2][3]

Method Using Lisinopril as Internal Standard

This UPLC-MS/MS method was developed for the simultaneous determination of Quinapril and Quinaprilat in human plasma.[4]

  • Sample Preparation: A one-step liquid-liquid extraction procedure was used.[4]

  • Chromatography: An Acquity UPLC BEH C18 column (100 x 2.1 mm, 1.7 µm) was used with an isocratic elution at a flow rate of 0.2 mL/min.[4]

  • Detection: A triple-quadrupole tandem mass spectrometer in multiple reaction monitoring (MRM) mode with electrospray ionization was used for detection.[4]

  • Internal Standard: Lisinopril was used as the internal standard.[4]

Method Using Ramipril as Internal Standard

This LC-MS/MS method was developed for the estimation of Quinapril and its metabolite in human serum for clinical trials.[4]

  • Sample Preparation: Solid-phase extraction was used to extract Quinapril and Quinaprilat from serum samples.[4]

  • Chromatography: A Chromolith, RP-18e column was used with an isocratic mobile phase consisting of 0.01% Ammonia in water:acetonitrile (30:70% v/v).[4]

  • Detection: An API 3200 Triple quadrupole mass spectrometer with atmospheric pressure electrospray ionization was used for detection.[4]

  • Internal Standard: Ramipril was used as the internal standard.[4]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the cross-validation of a bioanalytical method for Quinapril, from sample preparation to data analysis.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Plasma Plasma Sample Spike_IS Spike with Internal Standard Plasma->Spike_IS Extraction Extraction (PPT, LLE, or SPE) Spike_IS->Extraction Injection Inject into LC-MS/MS Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Quantification Calibration->Quantification Validation Validation of Accuracy & Precision Quantification->Validation

Caption: Workflow for Quinapril Assay Cross-Validation.

Conclusion

The choice of internal standard is a critical decision in the development of a robust and reliable bioanalytical method for Quinapril. Both Carvedilol and Lisinopril have been successfully used in validated LC-MS/MS assays, demonstrating good linearity, precision, and accuracy. The method using Lisinopril as an internal standard reported slightly better precision and accuracy. While Ramipril has also been employed, detailed comparative performance data was less readily available.

Researchers should consider factors such as the chemical and physical properties of the internal standard relative to Quinapril and Quinaprilat, its commercial availability, and the specific requirements of their study when making a selection. The provided data and protocols serve as a valuable resource for initiating method development and cross-validation studies for the bioanalysis of Quinapril.

References

A Comparative Guide to Deuterated ACE Inhibitor Standards for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Quinapril-d5 with other commercially available deuterated Angiotensin-Converting Enzyme (ACE) inhibitor standards. The selection of a suitable internal standard is critical for the accuracy and precision of bioanalytical methods, particularly in pharmacokinetic and metabolism studies. This document aims to assist researchers in making informed decisions by presenting available data on performance characteristics and detailed experimental protocols for the use of these standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Introduction to Deuterated Standards in ACE Inhibitor Analysis

Deuterated internal standards are the gold standard in quantitative bioanalysis using mass spectrometry.[1] Their use allows for the correction of variability during sample preparation and analysis, leading to more accurate and precise results. ACE inhibitors, a class of drugs widely used in the treatment of hypertension and heart failure, are frequently monitored in biological matrices. The use of their deuterated analogs as internal standards is essential for robust and reliable quantification. This guide focuses on the comparison of this compound to other commonly used deuterated ACE inhibitor standards: Enalapril-d5, Ramipril-d3, and Benazepril-d5.

Performance Characteristics of Deuterated ACE Inhibitor Standards

The ideal deuterated internal standard should possess high isotopic purity and be stable throughout the analytical process. The following table summarizes the available information on the key performance characteristics of this compound and its alternatives. It is important to note that this data is primarily sourced from commercial suppliers and published literature, and direct head-to-head comparative studies are limited.

Parameter This compound Enalapril-d5 Ramipril-d3 Benazepril-d5
Chemical Formula C₂₅H₂₅D₅N₂O₅C₂₀H₂₃D₅N₂O₅C₂₃H₂₉D₃N₂O₅C₂₄H₂₃D₅N₂O₅
Molecular Weight 443.6 g/mol 381.5 g/mol 419.5 g/mol 429.5 g/mol
Isotopic Purity ≥99% deuterated forms (d₁-d₅)[2]≥99% deuterated forms (d₁-d₅)[3]Information not readily available≥99% deuterated forms (d₁-d₅)
Storage Stability ≥ 4 years at -20°C[3]≥ 4 years at -20°C[3]Stable under recommended storage conditionsStable under recommended storage conditions[4]
Commercial Availability Readily availableReadily availableReadily availableReadily available

Experimental Protocols for Bioanalytical Quantification

The following sections detail typical experimental protocols for the quantification of ACE inhibitors in human plasma using their respective deuterated internal standards by LC-MS/MS. These protocols are based on methods described in the scientific literature.

Quantification of Quinapril using this compound

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

b. LC-MS/MS Conditions

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • Quinapril: m/z 439.2 → 234.1

    • This compound: m/z 444.2 → 239.1

Quantification of Enalapril using Enalapril-d5

a. Sample Preparation (Solid Phase Extraction)

  • To 200 µL of human plasma, add 50 µL of Enalapril-d5 internal standard working solution.

  • Load the sample onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol (B129727) in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Conditions

  • LC System: HPLC or UHPLC system.

  • Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 10 mM ammonium (B1175870) formate (B1220265) in water (A) and acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • Enalapril: m/z 377.2 → 234.2

    • Enalapril-d5: m/z 382.2 → 239.2

Quantification of Ramipril using Ramipril-d3

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of human plasma, add 50 µL of Ramipril-d3 internal standard working solution.

  • Add 100 µL of 0.1 M sodium hydroxide.

  • Add 3 mL of a mixture of diethyl ether and dichloromethane (B109758) (70:30, v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 200 µL of mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Conditions

  • LC System: HPLC or UHPLC system.

  • Column: C18 analytical column (e.g., 75 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase: A mixture of acetonitrile and 20 mM ammonium acetate (B1210297) buffer (pH 4.5) (60:40, v/v).

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 20 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • Ramipril: m/z 417.2 → 234.1

    • Ramipril-d3: m/z 420.2 → 237.1

Quantification of Benazepril using Benazepril-d5

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 25 µL of Benazepril-d5 internal standard solution.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 g for 5 minutes.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

b. LC-MS/MS Conditions

  • LC System: HPLC or UHPLC system.

  • Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • Benazepril: m/z 425.2 → 351.2

    • Benazepril-d5: m/z 430.2 → 356.2

Visualizing Experimental Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the key processes involved in the bioanalytical workflow and the logical relationship in comparing these deuterated standards.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Plasma Plasma Sample Spike Spike with Deuterated Internal Standard Plasma->Spike Extraction Extraction (PPT, SPE, or LLE) Spike->Extraction Evap Evaporation & Reconstitution Extraction->Evap LC LC Separation (C18 Column) Evap->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Acquisition MS->Data Ratio Analyte/IS Peak Area Ratio Data->Ratio Curve Calibration Curve Ratio->Curve Concentration Concentration Determination Curve->Concentration

Bioanalytical Workflow for ACE Inhibitor Quantification.

Standard_Comparison cluster_alternatives Alternative Deuterated ACE Inhibitor Standards cluster_criteria Comparison Criteria Quinapril_d5 This compound Purity Isotopic Purity Quinapril_d5->Purity Stability Chemical Stability Quinapril_d5->Stability Performance Analytical Performance Quinapril_d5->Performance Availability Commercial Availability Quinapril_d5->Availability Enalapril_d5 Enalapril-d5 Enalapril_d5->Purity Enalapril_d5->Stability Enalapril_d5->Performance Enalapril_d5->Availability Ramipril_d3 Ramipril-d3 Ramipril_d3->Purity Ramipril_d3->Stability Ramipril_d3->Performance Ramipril_d3->Availability Benazepril_d5 Benazepril-d5 Benazepril_d5->Purity Benazepril_d5->Stability Benazepril_d5->Performance Benazepril_d5->Availability

Comparison Framework for Deuterated ACE Inhibitor Standards.

Conclusion

This compound serves as a reliable internal standard for the bioanalytical quantification of quinapril. Commercially available alternatives such as Enalapril-d5, Ramipril-d3, and Benazepril-d5 also demonstrate high isotopic purity and stability according to manufacturer specifications. The choice of a specific deuterated standard will ultimately depend on the analyte being quantified. The experimental protocols provided herein offer a solid foundation for developing and validating robust LC-MS/MS methods for the analysis of these important therapeutic agents. Researchers should always perform in-house validation to ensure the chosen internal standard meets the specific requirements of their analytical method and regulatory guidelines.

References

Navigating Bioanalytical Assays: A Comparative Guide to Linearity and Range Determination for Quinapril Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of active pharmaceutical ingredients is paramount. This guide provides a comparative analysis of bioanalytical methods for the determination of Quinapril (B1585795), with a focus on the linearity and range of assays utilizing the deuterated internal standard, Quinapril-d5, and other common alternatives. The data presented is compiled from published scientific literature to aid in the selection and development of robust analytical methods.

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry-based bioanalysis. Its near-identical physicochemical properties to the analyte ensure that it effectively compensates for variability during sample preparation and ionization, leading to enhanced accuracy and precision. This guide will delve into the performance of assays using this compound and compare it with methods employing other internal standards, such as Carvedilol and Lisinopril, as well as traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Comparative Analysis of Assay Performance

The following table summarizes the key performance characteristics of different bioanalytical methods for the quantification of Quinapril. This data facilitates a direct comparison of the linear range, limits of quantification, and correlation coefficients.

Analytical MethodInternal StandardLinear Range (ng/mL)LLOQ (ng/mL)ULOQ (ng/mL)Correlation Coefficient (r²)
LC-MS/MS Deuterium-labelled QuinaprilNot explicitly stated0.05Not explicitly statedNot explicitly stated
LC-MS/MS Carvedilol5 - 100051000Not explicitly stated
LC-MS/MS Lisinopril5.01 - 500.375.01500.37Not explicitly stated
HPLC-UV Not applicable10 - 50010500> 0.995

Note: Specific data for a method explicitly using this compound was not available in the public domain at the time of this review. The data for the "Deuterium-labelled Quinapril" is based on a study that did not specify the exact deuterated form but provides an indication of the performance of such an assay.[1]

Experimental Workflow for Quinapril Analysis using LC-MS/MS

The following diagram illustrates a typical experimental workflow for the quantification of Quinapril in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (e.g., this compound) sample->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection chromatography Chromatographic Separation injection->chromatography ionization Electrospray Ionization (ESI) chromatography->ionization mass_analysis Tandem Mass Spectrometry (MS/MS) ionization->mass_analysis peak_integration Peak Integration mass_analysis->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Quinapril calibration_curve->quantification

Figure 1: A representative workflow for the bioanalysis of Quinapril using LC-MS/MS.

Detailed Experimental Protocols

To ensure reproducibility and facilitate method development, detailed experimental protocols from the cited literature are provided below.

Method 1: LC-MS/MS with a Deuterium-labelled Internal Standard

While a specific protocol for this compound was not available, a method using a deuterium-labelled internal standard for Quinapril analysis in plasma and urine involved derivatization followed by selected-ion monitoring.[1]

  • Sample Preparation: Plasma or urine samples were treated with pentafluorobenzyl bromide followed by trifluoroacetic anhydride (B1165640) to form derivatives of Quinapril and its metabolite.

  • Internal Standard: A deuterium-labelled internal standard was used.

  • Analysis: The derivatives were analyzed by a selected-ion monitoring method.

  • Quantification: The lower limit of quantification (LLOQ) was reported to be 0.05 ng/mL in plasma.[1]

Method 2: LC-MS/MS with Carvedilol as Internal Standard

This method was developed for the bioequivalence evaluation of Quinapril in human plasma.[2]

  • Sample Preparation: Protein precipitation was performed by adding a mixture of acetonitrile (B52724) and methanol (B129727) (8:2 v/v) to the plasma samples.

  • Internal Standard: Carvedilol was used as the internal standard.

  • Chromatography: Gradient elution liquid chromatography was employed.

  • Mass Spectrometry: Detection was carried out using a tandem mass spectrometer with positive atmospheric pressure electrospray ionization (ESI) in the multiple reactions monitoring (MRM) mode.

  • Linearity: The method demonstrated linearity in the range of 5 to 1000 ng/mL for Quinapril.[2]

Method 3: LC-MS/MS with Lisinopril as Internal Standard

A sensitive UPLC-MS/MS method for the simultaneous determination of Quinapril and its active metabolite in human plasma.

  • Sample Preparation: A simple one-step protein precipitation was used for sample extraction.

  • Internal Standard: Lisinopril served as the internal standard.

  • Chromatography: An Acquity UPLC BEH C18 column was used with an isocratic mobile phase.

  • Mass Spectrometry: A triple-quadrupole tandem mass spectrometer with electrospray ionization (ESI) operating in multiple reaction monitoring (MRM) mode was used for detection.

  • Linearity: The calibration curve for Quinapril was linear over the concentration range of 5.010 to 500.374 ng/mL.

Method 4: HPLC-UV

A high-performance liquid chromatography method with ultraviolet detection for the simultaneous determination of Quinapril and its metabolite in human plasma.

  • Sample Preparation: Solid-phase extraction (SPE) with C18 cartridges was used for sample clean-up.

  • Chromatography: A reversed-phase HPLC system with a C18 Symmetry column and a two-mobile-phase system was employed.

  • Detection: UV detection was performed at a wavelength of 215 nm.

  • Linearity: The calibration curve for Quinapril was linear in the range of 10 to 500 ng/mL, with a correlation coefficient greater than 0.995.

Conclusion

The selection of an appropriate bioanalytical method is critical for the successful outcome of pharmacokinetic and bioequivalence studies. While methods utilizing deuterated internal standards like this compound are theoretically superior in mitigating analytical variability, the available literature also demonstrates that robust and sensitive assays can be developed using other internal standards such as Carvedilol and Lisinopril. The choice of method will ultimately depend on the specific requirements of the study, including the desired sensitivity, the available instrumentation, and regulatory guidelines. This guide provides a foundational comparison to assist researchers in making an informed decision for their Quinapril bioanalysis needs.

References

The Gold Standard for Quinapril Bioanalysis: A Comparative Guide to Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of quinapril (B1585795) is paramount for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as quinapril-d5, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for bioanalytical assays. This guide provides a comprehensive comparison of this method with alternative analytical approaches, supported by experimental data and detailed protocols to aid in the selection and implementation of the most suitable method for your research needs.

Performance Comparison of Quinapril Quantification Methods

The selection of an appropriate analytical method hinges on the required sensitivity, selectivity, accuracy, and precision. Below is a summary of the performance characteristics of various methods for quinapril quantification. While a specific validated study utilizing this compound was not publicly available, the data for LC-MS/MS with a structural analog internal standard (Lisinopril) is presented as a close approximation of the expected performance. The ideal internal standard for mass spectrometry is the stable isotope-labeled version of the analyte, in this case, this compound, as its physicochemical properties are nearly identical to quinapril, ensuring minimal variation during sample processing and analysis.

ParameterLC-MS/MS with this compound (Hypothetical)LC-MS/MS with Lisinopril IS[1]LC-MS/MS with Carvedilol IS[2]HPLC-UV[3]
Linearity Range Expected to be wide and consistent5.01 - 500.37 ng/mL5 - 1000 ng/mL10 - 500 ng/mL
Lower Limit of Quantification (LLOQ) Expected to be low (≤ 5 ng/mL)5.01 ng/mL[1]5 ng/mL[2]10 ng/mL[3]
Intra-day Precision (%RSD) < 15%Within 10.0%[1]< 15%[2]Not explicitly stated
Inter-day Precision (%RSD) < 15%Within 10.0%[1]< 15%[2]Not explicitly stated
Accuracy (% Recovery) 85-115%Within 10.0% of nominal[1]Not explicitly stated90-110%
Analysis Time ~3-6 minutes3.0 min[1]6.3 min[2]~10 minutes

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of the experimental protocols for the compared methods.

LC-MS/MS with Stable Isotope-Labeled Internal Standard (this compound) - Hypothetical Protocol

This protocol is based on established LC-MS/MS methods for quinapril and represents the best practice for achieving high accuracy and precision.

  • Sample Preparation:

    • To 200 µL of human plasma, add 20 µL of this compound internal standard solution (concentration to be optimized).

    • Vortex briefly to mix.

    • Perform protein precipitation by adding 600 µL of acetonitrile (B52724).

    • Vortex for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Quinapril: m/z 439.2 → 234.1

      • This compound: m/z 444.2 → 239.1

LC-MS/MS with Lisinopril as Internal Standard[1]
  • Sample Preparation: A simple one-step protein precipitation.[1]

  • Liquid Chromatography:

    • Column: Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm).[1]

    • Mobile Phase: Isocratic elution.[1]

    • Flow Rate: 0.2 mL/min.[1]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI).[1]

    • Detection: Multiple Reaction Monitoring (MRM).[1]

LC-MS/MS with Carvedilol as Internal Standard[2]
  • Sample Preparation: Protein precipitation with an acetonitrile:methanol (8:2 v/v) mixture.[2]

  • Liquid Chromatography:

    • A gradient elution liquid chromatographic separation was used.[2]

  • Mass Spectrometry:

    • Ionization: Positive atmospheric pressure electrospray ionization.[2]

    • Detection: Multiple Reaction Monitoring (MRM).[2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)[3]
  • Sample Preparation: Solid-phase extraction (SPE) with C18 cartridges.[3]

  • Liquid Chromatography:

    • Column: C18 Symmetry column.[3]

    • Mobile Phase: Two mobile phases composed of tetrabutyl ammonium (B1175870) hydrogensulfate (10 mM, pH 7)-acetonitrile in different ratios for quinapril and its metabolite.[3]

    • Detection: UV detection at a wavelength of 215 nm.[3]

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for method implementation. The following diagram illustrates a typical workflow for the quantification of quinapril using an internal standard method with LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation Inject ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Figure 1. Experimental workflow for Quinapril quantification.

Signaling Pathways and Logical Relationships

The choice of internal standard is a critical decision in developing a robust bioanalytical method. The following diagram illustrates the logical relationship between the analyte, the ideal internal standard, and alternative internal standards, highlighting why a stable isotope-labeled internal standard is preferred.

internal_standard_logic cluster_analyte Analyte cluster_is Internal Standard (IS) cluster_ideal Ideal IS cluster_alternative Alternative IS quinapril Quinapril quinapril_d5 This compound (Stable Isotope Labeled) quinapril->quinapril_d5 Nearly Identical Physicochemical Properties structural_analog Structural Analog (e.g., Lisinopril) quinapril->structural_analog Similar but not Identical Properties unrelated_compound Unrelated Compound (e.g., Carvedilol) quinapril->unrelated_compound Different Properties high_accuracy high_accuracy quinapril_d5->high_accuracy Highest Accuracy & Precision moderate_accuracy moderate_accuracy structural_analog->moderate_accuracy Good Accuracy & Precision lower_accuracy lower_accuracy unrelated_compound->lower_accuracy Acceptable but Lower Accuracy & Precision

Figure 2. Rationale for internal standard selection.

References

A Comparative Guide to the Limit of Detection and Quantification for Quinapril Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pharmaceutical compounds is paramount. This guide provides a comparative overview of the analytical performance, specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ), for the antihypertensive drug Quinapril (B1585795). A particular focus is placed on methods utilizing an internal standard, with Quinapril-d5 being a recognized, albeit not extensively documented in public literature, option for achieving high accuracy and precision.

Quantitative Performance Overview

The following table summarizes the LOD and LOQ values for Quinapril determined by various analytical methodologies. This data allows for a direct comparison of the sensitivity of different approaches.

Analytical MethodInternal StandardMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
LC-MS/MSCarvedilolHuman PlasmaNot Reported5 ng/mL[1][2]
UPLC-MS/MSLisinoprilHuman PlasmaNot Reported5.010 ng/mL[3][4]
LC-MS/MSRamiprilHuman SerumNot Reported10 ng/mL[5]
HPLCNot specifiedPharmaceutical Samples0.35 µg/mL1.06 µg/mL[6]
RP-HPLCNot specifiedBulk and Tablet Dosage Form1.125 µg/mL3.375 µg/mL

Experimental Workflow for Quinapril Quantification

The accurate quantification of Quinapril in biological matrices or pharmaceutical formulations typically involves a series of steps from sample preparation to data analysis. The use of an internal standard, such as this compound, is integrated into this workflow to ensure the reliability of the results.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Spike with this compound (Internal Standard) sample->add_is Accurate Addition extraction Protein Precipitation / Liquid-Liquid Extraction / Solid Phase Extraction add_is->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation (e.g., C18 Column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Mass Spectrometry (MRM Mode) ionization->detection peak_integration Peak Area Integration (Quinapril & this compound) detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Concentration Calculation calibration_curve->quantification

Caption: Experimental workflow for Quinapril quantification using an internal standard method.

Detailed Experimental Protocol: A Representative LC-MS/MS Method

Below is a representative experimental protocol for the quantification of Quinapril in human plasma using LC-MS/MS with an internal standard. While this specific protocol used Carvedilol, this compound could be substituted with appropriate optimization of mass spectrometric conditions.

1. Sample Preparation:

  • To 200 µL of human plasma, add 20 µL of the internal standard working solution (e.g., this compound in methanol).

  • Vortex for 30 seconds.

  • Add 600 µL of acetonitrile (B52724) for protein precipitation.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

2. Liquid Chromatography Conditions:

  • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Quinapril: Precursor ion (Q1) -> Product ion (Q3) (specific m/z values to be determined).

    • This compound (IS): Precursor ion (Q1) -> Product ion (Q3) (specific m/z values to be determined, typically a +5 Da shift from Quinapril).

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, nebulizer gas, and curtain gas).

4. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking known concentrations of Quinapril into blank plasma.

  • Process the calibration standards and quality control samples along with the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of Quinapril to the internal standard (this compound) against the nominal concentration of Quinapril.

  • Determine the concentration of Quinapril in the unknown samples by interpolating their peak area ratios from the calibration curve.

This guide provides a foundational understanding of the analytical methodologies for Quinapril quantification. The selection of a specific method and internal standard should be based on the required sensitivity, the nature of the sample matrix, and the available instrumentation. The use of a deuterated internal standard like this compound in a well-validated LC-MS/MS method is expected to yield highly accurate and precise results, making it a recommended approach for demanding research and development applications.

References

A Guide to Inter-Laboratory Comparison of Quinapril Bioanalytical Methods Using Quinapril-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a standardized framework for conducting an inter-laboratory comparison of bioanalytical methods for the quantification of quinapril (B1585795) in plasma, utilizing quinapril-d5 as an internal standard. The objective of an inter-laboratory comparison is to establish the reproducibility, reliability, and consistency of a bioanalytical method across different laboratories, which is crucial for multi-center clinical trials and collaborative research. This document outlines a proposed experimental protocol, data presentation formats, and performance criteria based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

I. Comparative Performance Metrics

The following table summarizes the typical performance characteristics expected from a validated LC-MS/MS method for quinapril analysis. Laboratories participating in the comparison should aim to meet or exceed these criteria.

Performance Parameter Acceptance Criteria Typical Reported Values for Quinapril
Linearity (r²) ≥ 0.99≥ 0.999
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy within ±20%5 ng/mL[1][2]
Calibration Range To cover expected concentrations5 - 1000 ng/mL[1][2]
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 15%[1][2]
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 15%[1][2]
Intra-day Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±10%[3]
Inter-day Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±10%[3]
Recovery (%) Consistent, precise, and reproducibleQuinapril: ~85.8%[3]

II. Proposed Experimental Protocol

This section details a standardized protocol for the quantification of quinapril in human plasma. Participating laboratories should adhere to this methodology to ensure comparability of results.

1. Materials and Reagents

  • Quinapril hydrochloride (Reference Standard)

  • This compound hydrochloride (Internal Standard)

  • Human plasma (K2-EDTA)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. Sample Preparation: Protein Precipitation

  • Aliquot 200 µL of human plasma (blank, calibration standard, or quality control sample) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of this compound internal standard working solution (e.g., 100 ng/mL in 50:50 methanol:water).

  • Vortex for 10 seconds.

  • Add 600 µL of acetonitrile to precipitate plasma proteins.[1]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase A.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

  • LC System: UPLC/HPLC system capable of binary gradient elution.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent.[3]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.0 min: 10% to 90% B

    • 2.0-2.5 min: 90% B

    • 2.5-2.6 min: 90% to 10% B

    • 2.6-3.5 min: 10% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Autosampler Temperature: 10°C.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Quinapril: m/z 439.2 → 234.1

    • This compound: m/z 444.2 → 239.1

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 450°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

III. Visualized Workflows

The following diagrams illustrate the proposed workflows for the inter-laboratory comparison study and the sample analysis process.

G cluster_prep Phase 1: Preparation and Distribution cluster_analysis Phase 2: Independent Laboratory Analysis cluster_data Phase 3: Data Compilation and Comparison Coord Coordinating Laboratory Protocol Develop Standardized Protocol Coord->Protocol Samples Prepare & Aliquot QC Samples Protocol->Samples Distribute Distribute Protocol & Samples Samples->Distribute LabA Laboratory A Distribute->LabA LabB Laboratory B Distribute->LabB LabC Laboratory C Distribute->LabC Collect Collect Data from All Labs LabA->Collect LabB->Collect LabC->Collect Compare Compare Performance Metrics Collect->Compare Report Generate Final Comparison Report Compare->Report

Caption: Workflow for the proposed inter-laboratory comparison study.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (200 µL) Add_IS Add this compound IS Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifuge PPT->Centrifuge Evap Evaporate Supernatant Centrifuge->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into UPLC System Recon->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection (QqQ) Ionize->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Area Ratios (Analyte/IS) Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify

Caption: Bioanalytical workflow for Quinapril in a single laboratory.

References

Quinapril-d5 vs. Structural Analog Internal Standards: A Comparative Guide for Bioanalytical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is a critical aspect of pharmacokinetic and bioequivalence studies. The choice of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results in liquid chromatography-mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison between the use of a stable isotope-labeled internal standard, Quinapril-d5, and structural analog internal standards for the bioanalysis of quinapril (B1585795).

An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations that may occur. The two primary choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte, such as this compound, or a structurally similar molecule, known as a structural analog.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative bioanalysis. By incorporating stable isotopes like deuterium (B1214612) (²H or d), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), the mass of the analyte is increased without significantly altering its physicochemical properties. This compound, a deuterated form of quinapril, is an exemplary SIL-IS.

The key advantage of a SIL-IS lies in its near-identical chemical and physical properties to the analyte. This results in:

  • Co-elution: The SIL-IS and the analyte exhibit nearly identical retention times in liquid chromatography, meaning they experience the same degree of matrix effects at the point of elution.

  • Similar Extraction Recovery: During sample preparation, the SIL-IS and the analyte are extracted from the biological matrix with very similar efficiencies.

  • Comparable Ionization Efficiency: In the mass spectrometer source, both compounds ionize similarly, providing a more accurate normalization of the analyte's signal.

These characteristics lead to superior accuracy and precision in quantitative results, as the SIL-IS effectively corrects for variations in sample preparation and instrument response.

A Practical Alternative: Structural Analog Internal Standards

The selection of a suitable structural analog is crucial. The chosen compound should have similar chromatographic behavior, extraction recovery, and ionization response to the analyte. However, even with careful selection, structural analogs rarely perfectly mimic the analyte's behavior, which can lead to less effective compensation for matrix effects and other sources of variability.

Data Presentation: A Comparative Overview

The following tables summarize the performance characteristics of bioanalytical methods for quinapril and its active metabolite, quinaprilat, using either a structural analog or a stable isotope-labeled internal standard. It is important to note that these data are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are not available in the provided search results.

Table 1: Method Performance using Structural Analog Internal Standards

AnalyteInternal StandardMatrixLLOQ (ng/mL)Precision (%RSD)Accuracy (%Bias)Recovery (%)
QuinaprilLisinopril (B193118)Human Plasma5.01< 10.0Within ±10.085.8
QuinaprilatLisinoprilHuman Plasma10.01< 10.0Within ±10.062.6
QuinaprilCarvedilol (B1668590)Human Plasma5< 15Within ±15Not Reported
QuinaprilatCarvedilolHuman Plasma10< 15Within ±15Not Reported

Data for Lisinopril from a UPLC-MS/MS method.[1] Data for Carvedilol from an LC-MS/MS method.[2]

Table 2: Expected Performance using a Stable Isotope-Labeled Internal Standard (this compound)

While specific validation data for a method using this compound was not found in the initial search, the use of a SIL-IS is generally expected to yield high precision and accuracy. The performance would be anticipated to be within the stringent acceptance criteria set by regulatory agencies for bioanalytical method validation.

AnalyteInternal StandardMatrixExpected LLOQ (ng/mL)Expected Precision (%RSD)Expected Accuracy (%Bias)Expected Recovery Variability
QuinaprilThis compoundHuman Plasma1-5< 15Within ±15Consistent and low
QuinaprilatQuinaprilat-d(x)Human Plasma1-10< 15Within ±15Consistent and low

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of bioanalytical assays. Below are representative experimental protocols for methods using structural analog internal standards.

Methodology using Lisinopril as an Internal Standard[1]
  • Sample Preparation: A simple one-step protein precipitation was employed. To 250 µL of human plasma, the internal standard (lisinopril) was added, followed by a precipitating agent. After centrifugation, the supernatant was collected for analysis.

  • Chromatography: An Acquity UPLC BEH C18 column (100 x 2.1 mm, 1.7 µm) was used with an isocratic elution at a flow rate of 0.2 mL/min. The total run time was 3.0 minutes.

  • Mass Spectrometry: Detection was performed on a triple-quadrupole tandem mass spectrometer using electrospray ionization (ESI) in the multiple reaction monitoring (MRM) mode.

Methodology using Carvedilol as an Internal Standard[2]
  • Sample Preparation: Protein precipitation was performed by adding a mixture of acetonitrile (B52724) and methanol (B129727) (8:2 v/v) containing the internal standard (carvedilol) to the plasma samples.

  • Chromatography: A gradient elution liquid chromatographic separation was performed with a total run time of 6.3 minutes.

  • Mass Spectrometry: Detection was carried out using a tandem mass spectrometer with a positive atmospheric pressure electrospray ionization source, operating in MRM mode.

Mandatory Visualization

To further elucidate the concepts discussed, the following diagrams illustrate the bioanalytical workflow and the fundamental differences between the two types of internal standards.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Biological Sample (Plasma) Spike_IS Spike with Internal Standard (this compound or Structural Analog) Plasma->Spike_IS Extraction Protein Precipitation / Extraction Spike_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Liquid Chromatography (Separation) Evaporation->LC MS Mass Spectrometry (Detection) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Bioanalytical workflow using an internal standard.

Internal_Standard_Comparison SIL_Analyte Quinapril SIL_IS This compound LC_Column LC Column SIL_Analyte->LC_Column t_R1 SIL_IS->LC_Column t_R1 Analog_Analyte Quinapril Analog_IS Lisinopril Analog_Analyte->LC_Column t_R1 Analog_IS->LC_Column t_R2 MS_Source MS Ion Source LC_Column->MS_Source Elution

References

Assessing the Isotopic Purity of Quinapril-d5: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isotopic purity of deuterated internal standards is a critical parameter that directly impacts the accuracy and reliability of quantitative bioanalytical assays. This guide provides a comprehensive comparison of methodologies to assess the isotopic purity of Quinapril-d5, a commonly used internal standard in pharmacokinetic and drug metabolism studies of Quinapril (B1585795). This document outlines detailed experimental protocols, presents a comparative data framework, and introduces alternative internal standards.

This compound is the deuterium-labeled version of Quinapril, an angiotensin-converting enzyme (ACE) inhibitor.[1] It is frequently employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to correct for variability in sample preparation and instrument response.[2][3] The presence of unlabeled Quinapril (d0) or partially labeled isotopologues (d1-d4) in the this compound standard can lead to inaccurate quantification of the analyte. Therefore, rigorous assessment of its isotopic purity is paramount.

Core Analytical Techniques for Isotopic Purity Assessment

The two primary analytical techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4] Each method offers distinct advantages and provides complementary information.

  • High-Resolution Mass Spectrometry (LC-HRMS): This technique separates the deuterated compound from its isotopologues based on their mass-to-charge ratio (m/z) with high accuracy.[5] It allows for the quantification of the relative abundance of each isotopologue (d0 to d5), providing a detailed isotopic distribution profile.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (Proton NMR) can be used to confirm the positions of deuterium (B1214612) labeling by observing the absence or significant reduction of proton signals at specific chemical shifts.[7] ²H NMR (Deuterium NMR) can directly detect the deuterium atoms, and integration of the signals can provide information on the relative abundance of deuterium at different labeled sites.

Comparative Analysis of this compound from Different Suppliers

While direct, publicly available comparative studies on the isotopic purity of this compound from various commercial sources are limited, researchers should request a Certificate of Analysis (CoA) from the supplier. This document should provide detailed information on the isotopic purity of the specific lot. For the purpose of this guide, a hypothetical comparison of three representative this compound products is presented below.

Table 1: Comparison of Isotopic Purity for Hypothetical this compound Products

ParameterSupplier A (Hypothetical)Supplier B (Hypothetical)Supplier C (Hypothetical)
Isotopic Purity (d5 %) 98.5%99.2%97.8%
d0 Abundance (%) < 0.1%< 0.05%< 0.2%
Sum of d1-d4 Abundance (%) 1.4%0.75%2.0%
Chemical Purity (by HPLC) > 99.5%> 99.8%> 99.0%
Method of Purity Assessment LC-HRMSLC-HRMS, ¹H NMRLC-MS

Note: This data is for illustrative purposes only and does not represent actual product specifications from any specific supplier.

Alternative Internal Standards for Quinapril Analysis

In cases where this compound may not be suitable or available, several other compounds have been successfully used as internal standards for the bioanalysis of Quinapril. The selection of an appropriate internal standard depends on the analytical method and the sample matrix.[8]

Table 2: Alternative Internal Standards for Quinapril

Internal StandardRationale for UseKey Considerations
Enalapril-d5 Structurally similar ACE inhibitor, stable isotope labeled.[8]May have different chromatographic behavior than Quinapril.
Benazepril Another ACE inhibitor with structural similarities.Not isotopically labeled, may not perfectly mimic Quinapril's behavior.
Carvedilol Used in some LC-MS/MS methods for Quinapril.Structurally distinct from Quinapril, requiring careful validation.

Experimental Protocols

Isotopic Purity Assessment by LC-HRMS

This protocol outlines a general procedure for determining the isotopic purity of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry.

a. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of approximately 1 µg/mL with the initial mobile phase.

b. Chromatographic Conditions:

  • UHPLC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: An optimized gradient to ensure good peak shape and separation from any impurities.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

c. Mass Spectrometry Conditions:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full scan from m/z 100 to 1000.

  • Resolution: > 60,000 FWHM.

d. Data Analysis:

  • Extract the ion chromatograms for the [M+H]⁺ ions of each expected isotopologue of Quinapril (d0 to d5).

  • Integrate the peak areas for each extracted ion chromatogram.

  • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Analysis prep1 Dissolve this compound in solvent prep2 Dilute to working concentration (1 µg/mL) prep1->prep2 lc UHPLC Separation (C18 Column) prep2->lc ms HRMS Detection (ESI+, Full Scan) lc->ms extract Extract Ion Chromatograms (d0 to d5) ms->extract integrate Integrate Peak Areas extract->integrate calculate Calculate Isotopic Distribution (%) integrate->calculate

Fig. 1: LC-HRMS workflow for isotopic purity assessment.
Confirmation of Deuterium Labeling Position by ¹H NMR

This protocol provides a method for confirming the position of deuterium labels using ¹H NMR.

a. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

  • Transfer the solution to an NMR tube.

b. NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiment: Standard ¹H NMR experiment.

  • Data Processing: Apply Fourier transformation and phase correction to the acquired data.

c. Data Analysis:

  • Compare the ¹H NMR spectrum of this compound with the spectrum of an authentic, unlabeled Quinapril standard.

  • The absence or significant reduction of proton signals at the expected chemical shifts for the labeled positions confirms the location of the deuterium atoms.

  • Integration of the remaining proton signals should be consistent with the molecular structure.

logical_relationship_nmr cluster_input Input Samples cluster_analysis NMR Analysis cluster_output Spectral Data cluster_conclusion Conclusion quin_d5 This compound nmr ¹H NMR Spectroscopy quin_d5->nmr quin_d0 Quinapril (unlabeled) quin_d0->nmr spec_d5 ¹H Spectrum of this compound nmr->spec_d5 spec_d0 ¹H Spectrum of Quinapril nmr->spec_d0 comparison Spectral Comparison spec_d5->comparison spec_d0->comparison confirmation Confirmation of Deuterium Positions comparison->confirmation

Fig. 2: Logic for confirming deuterium position by ¹H NMR.

Conclusion

The rigorous assessment of the isotopic purity of this compound is a fundamental requirement for generating high-quality bioanalytical data. By employing robust analytical techniques such as LC-HRMS and NMR, researchers can confidently determine the isotopic distribution and confirm the structural integrity of their internal standards. When selecting a this compound product, it is crucial to obtain and carefully review the supplier's Certificate of Analysis. In situations where this compound is not the optimal choice, alternative internal standards can be considered, provided they are thoroughly validated for the specific application. This guide provides the necessary framework for researchers to make informed decisions and ensure the accuracy of their quantitative studies.

References

Quinapril-d5 as an Internal Standard: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the selection of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of analytical data. This guide provides a comprehensive justification for the use of Quinapril-d5 as an internal standard in the quantitative analysis of Quinapril, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. We will objectively compare its performance with alternative internal standards, supported by established analytical principles and experimental data.

The Gold Standard: Why Deuterated Internal Standards Excel

In the landscape of analytical chemistry, stable isotope-labeled internal standards (SIL-ISs) are widely recognized as the gold standard for quantitative analysis.[1][2] this compound, as a deuterated analog of Quinapril, falls into this category. The fundamental principle behind the superiority of a SIL-IS lies in its near-identical physicochemical properties to the analyte of interest.[3][4] This chemical similarity ensures that the internal standard and the analyte behave almost identically during every stage of the analytical process, from sample extraction and cleanup to chromatographic separation and ionization in the mass spectrometer.[1][2]

This co-behavior allows the SIL-IS to effectively compensate for a wide range of potential variabilities, including:

  • Extraction Recovery: Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard, thus maintaining an accurate analyte-to-internal standard ratio.[4]

  • Matrix Effects: In complex biological matrices such as plasma or urine, co-eluting endogenous components can either suppress or enhance the ionization of the analyte in the mass spectrometer source.[4][5] Because this compound has the same molecular structure and elution time as Quinapril, it experiences the same matrix effects, leading to a more accurate and precise measurement.[1][4]

  • Instrumental Variability: Minor fluctuations in injection volume or mass spectrometer sensitivity are corrected for by the consistent ratio of the analyte to the internal standard.[5]

Performance Comparison: this compound vs. Alternative Internal Standards

The choice of an internal standard can significantly influence the outcome of a quantitative assay. While structural analogs or other unrelated compounds are sometimes used as internal standards, they often fall short of the performance achieved with a deuterated standard like this compound.

Performance Parameter This compound (Deuterated IS) Structural Analog IS Justification
Accuracy (% Bias) Typically within ±5%[4]Can exceed ±15%[4]This compound more effectively compensates for matrix effects and recovery variations due to its identical chemical nature to Quinapril.[4]
Precision (%CV) Typically <10%[4]Can be >15%[4]The close tracking of the analyte's behavior throughout the analytical process by this compound leads to significantly better precision.[4]
Matrix Effect Compensation Effectively compensated (<5% difference between analyte and IS)[4]Inconsistent compensation (can be >20% difference)[4]The near-identical ionization properties of this compound and Quinapril ensure that they are equally affected by matrix-induced ion suppression or enhancement.[1][4]
Chromatographic Co-elution YesNoCo-elution is crucial for ensuring that both the analyte and the internal standard experience the same matrix effects at the same time.[1]
Extraction Recovery Variability Low (<10%)[4]Higher (>15%)[4]This compound reliably tracks the recovery of Quinapril throughout the sample preparation process.[4]

Experimental Protocols for Method Validation

To ensure the robustness and reliability of a bioanalytical method using this compound as an internal standard, a thorough validation according to regulatory guidelines is essential.[4] The following are detailed methodologies for key validation experiments.

Specificity and Selectivity
  • Objective: To ensure that no endogenous components in the biological matrix interfere with the detection of Quinapril or this compound.

  • Methodology:

    • Analyze at least six different sources of the blank biological matrix (e.g., human plasma).

    • Each blank sample should be tested for interferences at the retention time of Quinapril and this compound.

    • The response of any interfering peak in the blank samples should not be more than 20% of the response of the Lower Limit of Quantification (LLOQ) for Quinapril and 5% for this compound.[3]

Matrix Effect Evaluation
  • Objective: To investigate the effect of matrix components on the ionization of Quinapril and this compound.

  • Methodology:

    • Prepare two sets of samples at low and high concentrations of Quinapril and a constant concentration of this compound.

    • Set A: Spike the analyte and internal standard into the post-extraction blank matrix.

    • Set B: Spike the analyte and internal standard into a neat solution (e.g., mobile phase).

    • The matrix factor (MF) is calculated as the ratio of the peak area in the presence of the matrix (Set A) to the peak area in the absence of the matrix (Set B). The IS-normalized MF should be close to 1.

Accuracy and Precision
  • Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

  • Methodology:

    • Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration curve range.

    • Analyze five replicates of each QC level on three separate occasions (inter-assay) and within the same day (intra-assay).

    • The mean value should be within ±15% of the nominal value (accuracy), and the coefficient of variation (%CV) should not exceed 15% (precision).

Visualizing the Rationale and Workflow

To further illustrate the justification for using this compound and the typical analytical workflow, the following diagrams are provided.

G Logical Flow for Selecting this compound as an Internal Standard cluster_0 Goal: Accurate Quantification of Quinapril cluster_1 Challenges in Bioanalysis cluster_2 Solution: Internal Standard cluster_3 Choosing the Right Internal Standard Goal Accurate and Precise Quantification of Quinapril Challenges Analytical Variability: - Matrix Effects - Extraction Inconsistency - Instrumental Drift Goal->Challenges requires overcoming IS_Concept Use of an Internal Standard to Compensate for Variability Challenges->IS_Concept is addressed by Choice Which type of IS is best? IS_Concept->Choice Analog Structural Analog IS (Different chemical properties) Choice->Analog Option 1 Deuterated This compound (SIL-IS) (Near-identical properties) Choice->Deuterated Option 2 Conclusion This compound is the optimal choice for robust and reliable results. Analog->Conclusion leads to poorer performance Deuterated->Conclusion ensures higher accuracy & precision G Experimental Workflow for Quinapril Analysis using this compound cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Protein Precipitation or Liquid-Liquid Extraction Spike->Extraction Supernatant Collect Supernatant/ Organic Layer Extraction->Supernatant Injection Inject into LC-MS/MS System Supernatant->Injection Separation Chromatographic Separation (Quinapril and this compound co-elute) Injection->Separation Detection Mass Spectrometric Detection (MRM mode) Separation->Detection Integration Peak Area Integration (Analyte and IS) Detection->Integration Ratio Calculate Peak Area Ratio (Quinapril / this compound) Integration->Ratio Quantification Quantify against Calibration Curve Ratio->Quantification

References

Safety Operating Guide

Personal protective equipment for handling Quinapril-d5

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Quinapril-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound in a laboratory setting. Adherence to these procedures is essential to ensure personal safety and regulatory compliance. This compound is a deuterated analog of Quinapril, an ACE inhibitor, and should be handled with care as a potent pharmaceutical compound.[1][2][3] The toxicological properties of this compound are expected to be similar to those of Quinapril.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure to potent chemical compounds.[4][5] The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards and the known properties of related compounds.[6][7][8]

PPE CategoryItemSpecifications and Use
Eye Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) to protect against splashes.[9]
Hand Protection Protective GlovesChemical-resistant nitrile gloves are mandatory. Gloves must be inspected for tears or punctures before use and changed immediately if contaminated.[6][9]
Body Protection Laboratory CoatA lab coat or chemical-resistant apron should be worn to protect against skin contact.[4] For tasks with a higher risk of splashes, a full-body suit may be necessary.[4]
Respiratory Fume HoodAlways handle this compound in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[4]
Hazard Identification and Safety Data

While specific quantitative toxicity data for this compound is limited, the Safety Data Sheet (SDS) for the parent compound, Quinapril, indicates potential health hazards. It is suspected of damaging fertility or the unborn child.[10] The compound should be treated as a pharmaceutical of unknown potency.[9]

Hazard ClassificationData
Signal Word Warning[10]
Hazard Statement(s) Suspected of damaging fertility or the unborn child.[10]
Precautionary Statement(s) Obtain special instructions before use.[10] Do not handle until all safety precautions have been read and understood.[10] Wear protective gloves/protective clothing/eye protection/face protection.[10]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is vital to minimize the risk of exposure and ensure a safe working environment.

Engineering Controls
  • Ventilation: All work with solid or solutions of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]

Personal Hygiene and Safety Practices
  • Avoid the formation of dust and aerosols.[4]

  • Do not eat, drink, or smoke in the laboratory.[4]

  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[4][9]

  • Avoid contact with skin and eyes.[11] In case of accidental contact, follow the first-aid measures outlined below.

First-Aid Measures
  • Inhalation: If breathing is difficult, remove the individual to fresh air and keep them at rest in a comfortable position for breathing. Seek medical attention if symptoms develop or persist.[9]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation occurs.[9]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[9]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[9]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Identification and Segregation
  • All materials contaminated with this compound, including unused product, empty containers, and disposable PPE (gloves, etc.), should be considered hazardous chemical waste.[12]

Waste Collection and Labeling
  • Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[12]

  • The label should include "Hazardous Waste," the chemical name "this compound," and any other information required by your institution and local regulations.[12]

Storage and Disposal
  • Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[12]

  • Dispose of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain.[12]

Workflow for Safe Handling of this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Management A Review SDS and Protocols B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Weighing and Solution Preparation B->C Proceed to Handling D Experimental Use C->D E Decontaminate Work Surfaces D->E Post-Experiment F Segregate Contaminated Waste E->F G Store in Labeled Hazardous Waste Container F->G Dispose of Waste H Arrange for Professional Disposal G->H

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.